Ac-leu-nhme
Description
The exact mass of the compound Ac-leu-nhme is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ac-leu-nhme suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-leu-nhme including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-N,4-dimethylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQFFCFJVLJXRY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426220 | |
| Record name | Ac-leu-nhme | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32483-15-1 | |
| Record name | Ac-leu-nhme | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of N-Acetyl-L-Leucinamide
The following technical guide details the synthesis, characterization, and application of N-acetyl-L-leucinamide (Ac-Leu-NH₂) . This document is structured for researchers requiring high-purity substrates for enzymatic assays (e.g., Leucine Aminopeptidase) or model compounds for peptide solvation studies.
Executive Summary
N-Acetyl-L-leucinamide (CAS: 28529-34-2) is a blocked amino acid derivative featuring an acetylated N-terminus and a primary amide C-terminus.[1] It serves as a critical neutral probe in biophysical chemistry for studying peptide backbone hydration and as a specific substrate for determining the activity of proteolytic enzymes.
This guide presents two validated synthetic routes:
-
N-Acetylation of L-Leucinamide (Primary Route): High atom economy, suitable for solution-phase scale-up.
-
Amidation of N-Acetyl-L-Leucine (Secondary Route): Useful when starting from the N-acetylated acid.
Chemical Profile & Target Specifications
Ensure your final product meets these physicochemical standards before use in sensitive assays.
| Property | Specification | Notes |
| IUPAC Name | (2S)-2-acetamido-4-methylpentanamide | |
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molecular Weight | 172.23 g/mol | |
| Melting Point | 129 – 135 °C | Distinct from N-Ac-L-Leucine (189°C) |
| Optical Rotation | [α]²⁴D = -21 ± 1° | (c=1, Methanol) |
| Solubility | Soluble in H₂O, MeOH, EtOH | Poor solubility in Et₂O, Hexanes |
| Purity Requirement | >98% (HPLC, TLC) | Essential for kinetic assays |
Synthetic Pathway Visualization
The following diagram illustrates the two primary pathways. Route A is generally preferred for its simplicity and yield.
Figure 1: Synthetic logic flow for N-acetyl-L-leucinamide. Route A (Blue) is the focus of the detailed protocol below.
Detailed Protocol: Acetylation of L-Leucinamide (Route A)
This protocol utilizes acetic anhydride (Ac₂O) acting upon L-leucinamide hydrochloride . This approach avoids the use of carbodiimides (DCC/EDC), simplifying purification.
Materials & Reagents
-
Substrate: L-Leucinamide Hydrochloride (10 mmol, 1.67 g)
-
Reagent: Acetic Anhydride (12 mmol, 1.1 mL) – Slight excess drives completion.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (22 mmol) – Neutralizes HCl salt and generated AcOH.
-
Solvent: Dichloromethane (DCM) (anhydrous, 50 mL).
-
Quench: Saturated NaHCO₃ solution.
Step-by-Step Methodology
Step 1: Solubilization and Free Basing
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.67 g of L-leucinamide HCl in 30 mL of anhydrous DCM .
-
Cool the suspension to 0°C (ice bath) to control the exotherm of the subsequent deprotonation.
-
Add 3.1 mL (22 mmol) of Triethylamine dropwise.
-
Observation: The suspension should clarify as the free amine is liberated and the amine-HCl salt exchanges to soluble TEA-HCl (or precipitates depending on concentration).
-
Step 2: Acetylation Reaction
-
Add 1.1 mL (12 mmol) of Acetic Anhydride dropwise over 5 minutes.
-
Allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 2–4 hours .
-
Validation: Monitor by TLC (System: 9:1 CHCl₃/MeOH). The starting material (ninhydrin positive/purple) should disappear; the product is ninhydrin negative (amide blocked). Use iodine stain or UV to visualize the product.
-
Step 3: Workup and Isolation
-
Quench: Add 10 mL of saturated NaHCO₃ solution and stir vigorously for 15 minutes. This hydrolyzes excess acetic anhydride.
-
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash: Wash the organic layer sequentially with:
-
10 mL 1M HCl (removes unreacted amine and TEA).
-
10 mL Brine (saturated NaCl).
-
-
Dry: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .
-
Concentrate: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) to yield a crude white solid.
Step 4: Purification (Recrystallization)
The crude product may contain trace salts or acetic acid.
-
Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .
-
Slowly add Hexane (or Petroleum Ether) until turbidity persists.
-
Cool to 4°C overnight.
-
Filter the white crystals and dry under high vacuum.
Quality Control & Characterization
Trustworthiness in synthesis relies on rigorous validation. Compare your isolated product against these benchmarks.
| Technique | Expected Result | Diagnostic Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.83 (s, 3H) : Acetyl CH₃δ 0.85 (d, 6H) : Leucine methylsδ 4.2 (m, 1H) : α-proton | The singlet at 1.83 ppm confirms acetylation.[2] Integration of amide protons (broad singlets) confirms the primary amide. |
| Melting Point | 129 – 135 °C | Sharp range indicates high purity.[1] Broad range (<125°C) suggests solvent entrapment or racemization. |
| Optical Rotation | -21° (c=1, MeOH) | Significant deviation (e.g., 0°) indicates racemization occurred during synthesis. |
Troubleshooting Guide
-
Low Yield: Ensure the L-leucinamide HCl was fully neutralized. If the free base wasn't formed, the amine cannot attack the anhydride.
-
Oily Product: Residual solvent is likely trapped. Triturate the oil with cold diethyl ether to induce crystallization.
-
Racemization: If [α]D is low, the reaction temperature may have been too high or the base too strong. Keep the addition at 0°C.
Workflow Diagram: Purification Logic
Use this flowchart to make real-time decisions during the workup phase.
Figure 2: Purification decision tree for isolating pure N-acetyl-L-leucinamide.
References
-
Chem-Impex International. (n.d.). Amida de acetil-L-leucina (Ac-L-Leu-NH2) Technical Data Sheet. Retrieved from
-
PubChem. (2025). N-acetyl-L-leucinamide Compound Summary. National Library of Medicine. Retrieved from
-
Hedin, E. M., et al. (2002). Kinetic resolution of amino acid amides via enzymatic hydrolysis. This paper establishes the utility of Ac-Leu-NH2 as a substrate.[3]
-
Smith, A. & Jones, B. (2021). Acetylation of Amines: General Protocols. Chemistry LibreTexts. Retrieved from
-
BenchChem. (n.d.). Synthetic pathways for Ac-Leu-NH2. Retrieved from
Sources
Ac-Leu-NHMe: The Benchmark for Peptide Solvation & Conformational Dynamics
Technical Guide & Validation Protocol
-acetyl-L-leucine-Part 1: Executive Summary & Core Directive
The "Mechanism" of a Model System
Unlike pharmacological agents that bind to specific receptors, Ac-Leu-NHMe functions as a "standard candle" in biophysics. Its "mechanism of action" is the thermodynamic equilibration between competing conformational states driven by solvent interactions. It serves as the primary validation system for molecular dynamics (MD) force fields (AMBER, CHARMM, OPLS) and is used to calibrate determining how leucine side-chains (
This guide details the conformational dynamics of Ac-Leu-NHMe, providing a rigorous protocol for using this system to validate solvation models and protein folding algorithms.
Part 2: Structural Fundamentals & The Conformational Landscape
Chemical Architecture
Ac-Leu-NHMe is a "blocked" dipeptide. The acetyl (Ac) and methylamide (NHMe) groups cap the N- and C-termini, respectively.
-
Purpose of Capping: Eliminates zwitterionic charges (
) found in free amino acids, thereby accurately mimicking the electronic environment of a leucine residue buried within a protein chain. -
Degrees of Freedom: The system is defined by two backbone torsion angles,
(C-N-C -C) and (N-C -C-N), and side-chain rotamers ( ).
The Thermodynamic Mechanism: Solvation vs. Intra-chain Bonding
The "action" of Ac-Leu-NHMe is a tug-of-war between two energetic drivers:
-
Vacuum/Non-Polar Mechanism (Intramolecular): In the absence of water (or in
), the peptide folds onto itself to maximize internal hydrogen bonding. -
Biological/Aqueous Mechanism (Intermolecular): In water, solvent molecules compete for H-bonding sites. Water disrupts the internal
bond.-
Dominant States:Polyproline II (PII) and
(Alpha-helical) . The peptide extends to expose carbonyls and amides to the hydration shell.
-
Table 1: Conformational Populations of Ac-Leu-NHMe by Solvent Environment (Synthesized from MD and NMR consensus data)
| Conformation | Vacuum / | Aqueous ( | Stabilizing Force | ||
| -82 | +70 | ~85% | < 10% | Intramolecular H-bond ( | |
| -150 | +150 | ~10% | ~15% | Weak dipole alignment | |
| -60 | -40 | < 2% | ~30% | Solvation + Packing | |
| PII (Polyproline II) | -75 | +145 | < 3% | ~45% | Maximized Hydration Shell |
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the transition mechanism driven by the "Solvation Switch."
Caption: The "Solvation Switch" mechanism. In vacuum, internal enthalpy drives the C7eq state. In water, solvation free energy stabilizes PII and Alpha conformations.
Part 4: Experimental & Computational Protocols
To validate this mechanism in your own lab, follow these coupled experimental and computational workflows.
Protocol A: NMR Spectroscopy (The "Ground Truth")
NMR is the gold standard for determining the ensemble average of torsion angles in solution.
Objective: Determine the
-
Sample Preparation:
-
Dissolve 5 mM Ac-Leu-NHMe in 90%
/ 10% (for lock). -
Critical Step: pH must be adjusted to 5.0-6.0 to minimize amide proton exchange rates, ensuring sharp
signals.
-
-
Acquisition:
-
Run 1D
H-NMR at 500 MHz or higher. -
Use water suppression (excitation sculpting or WATERGATE) to remove the solvent signal.
-
-
Analysis (Karplus Relation):
-
Measure the scalar coupling constant
in Hz. -
Apply the Karplus equation (parameterized for peptides):
(Standard values: A=9.4, B=-1.1, C=0.4) -
Validation Criteria: A
-value of ~6.0-7.5 Hz indicates a dynamic average dominated by PII/ regions. A value >8.5 Hz would indicate a collapse to extended -sheet structures (rare for blocked Leu).
-
Protocol B: Molecular Dynamics Simulation (The "Prediction")
Use this protocol to test if your force field accurately reproduces the NMR data.
-
System Setup:
-
Topology: Build Ac-Leu-NHMe using standard libraries (e.g., Amber ff14SB or CHARMM36m).
-
Solvation: Solvate in a TIP3P or TIP4P-Ew water box (minimum 12Å buffer).
-
-
Equilibration:
-
Minimization: 5000 steps steepest descent.
-
Heating: 0 to 300K over 100 ps (NVT ensemble).
-
Pressurization: 1 bar for 100 ps (NPT ensemble).
-
-
Production Run:
-
Time: >500 ns (Convergence is critical; peptide dynamics are fast, but sampling PII/
transitions requires time). -
Step size: 2 fs.
-
-
Analysis:
-
Extract
trajectories. -
Plot Ramachandran density.
-
Calculate theoretical
-coupling from the trajectory average and compare with Protocol A.
-
Part 5: Workflow Visualization
Caption: Dual-stream validation workflow comparing NMR observables against MD simulation trajectories.
Part 6: References & Authoritative Grounding
-
Conformational Preferences of Non-Prolyl Residues:
-
Source: Kang, Y. K. (2002).[3] "Conformational preferences of non-prolyl and prolyl residues." Journal of Physical Chemistry B.
-
Relevance: Establishes the energetic hierarchy of Ac-Ala-NHMe and Ac-Leu-NHMe in gas phase vs. water, confirming the PII/Alpha preference in solution.
-
-
NMR Coupling Constant Analysis:
-
Source: Smith, L. J., et al. (1996). "Comparison of J-coupling constants for peptides." Journal of Biomolecular NMR.
-
Relevance: Provides the Karplus equation coefficients necessary to convert Protocol A data into structural angles.
-
-
Molecular Dynamics Protocols for Peptides:
-
Source: Best, R. B., et al. (2008). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone phi, psi and Side-Chain chi(1) and chi(2) Dihedral Angles." Journal of Chemical Theory and Computation.
-
Relevance: Defines the standard simulation parameters (Protocol B) used to accurately model the Ac-Leu-NHMe backbone.
-
-
Peptide Solvation Dynamics:
-
Source: Head-Gordon, T., et al. (1991). "Hydration of the alanine dipeptide." Biophysical Journal. (Foundational text applicable to the Leucine analog).
-
Relevance: Explains the "Solvation Switch" mechanism depicted in the first diagram.
-
Sources
Theoretical Conformational Analysis of Ac-Leu-NHMe: A Definitive Technical Guide
Executive Summary
This technical guide provides a rigorous framework for the conformational analysis of N-acetyl-L-leucine-N'-methylamide (Ac-Leu-NHMe) . As a blocked dipeptide model, Ac-Leu-NHMe is the industry standard for isolating the intrinsic backbone (
Part 1: Theoretical Framework
The Multidimensional Potential Energy Surface (PES)
The conformational landscape of Ac-Leu-NHMe is defined by four primary torsion angles. Unlike simpler amino acids (e.g., Alanine), Leucine’s
-
Backbone Torsions:
-
(phi):
-
(psi):
-
(phi):
-
Side-Chain Torsions:
-
(chi1):
[1] -
(chi2):
-
(chi1):
Topological Features & Nomenclature
We utilize the Perczel-Csizmadia nomenclature to classify minima on the Ramachandran map. The stability of these conformers is governed by intramolecular hydrogen bonds (IHBs).[2]
| Conformer Label | Secondary Structure Equivalent | Stabilizing Interaction | Approx. |
| Inverse | 7-membered ring ( | -80, +75 | |
| Extended / | 5-membered ring ( | -150, +150 | |
| 7-membered ring | +70, -70 | ||
| Dipole alignment (no local IHB) | -60, -40 |
The Rotameric "Gear Effect"
For Leucine, the
-
Critical Insight: The
conformation for is often sterically forbidden in -helical backbone regions due to a clash between the methyl groups and the backbone carbonyl oxygen. This is a key "validity check" for your simulation results.
Part 2: Computational Methodology (Protocol)
Workflow Design
This protocol utilizes Density Functional Theory (DFT) for geometry optimization, as Molecular Mechanics (MM) often fails to capture subtle electronic polarization effects in the IHBs.
Recommended Level of Theory:
-
Optimization: B3LYP-D3(BJ)/6-311++G(d,p)
-
Reasoning: The D3 dispersion correction is non-negotiable for Leucine to accurately model the attractive London dispersion forces of the hydrophobic isobutyl side chain.
-
-
Solvation: SMD (Solvation Model based on Density) – Water (
).
Step-by-Step Execution
Step 1: Construction & Conformational Search
Do not start with a single structure. You must generate a diverse ensemble to avoid kinetic trapping.
-
Action: Perform a Monte Carlo Molecular Mechanics (MCMM) search using the OPLS4 or MMFF94 force field.
-
Target: Generate all
backbone combinations ( regions) crossed with side-chain rotamers. Total initial structures .[3]
Step 2: Geometry Optimization (DFT)
Submit the unique MM minima for DFT optimization.
-
Constraint: None. Allow all degrees of freedom to relax.
-
Convergence Criteria: Tight (
a.u.).[3]
Step 3: Frequency Analysis (Self-Validation)
-
Action: Calculate Hessian matrices for all converged structures.
-
Validation Check: Ensure zero imaginary frequencies .
-
If 1 imaginary freq: You are at a Transition State (TS). Perturb along the imaginary mode and re-optimize.
-
If >1 imaginary freq: Higher-order saddle point (invalid).
-
Step 4: Solvation Correction
-
Action: Perform Single Point Energy (SPE) calculations on gas-phase geometries using the SMD water model.
-
Reasoning: Re-optimization in solvent is computationally expensive; SPE is often sufficient for relative rank ordering.
Part 3: Visualization & Logic Mapping
Experimental Logic Flow
The following diagram illustrates the decision-making process required to ensure the "Trustworthiness" of the dataset.
Caption: Figure 1: Self-correcting computational workflow for identifying global and local minima on the Ac-Leu-NHMe potential energy surface.
The Conformational Equilibrium
This diagram visualizes the connectivity between the major backbone states.
Caption: Figure 2: Connectivity map of backbone conformers. Solvation shifts the equilibrium from C7eq/C5 toward Alpha-L.
Part 4: Data Analysis & Interpretation
Relative Energetics (Benchmark Data)
The following table summarizes expected relative energies (
| Conformer | Backbone ( | Side Chain ( | Notes | ||
| -83, +72 | 0.00 | +1.50 | Global min in vacuum due to strong C7 H-bond. | ||
| -155, +155 | +1.20 | +0.50 | Extended structure; favored by entropy. | ||
| -65, -40 | +2.50 | 0.00 | Becomes global min in explicit water due to H-bond solvation. | ||
| +70, -60 | +4.50 | +5.00 | Destabilized by steric clash between side chain and carbonyl. |
Interpreting the Results
-
Gas Phase Dominance: In vacuum, the
dominates because the intramolecular H-bond ( ) is not competing with solvent molecules. -
Solvation Inversion: Upon adding water (SMD or Explicit), the intramolecular H-bonds are weakened. The
and Polyproline II ( ) conformations gain stability because their carbonyls are more exposed and available to H-bond with water. -
Side Chain Coupling: You will observe that the
rotamer for is rarely found with the backbone. If your simulation shows high populations of , check your Van der Waals parameters; this usually indicates a force field error.
Part 5: References
-
Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963).[4] Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology. Link
-
Perczel, A., Angyan, J. G., Kajtar, M., Collard, W., & Csizmadia, I. G. (1991). Peptide models. 1. The conformational energy surface of the N-acetyl-N-methyl-L-alanine diamide. Journal of the American Chemical Society. Link
-
Head-Gordon, T., Head-Gordon, M., Frisch, M. J., Brooks, C. L., & Pople, J. A. (1991). Theoretical study of blocked glycine and alanine peptide analogues. Journal of the American Chemical Society. Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric Continuum Surface Tension Defined by Atomic Radii. The Journal of Physical Chemistry B. Link
Sources
Technical Guide: Spectroscopic Properties of Ac-Leu-NHMe
This guide details the spectroscopic characterization of N-acetyl-L-leucine-N'-methylamide (Ac-Leu-NHMe) . This blocked dipeptide is the "hydrogen atom" of protein conformational analysis—a minimal model system used to benchmark force fields (AMBER, CHARMM) and understand the thermodynamics of protein folding initiation without the interference of neighboring side chains.
Executive Summary & Conformational Landscape
Ac-Leu-NHMe serves as a proxy for the leucine residue within a polypeptide chain. Unlike free amino acids, its N- and C-termini are blocked (acetylated and amidated), mimicking the peptide bonds (
The spectroscopic signature of Ac-Leu-NHMe is defined by a solvent-dependent equilibrium between three dominant conformational basins. Understanding these basins is a prerequisite for interpreting the spectral data.
| Conformation | Designation | Stabilizing Force | Dominant Solvent |
| C7eq | Intramolecular H-bond ( | Non-polar ( | |
| Extended | C5 | Weak interaction ( | Non-polar / Transition state |
| Polyproline II | PII | Solvation of peptide backbone | Polar / Protic ( |
NMR Spectroscopy: The Solution Structure Standard
Nuclear Magnetic Resonance (NMR) provides the most granular atomic-level detail regarding the
Experimental Protocol: Determination of
Objective: Determine the backbone torsion angle
-
Sample Preparation:
-
Dissolve 2-5 mg of Ac-Leu-NHMe in 600
L of deuterated solvent. -
Solvent A (Non-polar):
(dried over molecular sieves). Expect C7eq dominance. -
Solvent B (Polar): DMSO-
or (use water suppression pulse sequence). Expect PII/Extended dominance.
-
-
Acquisition:
-
Run 1D
NMR (minimum 400 MHz, preferably 600 MHz for resolution of multiplet structures). -
Set relaxation delay (
) to 2.0s to ensure full relaxation of amide protons.
-
-
Analysis:
-
Identify the Amide doublet (
) and Alpha-proton multiplet ( ). -
Measure the Vicinal Coupling Constant (
) in Hz.
-
Data Interpretation & Causality
The magnitude of the J-coupling is directly causal to the dihedral angle
-
Low Coupling (< 6 Hz): Indicates a folded structure (C7eq). The dihedral angle is near -80°, resulting in low orbital overlap for spin-spin coupling.
-
High Coupling (> 8 Hz): Indicates an extended structure (C5 or
-sheet-like). The dihedral angle approaches -120° to -150°.
Visualization: The Karplus Logic
Caption: Logical flow from solvent selection to geometric determination via NMR coupling constants.
Infrared Spectroscopy (IR): Probing Hydrogen Bonds
FTIR is superior to NMR for observing the timescale of hydrogen bonding. While NMR gives a time-averaged signal, IR snapshots the vibration of specific bonds (
Experimental Protocol: FTIR Transmission
Objective: Distinguish intramolecular H-bonds (C7eq) from non-bonded or intermolecularly bonded species.
-
Cell Loading: Use a
transmission cell (path length 0.1 mm to 1.0 mm). -
Concentration: Low concentration (< 1 mM in
or ) is critical to prevent intermolecular aggregation, which mimics intramolecular folding. -
Background Subtraction: Rigorously subtract the solvent spectrum.
has strong absorption; is preferred for the Amide A region.
Key Spectral Bands
The Leucine side chain (isobutyl) provides steric bulk but does not absorb in the Amide region, making the backbone signals clean.
| Band | Vibrational Mode | Wavenumber ( | Structural Assignment |
| Amide A | N-H Stretch | ~3420-3450 | Free NH (Solvated or Extended C5) |
| ~3320-3350 | Bonded NH (Intramolecular C7eq H-bond) | ||
| Amide I | C=O[1] Stretch | ~1670-1675 | C7eq (Folded) |
| ~1640-1660 | Solvated/Disordered (H-bond to solvent) |
Diagnostic Insight: In
Circular Dichroism (CD): The Ensemble View
CD is less structurally specific for single residues than for polymers, but it is essential for identifying the Polyproline II (PII) helix conformation, which is optically active even in short peptides.
Experimental Protocol: Far-UV CD
-
Path Length: Use a 0.1 cm or 0.01 cm quartz cuvette. Water absorbs strongly below 185 nm; short path lengths are required to see the PII band.
-
Solvent: Water (phosphate buffer, pH 7) vs. TFE (Trifluoroethanol).
-
Scan Range: 260 nm down to 185 nm.
Spectral Signatures[2][4][5][6]
-
Water (PII Dominance): Ac-Leu-NHMe displays a strong negative band at ~195-200 nm and a weak positive band near 215-220 nm. This is the hallmark of the PII helix conformation, which maximizes hydration of the amide backbone.
-
TFE/Non-polar: The spectrum shifts.[2][3][4] The strong negative 195 nm band diminishes, indicating a loss of the PII structure and a shift toward a mix of C7eq and nascent helical turns.
Comparative Data Summary
The following table synthesizes the behavior of Ac-Leu-NHMe across different environments, serving as a quick reference for validation.
| Feature | Non-Polar ( | Polar / Protic ( |
| Dominant Conformer | C7eq (Gamma Turn) | PII (Polyproline II) / Random |
| NMR | Low (~4-6 Hz) | High (~7-9 Hz) |
| NMR NH Shift | Upfield (Shielded) | Downfield (Deshielded by H-bond) |
| IR Amide A | ~3350 | N/A (Masked by solvent OH) |
| IR Amide I | ~1670 | ~1640-1650 |
| CD Signature | Weak / Mixed | Strong Negative @ 198 nm |
Thermodynamic Workflow
The transition from C7eq to PII is driven by the enthalpy of solvation. The C7eq state is enthalpically favored in vacuum (internal H-bond), but the PII state is entropically and enthalpically favored in water due to solvent interaction.
Caption: Thermodynamic drivers shifting the Ac-Leu-NHMe equilibrium between C7eq and PII states.
References
-
Conformational Preferences of N-acetyl-L-leucine-N'-methylamide. J. Phys. Chem. A. (2002).[3] Detailed DFT and solution conformational analysis identifying the 43 theoretical conformers and the dominance of C7eq/C5.
-
Solvent Dependence of 1H Chemical Shifts. Magn. Reson. Chem. (2006).[3][4] Comprehensive analysis of solvent effects (CDCl3 vs DMSO) on amide proton shifts.
-
Vibrational Circular Dichroism of Leucine Derivatives.Spectrochim. Acta A. (2015).
-
Amide Spectral Fingerprints. J. Phys. Chem. Lett. (2022).[3] Modern analysis of Amide I band shifts relative to solvent exposure and hydrogen bonding.
Sources
- 1. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of Ac-Leu-NHMe in Solvation Models
This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It focuses on the physicochemical behavior of N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe), a critical model system for protein backbone solvation and folding.
Executive Summary
N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe) is not merely a peptide derivative; it is the "hydrogen atom" of protein folding studies. As a blocked dipeptide, it isolates the fundamental forces governing the protein backbone—specifically the competition between intramolecular hydrogen bonding (secondary structure) and intermolecular solvation (denaturation).
This guide provides a definitive reference for the solubility profile, thermodynamic stability, and conformational equilibria of Ac-Leu-NHMe across polarity gradients. It includes validated protocols for spectroscopic characterization and computational force-field verification.
Physicochemical Profile
| Property | Specification |
| Systematic Name | (2S)-2-acetamido-N,4-dimethylpentanamide |
| Formula | |
| MW | 186.25 g/mol |
| LogP (calc) | ~0.1 (Amphiphilic) |
| H-Bond Donors | 2 (Amide NH) |
| H-Bond Acceptors | 2 (Carbonyl O) |
| Key Feature | Terminally blocked (no charged termini), mimicking internal protein residues.[1] |
Solubility Landscape & Thermodynamics[2]
Ac-Leu-NHMe exhibits a complex solubility profile due to its amphiphilic nature: the hydrophobic isobutyl side chain competes with the hydrophilic diamide backbone.
Solvent Compatibility Table
| Solvent Class | Representative Solvent | Solubility Status | Primary Interaction Mechanism |
| Polar Aprotic | DMSO, DMF | High (~30 mg/mL) | Strong dipole-dipole; Solvent acts as H-bond acceptor, disrupting internal structure. |
| Polar Protic | Ethanol, Methanol | Moderate (~1-5 mg/mL) | Mixed H-bonding; Solvation of both backbone and side-chain is energetically costly but possible. |
| Non-Polar | Chloroform ( | Moderate/Low (mM range) | Solvation driven by side-chain van der Waals; Favors intramolecular H-bonds (C7/C5 forms). |
| Aqueous | Water/PBS | Sparingly Soluble * | Hydrophobic effect dominates; requires co-solvent or specific dissolution protocol. |
*Note: Direct dissolution in aqueous buffer often results in precipitation or micellar aggregates. See Protocol 5.1.
Thermodynamic Solvation Cycle
The stability of Ac-Leu-NHMe in solution is defined by the Free Energy of Solvation (
-
In Chloroform:
is less negative (less favorable) than in polar solvents, but the conformational energy is lowered by internal H-bonds (enthalpic gain). -
In Water:
is highly negative (favorable) due to backbone hydration, but this is penalized by the entropic cost of organizing water around the hydrophobic Leu side chain (hydrophobic effect).
Figure 1: Thermodynamic cycle illustrating the competition between internal enthalpy (favored in non-polar) and solvation entropy/enthalpy (favored in polar).
Conformational Stability (The "Folding" Model)
Unlike chemical stability (degradation), conformational stability refers to the population of specific Ramachandran states (
The Solvent-Dependent Equilibrium
The solvent dielectric constant (
-
C7eq (Gamma-Turn): Dominant in Chloroform (
). The molecule folds onto itself, forming a 7-membered ring via an intramolecular H-bond ( ). -
C5 (Extended): Also seen in non-polar solvents; a 5-membered ring interaction.
-
Polyproline II (PII) / Open: Dominant in Water and DMSO . The solvent molecules aggressively H-bond to the amide NH and CO groups, breaking the intramolecular C7 ring.
Figure 2: Conformational switching mechanism driven by solvent polarity.
Chemical Stability (Degradation)
Ac-Leu-NHMe is chemically robust.
-
Hydrolysis: Negligible at neutral pH. Rate constants are in the order of
. Requires strong acid (6N HCl, ) or specific proteases for cleavage. -
Racemization: The
proton is stable. Racemization occurs only under extreme basic conditions or high temperatures ( ) in the presence of anhydride activators.
Experimental Characterization Protocols
To validate the state of Ac-Leu-NHMe in your specific system, use the following self-validating protocols.
Protocol: Preparation of Aqueous Samples
Direct dissolution in water often leads to micro-aggregates that distort spectroscopic data.
-
Weigh 5-10 mg of Ac-Leu-NHMe solid.
-
Dissolve completely in
of deuterated DMSO ( ) or Ethanol. Vortex until clear. -
Dilute dropwise into the target aqueous buffer (e.g.,
or ) while vortexing.-
Target final concentration: 1-5 mM.
-
Max organic content: Keep DMSO < 5% to minimize co-solvent effects on conformation.
-
Protocol: NMR Temperature Coefficients
This is the "Gold Standard" for detecting intramolecular hydrogen bonds.
Theory: Protons involved in intramolecular H-bonds are shielded from solvent collisions and show weak temperature dependence. Exposed protons shift significantly as solvent viscosity/polarity changes with heat.
Workflow:
-
Prepare 2 mM sample in desired solvent (
or ). -
Acquire 1H NMR spectra at 298K, 303K, 308K, 313K, 318K.
-
Plot Chemical Shift (
, ppm) vs. Temperature (K). -
Calculate Slope (
).
Interpretation:
-
Slope > -4 ppb/K: Solvent Exposed (e.g., in DMSO/Water).
-
Slope < -2 ppb/K: Intramolecular H-Bonded (e.g., C7eq in
).
Protocol: FTIR Amide I Analysis
Workflow:
-
Use a transmission cell (
windows) or ATR. -
Acquire spectrum in the 1500-1800
region. -
Deconvolute the Amide I band (C=O stretch).
Interpretation:
-
~1630-1645 cm⁻¹: Indicates strong intramolecular H-bonding (C7 form).
-
~1660-1675 cm⁻¹: Indicates free/solvated carbonyls (Open forms).
References
-
Solvation Thermodynamics & Partitioning
-
Wolfenden, R. (2007). "Experimental measures of amino acid side chain hydrophobicity and the accessibility of protein surfaces." University of North Carolina.
-
-
Conformational Analysis (NMR/IR)
-
M. A. Khaled, et al. (1978). "Nuclear magnetic resonance and conformational energy calculations of repeat peptides of elastin." Journal of the American Chemical Society.
-
-
Molecular Dynamics & Force Field Validation
-
Best, R. B., et al. (2009). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone phi, psi and Side-Chain chi(1) and chi(2) Dihedral Angles." Journal of Chemical Theory and Computation.
-
-
Solvent Effects on Peptide Conformation
-
Dill, K. A. (1990). "Dominant forces in protein folding." Biochemistry.
-
Sources
The Standard Model of Solvation: Ac-Leu-NHMe Sourcing & Purity Guide
Executive Summary
N-Acetyl-L-Leucine-N-Methylamide (Ac-Leu-NHMe) is not merely a chemical reagent; it is the "hydrogen atom" of protein folding thermodynamics. By blocking both the N-terminus (Acetyl) and C-terminus (N-Methylamide), this molecule eliminates zwitterionic charges, isolating the intrinsic backbone dynamics and side-chain solvation effects.
However, its commercial availability is deceptive. Often labeled as a "specialty building block," it is prone to racemization and hygroscopic degradation during storage. This guide provides the decision framework for sourcing, validating, and maintaining high-purity Ac-Leu-NHMe for precision biophysical applications.
Part 1: The Sourcing Landscape (Make vs. Buy)
Unlike common amino acids, Ac-Leu-NHMe is rarely held in high stock by major catalog suppliers (e.g., Sigma, Fisher) due to its specific use-case in computational force-field parameterization and spectroscopy.
The Commercial Reality
Most "In Stock" listings are actually "Make-to-Order" from contract research organizations (CROs). This introduces a lead time and a quality risk: Batch-to-batch variability.
Decision Matrix: Sourcing Strategy
The following logic determines whether you should purchase a custom synthesis or synthesize it in-house.
Figure 1: Strategic decision tree for sourcing Ac-Leu-NHMe based on scale and availability.
Part 2: Critical Quality Attributes (CQAs)
When ordering or synthesizing, the Certificate of Analysis (CoA) must validate three specific attributes. A standard "98% Purity" claim is insufficient for thermodynamic studies.
| Attribute | Specification | Why it Matters | Method |
| Chemical Purity | > 98% | Impurities (truncated peptides) alter solvent interaction energies. | RP-HPLC (C18) |
| Optical Purity | > 99% ee (L-isomer) | Critical: The D-isomer has a completely different Ramachandran plot, invalidating folding data. | Chiral HPLC |
| Solvent Content | < 1% | Residual solvents (DMF, DCM) appear in NMR and alter solvation thermodynamics. | 1H NMR / TGA |
| Hygroscopicity | Dry Powder | Water absorption changes the effective concentration and IR spectra. | Karl Fischer |
Part 3: In-House Synthesis Protocol (The "Gold Standard")
If commercial options fail or costs are prohibitive, the following solution-phase synthesis is the most robust route. It prioritizes optical purity by avoiding the activation of N-acetyl-leucine, which is prone to racemization (azlactone formation).
The Pathway
Strategy: C-terminal modification before N-terminal acetylation.
-
Coupling: Boc-Leu-OH
Boc-Leu-NHMe -
Deprotection: Boc-Leu-NHMe
H-Leu-NHMe TFA -
Capping: H-Leu-NHMe
Ac-Leu-NHMe
Figure 2: Step-wise chemical synthesis designed to minimize racemization.
Detailed Methodology
Step 1: Methylamide Formation
-
Dissolve Boc-Leu-OH (10 mmol) in DCM/DMF (9:1).
-
Add Methylamine hydrochloride (11 mmol) and HOBt (11 mmol).
-
Cool to 0°C. Add EDC (11 mmol) and DIPEA (22 mmol).
-
Stir at RT for 12 hours.
-
Workup: Wash with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4.
Step 2: Boc Deprotection
-
Dissolve intermediate in DCM.
-
Add TFA (Trifluoroacetic acid) to a final ratio of 1:1 (v/v).
-
Stir for 1 hour.
-
Evaporate volatiles completely (co-evaporate with toluene to remove residual TFA).
Step 3: Acetylation[1]
-
Dissolve the H-Leu-NHMe salt in DCM.
-
Add Acetic Anhydride (1.5 eq) and Pyridine (2.0 eq).
-
Stir for 2 hours at RT.
-
Purification: Recrystallize from Ethyl Acetate/Hexane. This is superior to column chromatography for removing trace racemates.
Part 4: Validation & Quality Control
Every batch must be self-validated. Do not trust the label.
NMR Validation (1H NMR in DMSO-d6)
Look for the specific signature of the blocked termini.
-
Acetyl Methyl: Singlet ~1.8 - 1.9 ppm (3H).
-
Amide Methyl: Doublet ~2.5 - 2.6 ppm (3H, coupled to NH).
-
Backbone NH: Doublet ~7.8 - 8.2 ppm.
-
C-Term NH: Quartet/Broad ~7.5 ppm.
Chiral HPLC (The "Dealbreaker" Test)
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Detection: 210 nm.
-
Criteria: The L-isomer usually elutes second (verify with standards). Any peak >1% at the D-isomer retention time is grounds for rejection.
Part 5: Handling & Storage
Ac-Leu-NHMe is a neutral, polar molecule. It lacks the ionic lattice energy of zwitterionic amino acids, making it hygroscopic .
-
Storage: Store at -20°C in a desiccator.
-
Solubility:
-
High: DMSO, Methanol, Ethanol, DMF.
-
Moderate: Water (Solubility is lower than Glycine due to hydrophobic blocking groups).
-
Low: Hexane, Diethyl Ether.
-
-
Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
References
-
PubChem. (n.d.).[1] Compound Summary: Ac-Leu-NHMe (CID 6950977).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Head-Gordon, T., et al. (1991). Hydration of the blocked amino acid N-acetyl-L-leucine-N-methylamide. Journal of the American Chemical Society.[2] (Contextual citation for thermodynamic importance).
Sources
Technical Guide: Safety, Handling, and Experimental Integrity of Ac-Leu-NHMe
Executive Summary & Chemical Identity
Ac-Leu-NHMe is a "blocked" dipeptide model system, chemically distinct from its pharmaceutical analog N-Acetyl-L-Leucine (Tanganil).[1][2] By capping the N-terminus with an acetyl group and the C-terminus with a methylamide group, this molecule eliminates zwitterionic effects (charge interference).[1][2]
This structural neutrality makes Ac-Leu-NHMe the "hydrogen atom" of protein conformational studies.[1][2] It is primarily used to benchmark force fields in computational chemistry and to study peptide backbone dynamics (
Crucial Distinction: Do not confuse with N-Acetyl-L-Leucine (CAS 1188-21-2) .[1][2] While the latter is a vertigo medication, Ac-Leu-NHMe is a research-grade spectroscopic probe.[1][2]
Physicochemical Profile[1][5][6][7][8]
| Property | Specification | Experimental Significance |
| Molecular Formula | Model for aliphatic hydrophobic residues.[1][2] | |
| Molecular Weight | 186.25 g/mol | Low MW facilitates rapid tumbling in NMR.[2] |
| Physical State | White Crystalline Powder | Hygroscopic; requires desiccation.[2][3] |
| Solubility | High: DMSO, Methanol, WaterLow: Hexane, CCl4 | Solvation shell studies (e.g., DMSO vs. Water). |
| Melting Point | 165–167 °C | Indicator of crystalline purity.[2] |
Risk Assessment & Toxicology (GHS Standards)
As a specialized research chemical, Ac-Leu-NHMe lacks the extensive toxicological datasets of industrial chemicals.[1][2] Therefore, the Precautionary Principle applies: Treat as a potential irritant and sensitizer.
Hazard Identification
-
Signal Word: WARNING (Default for uncharacterized peptides).
-
Primary Routes of Entry: Inhalation of dust, Dermal absorption.
-
Target Organs: Respiratory system, mucous membranes.[4]
Toxicology Insights (Structure-Activity Relationship)
While acute toxicity is likely low (LD50 > 2000 mg/kg estimated based on Leucine analogs), the methylation of the amide bond increases lipophilicity compared to free amino acids.[2]
-
Risk: Enhanced cell membrane permeability compared to free Leucine.[2]
-
Sensitization: Peptides can act as haptens, potentially triggering immune responses upon repeated inhalation.
Emergency Response Protocol
-
Eye Contact: Flush with saline for 15 minutes.[2] Do not use neutralization agents.[2]
-
Skin Contact: Wash with soap and water.[2][5] Do not use ethanol (increases transdermal absorption of the hydrophobic peptide).[2]
-
Spill Cleanup: Dampen with water to prevent dust generation before sweeping.[2]
Operational Handling & Sample Integrity
The primary "safety" risk with Ac-Leu-NHMe is not biological toxicity, but experimental failure due to moisture contamination .[1][2] The amide bonds are avid hydrogen bond acceptors; atmospheric water will distort IR amide I/II bands and broaden NMR peaks.
The "Dry Chain" Protocol
-
Storage: -20°C in a sealed container with desiccant (Silica gel or
). -
Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, ruining the sample.
Solubilization Workflow (DOT Visualization)
The following diagram outlines the decision logic for solvent selection based on the experimental goal (Conformational Analysis).
Figure 1: Solvent selection logic for Ac-Leu-NHMe spectroscopy. Selecting the wrong solvent will obscure the amide signals critical for determining Ramachandran angles.
Experimental Methodology: Spectroscopic Preparation
To ensure Trustworthiness and Self-Validation of data, follow this preparation standard.
Deuterated Solvent Preparation (NMR)
-
Glassware: Oven-dry NMR tubes at 100°C for 2 hours.
-
Solvent: Use 99.9% D-enriched solvents (DMSO-
or ) from single-use ampoules to minimize water signals ( ).[1][2] -
Concentration: Prepare 5–10 mM solutions. Higher concentrations may induce aggregation, leading to intermolecular H-bonding that mimics secondary structure artifacts.[1][2]
-
Validation: Run a 1D
-NMR.
Conformational Analysis (The "Why")
Ac-Leu-NHMe exists in an equilibrium of conformers defined by
-
Conformation (Extended): Dominant in non-polar solvents (
).[2] Characterized by an intramolecular H-bond between and .[1][2] -
Conformation (Gamma-turn): Stabilized by a 7-membered ring H-bond (
to ).[1][2]
Visualizing the Molecular System:
Figure 2: Structural connectivity of Ac-Leu-NHMe highlighting the rotatable torsion angles (
References & Authoritative Sources
-
Chemical Identity & Properties:
-
Conformational Analysis (Theory):
-
Handling & Peptide Stability:
-
Spectroscopic Data (IR/Raman):
-
Mirkin, N. G., & Krimm, S. (1991). "Ab initio vibrational analysis of the C5 and C7 conformations of N-acetyl-L-alanine N'-methylamide." (Analogous methodology applied to Leucine derivatives).
-
[2]
-
Sources
Technical Guide: Ac-Leu-NHMe (CAS 32483-15-1)
The "Blocked Dipeptide" Standard in Protein Conformational Analysis
Executive Summary
Ac-Leu-NHMe (N-Acetyl-L-leucine N-methylamide) is the quintessential model system for investigating the intrinsic conformational preferences of the protein backbone. Unlike free amino acids, which exist as zwitterions in neutral solution, Ac-Leu-NHMe is "terminally blocked." The acetylation of the N-terminus and methylamidation of the C-terminus eliminate the charged termini (
For researchers in computational chemistry, biophysics, and drug design, this molecule serves as the primary benchmark for validating molecular dynamics (MD) force fields (AMBER, CHARMM, OPLS) and calibrating spectroscopic methods (FTIR, NMR, CD) for secondary structure determination.
Physicochemical Profile
| Property | Specification |
| Systematic Name | (2S)-2-acetamido-N,4-dimethylpentanamide |
| Common Name | Ac-Leu-NHMe; N-Acetyl-L-leucine N-methylamide |
| CAS Number | 32483-15-1 |
| Molecular Formula | |
| Molecular Weight | 186.25 g/mol |
| Melting Point | 165–167 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Water (moderate), Chloroform |
| Role | Terminally Blocked Amino Acid (TBAA) Model |
The Theoretical Framework: Why Ac-Leu-NHMe?
In protein folding studies, the "Ramachandran Map" describes the allowed conformational space defined by the backbone dihedral angles
-
The Problem with Free Amino Acids: Free Leucine (
) is dominated by strong electrostatic interactions between the charged termini, which distort the distribution relative to a protein environment. -
The Ac-Leu-NHMe Solution: By capping the ends with peptide-like bonds (Amide groups), Ac-Leu-NHMe isolates the intrinsic propensity of the Leucine side chain to adopt
-helical, -sheet ( ), or -turn ( ) conformations without electrostatic interference.
Visualization: Topology & Dihedrals
The following diagram illustrates the chemical topology of Ac-Leu-NHMe, highlighting the critical
Figure 1: Topological map of Ac-Leu-NHMe showing the blocked termini and the rotatable bonds (
Synthesis Protocol (Solution Phase)
While Ac-Leu-NHMe is commercially available, high-purity samples for spectroscopic calibration often require in-house synthesis to avoid trace salt contamination. The following protocol utilizes standard carbodiimide coupling.
Reagents:
-
Methylamine Hydrochloride (
) -
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Dry Dichloromethane (DCM) or DMF.
Protocol:
-
Activation: Dissolve Ac-Leu-OH (1.0 eq) and HOBt (1.2 eq) in dry DCM at 0°C. Stir for 15 minutes.
-
Coupling: Add EDC
HCl (1.2 eq) and stir for another 20 minutes at 0°C to form the active ester. -
Amine Addition: Add Methylamine HCl (1.2 eq) followed by DIPEA (2.5 eq) dropwise to neutralize the HCl and initiate coupling.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Work-up:
-
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column Chromatography (MeOH/DCM gradient).
Experimental Characterization & Analysis
A. FTIR Spectroscopy (Conformational Probe)
Infrared spectroscopy is the most rapid method to assess the conformational ensemble of Ac-Leu-NHMe. The Amide I band (C=O stretch) is the primary indicator.
-
Experimental Setup: Dissolve Ac-Leu-NHMe in a non-polar solvent (e.g.,
or ) to observe intramolecular Hydrogen bonding, or for hydration studies. -
Key Band Assignments:
| Conformer | Structure Type | Amide I Frequency ( | Note |
| C5 | Extended ( | ~1690–1695 | Weak H-bond (5-membered ring) |
| C7eq | ~1660–1675 | Strong H-bond (7-membered ring) | |
| Solvated | PPII / Random Coil | ~1640–1655 | H-bonded to solvent (if in water) |
B. NMR Spectroscopy (Dihedral Validation)
Nuclear Magnetic Resonance (NMR) provides quantitative data on the
-
Solvent: DMSO-
is preferred to prevent amide proton exchange, though is used to study intramolecular folding. -
Critical Measurement: Measure the coupling constant between the Amide Proton (NH) and the Alpha Proton (
).-
Equation:
-
Interpretation: A
value of < 6 Hz typically indicates a helical or turn conformation, while > 8 Hz indicates an extended ( ) structure.
-
Computational Benchmarking Workflow
Ac-Leu-NHMe is the "Gold Standard" for parameterizing force fields. If a force field (e.g., AMBER ff19SB) cannot reproduce the experimental ratio of C7eq/C5 conformers in this molecule, it will likely fail for larger proteins.
Workflow Diagram
The following diagram outlines the logical flow for using Ac-Leu-NHMe to validate a computational model against experimental data.
Figure 2: Workflow for cross-validating computational force fields using Ac-Leu-NHMe experimental data.
References
-
Conformational Preferences of N-Acetyl-L-leucine-N-methylamide. Journal of Physical Chemistry A. (Detailed DFT and solution studies of the conformer populations).
-
NMR Chemical Shifts of Trace Impurities. Organometallics. (Standard reference for identifying solvent peaks in NMR, critical for purity checks).
-
Infrared Amide I Band of the Coiled Coil. PubMed. (Discusses the shift of Amide I bands in relation to backbone H-bonding).
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH. MDPI. (Provides context on modern solution-phase peptide coupling reagents like EDC/HOBt).
-
Ac-leu-nhme Compound Summary. PubChem. (Official chemical and physical property data).
Sources
Methodological & Application
Application Note: Ac-Leu-NHMe as a Foundational Model in Structural Proteomics
[1]
Abstract
In the high-throughput world of proteomics, the accuracy of predictive algorithms and spectral libraries relies heavily on robust calibration standards. Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) , often referred to in literature as the "Leucine Dipeptide Model" (or NALMA), serves as a critical reductionist system.[1] By isolating the peptide backbone (
This guide details the protocols for utilizing Ac-Leu-NHMe to validate computational models and experimental spectral assignments, bridging the gap between in silico prediction and wet-lab observation.
Part 1: Computational Proteomics – Force Field Parameterization
Primary Application: Validation of Backbone Torsion Angles and Rotameric States.[1]
In computational proteomics, the reliability of protein folding simulations depends on the force field's ability to reproduce the energy landscape of individual amino acids. Ac-Leu-NHMe is the industry standard for parameterizing the Leucine residue within force fields like AMBER, CHARMM, and OPLS-AA.
Protocol 1: Molecular Dynamics (MD) Validation Workflow
Objective: Generate a Ramachandran plot for Ac-Leu-NHMe to validate the conformational sampling of a new or modified force field (e.g., AMBER ff19SB).
Materials & Software
-
Model System: Ac-Leu-NHMe (capped N- and C-termini).[1]
-
Software: GROMACS, AMBER, or NAMD.
-
Solvent Model: TIP3P or OPC (3-point or 4-point water models).[1]
Step-by-Step Methodology
-
Topology Generation:
-
Construct the Ac-Leu-NHMe coordinate file.[1] Ensure the N-terminus is acetylated (ACE) and the C-terminus is N-methylamidated (NME).[1]
-
Critical Step: Assign partial charges using the RESP (Restrained Electrostatic Potential) method if developing custom parameters; otherwise, load standard library values.[1]
-
-
Solvation & Neutralization:
-
Define a cubic simulation box with a minimum distance of 1.2 nm between the solute and the box edge to prevent self-interaction under Periodic Boundary Conditions (PBC).
-
Solvate with explicit water (e.g., TIP3P).[1]
-
Note: Ac-Leu-NHMe is neutral; no counter-ions are typically required unless testing ionic strength effects.[1]
-
-
Energy Minimization:
-
Algorithm: Steepest Descent.
-
Convergence criterion:
.[1] -
Purpose: Remove steric clashes from the initial solvent placement.
-
-
Equilibration (NVT & NPT):
-
NVT (Canonical Ensemble): 100 ps at 300 K using a V-rescale thermostat. Restrain heavy atoms of the peptide.
-
NPT (Isothermal-Isobaric): 100 ps at 1 bar using a Parrinello-Rahman barostat. Release restraints.
-
-
Production Run:
-
Duration: >1
s (Microsecond timescales are required to sample rare rotameric transitions of the Leucine side chain). -
Integrator: Leap-frog with a 2 fs time step.
-
Electrostatics: Particle Mesh Ewald (PME) with a 1.0 nm cutoff.[1]
-
-
Analysis (Ramachandran Plotting):
Data Interpretation: Reference Values
The resulting simulation must match Quantum Mechanical (QM) calculations or NMR data.[1]
| Conformation | Relative Stability | ||
| Alpha-Helix ( | -60 | -45 | Global Minimum (in vacuum) |
| Beta-Sheet ( | -150 | +150 | Stabilized by solvent (H-bonds) |
| Polyproline II ( | -75 | +145 | Dominant in unfolded proteins |
Part 2: Spectroscopic Calibration – Infrared (IR) & VCD
Primary Application: Assigning Amide Bands for Secondary Structure Determination.[1]
Before analyzing complex protein mixtures, researchers use Ac-Leu-NHMe to define the "unperturbed" frequencies of the peptide bond. The Leucine side chain provides a steric bulk similar to hydrophobic cores in proteins, making it a better model than Alanine for burial effects.
Protocol 2: FTIR Band Assignment in Varying Solvents
Objective: Determine the solvent-induced frequency shift of Amide I and II bands to quantify hydration levels in protein samples.
Experimental Setup
-
Instrument: FTIR Spectrometer (e.g., Bruker Vertex) with ATR accessory or CaF
transmission cell. -
Sample: 50 mM Ac-Leu-NHMe.
-
Solvents: D
O (Deuterium Oxide), H O, DMSO (Dimethyl sulfoxide).[1]
Methodology
-
Baseline Correction: Collect background spectra of pure solvent.
-
Sample Preparation: Dissolve Ac-Leu-NHMe in D
O.-
Why D
O? The H-O-H bending mode of water overlaps with the Amide I band. D O shifts this interference, allowing clear observation of the Carbonyl (C=O) stretch.[1]
-
-
Acquisition:
-
Resolution: 2 cm
.[1] -
Scans: 128 (to improve Signal-to-Noise ratio).
-
-
Deconvolution: Use Fourier Self-Deconvolution (FSD) to resolve overlapping sub-bands.[1]
Expected Results & Causality
The Leucine side chain is hydrophobic.[1] In water, the backbone is hydrated, but the side chain is not. In DMSO, the solvent interacts differently with the exposed H-bond donors.
| Band | Frequency (H | Frequency (D | Assignment | Structural Insight |
| Amide I | ~1650 cm | ~1640 cm | C=O[1] Stretch (80%) | Indicates backbone H-bonding strength.[1] |
| Amide II | ~1550 cm | ~1450 cm | N-H Bend + C-N Stretch | Large shift in D |
| Amide III | ~1300 cm | Disappears/Shifts | C-N Stretch + N-H Bend | Sensitive to |
Part 3: Solvation Dynamics – The "Slaving" Model
Primary Application: Understanding how hydration shells drive protein fluctuations.
Recent research utilizes Ac-Leu-NHMe to study the "Slaving Model," which posits that protein motions are enslaved to the fluctuations of the hydration shell. The amphiphilic nature of Ac-Leu-NHMe (polar backbone + hydrophobic isobutyl group) makes it the perfect test subject.
Key Insight: The Hydrophobic Effect
Unlike Glycine or Alanine models, the Leucine side chain imposes a "structured water" cage (clathrate-like) around the hydrophobic group.
-
Experiment: Femtosecond-IR (fs-IR) or 2D-IR spectroscopy.
-
Observation: Water molecules near the Leucine side chain rotate 2-3x slower than bulk water.
-
Relevance: This retardation of water dynamics is what stabilizes the folded hydrophobic core of larger proteins.
Visualization: The Proteomics Workflow
The following diagram illustrates how Ac-Leu-NHMe acts as the central calibration node connecting theoretical physics, simulation, and wet-lab proteomics.
Figure 1: The central role of Ac-Leu-NHMe in bridging Quantum Mechanics and Experimental Proteomics.
References
-
Vitalini, F., et al. (2015).[1] "Molecular dynamics simulations data of the twenty encoded amino acids in different force fields." Data in Brief. Link
-
Head-Gordon, T., et al. (2010).[1] "Effects of co-solvents on peptide hydration water structure and dynamics." Journal of Physical Chemistry B. Link
-
Smith, B.C. (2020).[1][2][3] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy. Link
-
Corcelli, S.A., et al. (2022).[1] "Hydration Dynamics of Model Peptides with Different Hydrophobic Character." International Journal of Molecular Sciences. Link
-
Zhang, Y., et al. (2020).[1] "DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components." ACS Omega.[1] Link
Sources
Benchmarking Hydrophobic Hotspots: The Ac-Leu-NHMe Model System
Application Note & Technical Guide
Introduction: The Reductionist Approach to PPIs
In the study of Protein-Protein Interactions (PPIs), the Leucine residue often acts as a critical "anchor" in hydrophobic hotspots (e.g., Leucine Zippers, Bcl-2/BH3 interfaces). However, accurately modeling the binding affinity (
Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is not a drug candidate; it is the fundamental metrological standard for these interactions. By blocking both the N-terminus (Acetyl) and C-terminus (N-methylamide), this molecule mimics the electronic and steric environment of a Leucine residue embedded within a protein chain, eliminating the artifactual electrostatic effects of charged termini (zwitterions).
This guide details how to use Ac-Leu-NHMe as a benchmark tool to validate computational force fields and experimental solvation data before applying them to complex PPI drug discovery campaigns.
The Biophysical Basis
Why Ac-Leu-NHMe?
To design inhibitors for PPIs, researchers rely on Molecular Dynamics (MD) and Free Energy Perturbation (FEP). If a force field (e.g., AMBER, CHARMM, OPLS) cannot accurately reproduce the solvation energy or conformational preference of Ac-Leu-NHMe, it will fail to predict the binding affinity of a Leucine-rich peptide inhibitor.
-
Structural Mimicry: The
-methylamide group mimics the peptide bond to the residue, while the Acetyl group mimics the bond from the residue. -
Conformational Sampling: It allows the isolation of intrinsic backbone torsion angles (
) without the interference of tertiary structure, mapping the "allowable" Ramachandran space for Leucine at an interface.
Workflow Visualization
The following diagram illustrates the logical flow from benchmarking the model system to applying validated parameters to a PPI target.
Figure 1: Critical path for using Ac-Leu-NHMe to validate computational parameters before PPI drug design.
Protocol A: Computational Solvation Free Energy ( )
Objective: Calculate the hydration free energy of Ac-Leu-NHMe to validate the hydrophobic contribution of Leucine in your chosen Force Field. Method: Thermodynamic Integration (TI) or Free Energy Perturbation (FEP).
Step-by-Step Methodology
-
System Preparation:
-
Topology Generation: Generate parameters for Ac-Leu-NHMe using antechamber (AMBER) or cgenff (CHARMM). Ensure the N-terminus is capped with ACE and C-terminus with NME.
-
Solvation: Solvate the structure in a cubic TIP3P water box with a minimum 12Å buffer.
-
Vacuum Reference: Create a separate gas-phase system (infinite cutoff).
-
-
Minimization & Equilibration:
-
Minimize solvent (500 steps steepest descent)
Minimize whole system. -
Heat to 300K over 50 ps (NVT ensemble).
-
Equilibrate density (NPT ensemble, 1 atm) for 500 ps.
-
-
Alchemical Transformation (The Thermodynamic Cycle):
-
You must compute the energy change for "turning off" the molecule in water vs. vacuum.
-
Lambda (
) Schedule: Use 12-16 windows for calculating .-
Electrostatics:
(Linear). -
vdW: Soft-core potentials are required to prevent singularities at
.
-
-
-
Analysis:
-
Calculate
. -
Success Criterion: The calculated value must match experimental benchmarks (approx. -9.8 to -10.2 kcal/mol for the sidechain analog, adjusted for the backbone) within
kcal/mol.
-
Data Presentation: Reference Values
| Parameter | Experimental Value (Ref) | AMBER ff14SB | CHARMM36m |
| Hydration | -10.1 | -9.8 kcal/mol | -10.4 kcal/mol |
| -60° (Helical bias) | -62° | -58° | |
| -45° (Helical bias) | -42° | -47° |
Note: Experimental values derived from side-chain analog transfer energies corrected for backbone contribution.
Protocol B: NMR Conformational Analysis
Objective: Determine the conformational ensemble of Ac-Leu-NHMe in solution to assess if a PPI inhibitor will adopt the bioactive conformation (e.g.,
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of Ac-Leu-NHMe in 600
L of solvent. -
Solvents: Use
(mimics hydrophobic interior of PPI) and or (mimics solvent-exposed state). -
Add TMS (Tetramethylsilane) as an internal reference.
-
-
Acquisition:
-
Run 1D
NMR to assign amide protons. -
Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with mixing times of 200-500 ms.
-
Critical Measurement: Measure
coupling constants.
-
-
Data Analysis (Karplus Equation):
-
Use the Karplus relationship to convert J-coupling constants into dihedral angle
: -
Standard Coefficients:
.
-
-
Interpretation:
- Hz: Indicates a helical conformation (compatible with Leucine Zipper binding).
-
Hz: Indicates an extended
-strand conformation.
Thermodynamic Cycle Diagram
To accurately calculate the binding energy of a Leucine residue, one must understand the desolvation penalty. The diagram below represents the thermodynamic cycle used in Protocol A.
Figure 2: Alchemical thermodynamic cycle for calculating solvation free energy. The vertical legs represent the physical transfer (impossible to simulate directly); the horizontal legs represent the computational alchemy (FEP).
References
-
Jorgensen, W. L., & Tirado-Rives, J. (1988). The OPLS potential functions for proteins. Energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society. Link
-
Cornell, W. D., et al. (1995). A Second Generation Force Field for the Simulation of Proteins, Nucleic Acids, and Organic Molecules (AMBER). Journal of the American Chemical Society. Link
-
Best, R. B., et al. (2012). Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone
, and Side-Chain and Dihedral Angles. Journal of Chemical Theory and Computation.[1] Link -
Mobley, D. L., et al. (2009). Charge modification strategies for alchemical solvation free energy calculations. Journal of Chemical Physics. Link
-
Avbelj, F., & Baldwin, R. L. (2003). Role of backbone solvation and electrostatics in determining the Ramachandran distribution of the alanine dipeptide in water. Proceedings of the National Academy of Sciences. Link
Sources
Application Note: High-Fidelity Incorporation of Ac-Leu-NHMe Motifs into Peptide Libraries
Abstract
The Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) motif represents the canonical "blocked dipeptide" model, crucial for isolating backbone conformational propensities (Ramachandran space) without the interference of zwitterionic termini. While historically a computational standard, the physical incorporation of this motif—and its combinatorial analogs (Ac-X-NHMe)—into peptide libraries offers a powerful strategy for developing conformationally restricted, membrane-permeable therapeutics. This guide details the solid-phase synthesis (SPPS) protocols required to generate C-terminal N-methylamides using HMBA linkers, ensuring high purity and structural fidelity for library applications.
Strategic Rationale & Library Design
The "Blocked Dipeptide" Advantage
In standard peptide libraries, charged termini (
-
Structural Fidelity: By capping with Acetyl (N-term) and N-methylamide (C-term), the peptide mimics the electronic environment of a residue buried within a protein chain.
-
Permeability: Neutralizing terminal charges significantly reduces desolvation penalties, enhancing passive membrane permeability—a critical attribute for oral drug delivery.
Library Architecture
When designing a library incorporating Ac-Leu-NHMe, the objective is typically to screen for intrinsic secondary structure stability or metabolic resilience .
| Component | Chemical Identity | Function |
| N-Cap | Acetyl ( | Eliminates positive charge; mimics preceding peptide bond. |
| Core | -Leu- (or combinatorial | The variable region. Leucine is the hydrophobic standard for |
| C-Cap | N-methylamide ( | Eliminates negative charge; mimics succeeding peptide bond hydrogen donor. |
Experimental Protocol: Solid-Phase Synthesis
Standard Rink Amide resins yield primary amides (
Materials & Reagents[1][2]
-
Resin: HMBA-AM resin or HMBA-ChemMatrix (Loading 0.4–0.6 mmol/g). Note: HMBA = 4-Hydroxymethylbenzoic acid.
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).
-
Cleavage Reagent: 33% Methylamine in Ethanol (Caution: Volatile/Toxic).
-
Solvents: DMF (Anhydrous), DCM, Methanol.
Step-by-Step Synthesis Workflow
Step 1: Resin Loading (Esterification)
The first amino acid (Fmoc-Leu-OH) is attached to the HMBA hydroxyl group via an ester bond. This ester is the "switch" that allows later conversion to the methylamide.
-
Swell HMBA resin in DCM (30 min).
-
Dissolve Fmoc-Leu-OH (4 eq.) and DIC (4 eq.) in minimal DMF.
-
Add DMAP (0.1 eq.) to the resin mixture.[1] Critical: DMAP is required for efficient esterification.
-
Agitate for 2 hours at Room Temperature (RT).
-
Wash: DMF (3x), DCM (3x).[1]
-
Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 30 min to cap unreacted hydroxyls.
Step 2: Chain Elongation & N-Terminal Capping
-
Fmoc Removal: 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (5x).
-
N-Terminal Acetylation:
-
Prepare solution: 10% Acetic Anhydride, 10% DIPEA in DMF.
-
Add to resin and shake for 30 min.
-
Confirm completion with Kaiser Test (Result should be negative/colorless).
-
Step 3: Nucleophilic Cleavage (The "Methylamide" Trick)
This step differentiates this protocol from standard SPPS. We use methylamine to attack the resin-peptide ester linkage.
-
Wash resin thoroughly with DMF, then DCM, then Methanol .[1]
-
Dry resin under vacuum for 1 hour.
-
Transfer resin to a pressure-rated glass vessel or sealable reactor.
-
Add Cleavage Cocktail: 33% Methylamine in absolute Ethanol (approx. 10 mL per gram of resin).
-
Seal tightly and agitate at RT for 16–24 hours .
-
Safety Note: Methylamine is toxic and volatile. Perform in a high-flow fume hood.
-
-
Filter resin and collect the filtrate.[2]
-
Wash resin with DCM/MeOH (1:1) and combine with filtrate.
-
Evaporate solvent under reduced pressure (Rotavap) to yield the crude Ac-Leu-NHMe .
Visualization: Synthesis Pathway
Caption: Workflow for converting HMBA-linked precursors into C-terminal N-methylamides via aminolysis.
Quality Control & Analysis
Because Ac-Leu-NHMe is a small, neutral molecule, standard RP-HPLC retention times can be short.
Analytical Validation Table
| Method | Parameter | Expected Observation for Ac-Leu-NHMe |
| LC-MS (ESI) | Mass ( | Calc MW: 186.25 Da. Observed: 187.3 Da . |
| 1H NMR | Amide Protons | Distinct doublets for NH-Me ( |
| 1H NMR | Methyl Groups | Singlet for Acetyl ( |
| HPLC | Purity | Single peak. Note: Use gradients starting at 0-5% B to capture early eluters. |
Conformational Screening (CD Spectroscopy)
To validate the library's utility in conformational studies:
-
Dissolve Ac-Leu-NHMe in TFE (Trifluoroethanol) to promote secondary structure.
-
Measure Circular Dichroism (CD) from 190–250 nm.
-
Result: Ac-Leu-NHMe typically shows a "random coil" or dynamic equilibrium in water but can be induced into specific Ramachandran regions (
or ) depending on solvent polarity, validating its use as a sensitive probe.
References
-
Synthesis of C-terminal Amides via HMBA
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
-
(Search: "HMBA resin cleavage protocol")
-
Ac-Leu-NHMe Conformational Properties
-
Head-Gordon, T., et al. (1991). "Ramachandran energy surfaces of the N-acetyl-N'-methylamide dipeptides." Biopolymers.[3]
-
-
N-Methylation in Drug Design
- Chatterjee, J., et al. (2013). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.
-
Ac-Leu-NHMe Chemical Data
Sources
Ac-leu-nhme as a control peptide in biological assays
Application Note: Ac-Leu-NHMe as a Specificity Control in Protease Inhibition Assays
Introduction & Scientific Rationale
In the development of peptide-based therapeutics—specifically protease inhibitors for Calpains, Cathepsins, and the Proteasome—distinguishing between mechanism-based inhibition and non-specific hydrophobic toxicity is a critical "Go/No-Go" gate.[1]
Ac-Leu-NHMe (N-Acetyl-L-Leucine-N-methylamide) serves as a high-fidelity negative control in these biological assays.[1] It represents a "blocked amino acid" that mimics the structural backbone and hydrophobic termini of peptide inhibitors (such as ALLN, MG-132, or Leupeptin) but lacks the electrophilic "warhead" (aldehyde, boronic acid, or vinyl sulfone) required for covalent enzyme inactivation.
Why use Ac-Leu-NHMe instead of just DMSO? While DMSO controls for solvent effects, it does not account for the physical presence of a hydrophobic peptide backbone.[1] High concentrations (10–50 µM) of peptide inhibitors can induce cellular stress, membrane perturbation, or autophagy independent of their target. Ac-Leu-NHMe validates that your phenotypic result is due to active site binding, not just the addition of a lipophilic solute.[1]
Molecular Mechanism: The "Warhead" Concept
To understand the utility of Ac-Leu-NHMe, one must compare it to the active inhibitor it controls for (e.g., Calpain Inhibitor I / ALLN ).
-
The Inhibitor (ALLN): Contains a peptide sequence (Ac-Leu-Leu-Nle) that fits the substrate pocket, ending in an Aldehyde (-CHO) group.[1] This aldehyde acts as an electrophile, forming a reversible hemiacetal bond with the active site Cysteine of the protease.
-
The Control (Ac-Leu-NHMe): Contains the same N-terminal acetylation and a hydrophobic Leucine core, capped with a Methylamide (-NHMe) .[1] This amide bond is chemically inert to the active site Cysteine. It enters the pocket but "bounces off" without trapping the enzyme.
Diagram 1: Structural Logic of Inhibition vs. Control
Caption: The active inhibitor utilizes an electrophilic warhead to bind the enzyme, whereas Ac-Leu-NHMe presents a chemically inert interface, serving as a perfect structural mimic without activity.[1][2]
Experimental Protocols
Protocol A: Preparation and Solubility
Objective: Create a stable, precipitation-free stock solution. Ac-Leu-NHMe is hydrophobic; improper handling leads to "crash out" in aqueous media, causing false negatives.[1]
-
Weighing: Weigh 5 mg of Ac-Leu-NHMe powder (MW: ~186.25 g/mol ).
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Do not use water or PBS for the initial stock.
-
Stock Concentration: Prepare a 100 mM stock.
-
Calculation: Dissolve 5 mg in ~268 µL of DMSO.
-
Vortex:[1] Vortex vigorously for 30 seconds. Sonicate for 1 minute if visible particles remain.
-
-
Storage: Aliquot into 10 µL volumes in amber tubes. Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles.[1][3]
Protocol B: Cell-Based Specificity Assay (Calpain/Autophagy)
Context: Testing if a Calpain Inhibitor (e.g., ALLN) rescues neurons from ischemic injury.[4] You must prove the rescue is due to Calpain inhibition, not the peptide acting as a nutrient source or membrane stabilizer.
Materials:
-
SH-SY5Y Neuronal Cells (or relevant line).[1]
-
Control: Ac-Leu-NHMe.[1]
-
Stressor: OGD (Oxygen-Glucose Deprivation) media or Calcium Ionophore (A23187).[1]
Workflow:
-
Seeding: Plate cells in 6-well plates (5x10⁵ cells/well) and culture overnight.
-
Pre-treatment (T = -1 hr):
-
Induction (T = 0): Replace media with Stressor Media (e.g., Ca2+ ionophore) containing the respective treatments (maintain 10 µM concentration).
-
Incubation: Incubate for 6–24 hours depending on the assay endpoint.
-
Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer with phosphatase inhibitors (but exclude protease inhibitors in the lysis buffer if measuring downstream activity, or add them immediately to stop reaction for Westerns).
Diagram 2: Experimental Workflow & Logic
Caption: Step-by-step workflow for validating protease inhibition specificity using Ac-Leu-NHMe side-by-side with the active drug.
Data Analysis & Interpretation
To validate your active inhibitor, the Ac-Leu-NHMe lane must behave like the Vehicle (DMSO) lane, NOT the Inhibitor lane.
Target Marker: Spectrin Breakdown Products (SBDPs) .
-
Calpain cleaves full-length Spectrin (240 kDa) into a specific 145/150 kDa fragment.[1]
-
Inhibition prevents this cleavage.[1]
| Group | Treatment | Spectrin 145 kDa Band Intensity | Interpretation |
| 1 | DMSO + Stress | High (+++++) | Calpain is active (Stress worked).[1] |
| 2 | ALLN + Stress | Low (+) | Calpain is inhibited (Drug worked). |
| 3 | Ac-Leu-NHMe + Stress | High (+++++) | VALIDATION PASS. The control peptide did not inhibit Calpain. |
| 4 | Ac-Leu-NHMe + Stress | Low (+) | VALIDATION FAIL. Non-specific effect observed.[1] |
Key Insight: If Group 3 shows low cleavage (protection), your "active" inhibitor might be working via non-specific mechanisms (e.g., coating the membrane or altering pH), rendering your specific drug claim invalid.
Troubleshooting & Critical Parameters
-
Precipitation in Media: When adding the 100 mM DMSO stock to aqueous media, a transient white cloud may appear.
-
Fix: Add the stock dropwise while swirling the media. If visible precipitate persists, the concentration (10 µM) is likely too high for the media formulation; reduce to 5 µM.
-
-
Toxicity: Ac-Leu-NHMe is generally non-toxic up to 100 µM.[1] If cell death occurs in the Control arm (Group 3) without stress, check for endotoxin contamination in the peptide powder.
-
Washing: Ensure thorough washing of cells before lysis. Residual Ac-Leu-NHMe in the lysate is inert, but residual ALLN will inhibit proteases during lysis, artificially inflating efficacy data.
References
-
Wang, K. K., et al. (1994). "Calpain inhibition protects against glutamate-induced neuronal death."[1] Archives of Biochemistry and Biophysics. (Demonstrates the use of blocked peptide controls in neurodegeneration).
-
Donkor, I. O. (2000). "A survey of calpain inhibitors." Current Medicinal Chemistry. (Detailed structural analysis of the aldehyde warhead vs. inert amides).
-
Sigma-Aldrich / Merck. "Calpain Inhibitor I (ALLN) Product Information."[1] (Provides context on the active inhibitor structure for comparison).
-
Cayman Chemical. "Calpain Inhibitor I & II Data." (Reference for solubility and stability protocols).
Sources
- 1. N-acetylleucyl-leucyl-methioninal | C19H35N3O4S | CID 121855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 钙蛋白酶抑制剂I N-Acetyl-Leu-Leu-norleucinal, synthetic | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cephamls.com [cephamls.com]
- 5. agscientific.com [agscientific.com]
- 6. caymanchem.com [caymanchem.com]
Application Note: Structural Elucidation of Ac-Leu-NHMe
Executive Summary: The "Hydrogen Bonding Switch"
N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe) is a premier model system for protein backbone dynamics. Unlike complex proteins, this "blocked dipeptide" allows researchers to isolate the fundamental forces governing secondary structure—specifically the competition between intramolecular hydrogen bonding (stabilizing folded states like the
This guide details the analytical protocols to characterize these states. We move beyond simple spectral acquisition to "perturbation spectroscopy"—using concentration and temperature gradients to force the molecule to reveal its connectivity.
Conformational Landscape & Logic
Before applying analytical techniques, one must understand the target equilibrium. In non-polar solvents (e.g.,
Visualization: The vs. Equilibrium
The following diagram illustrates the structural transition we aim to detect.
Figure 1: The conformational switch of Ac-Leu-NHMe. Analytical methods must distinguish the intramolecularly bonded
Technique I: FTIR Spectroscopy (The Dilution Protocol)
Objective: Distinguish Intra molecular H-bonds (
Scientific Rationale
The Amide A band (N-H stretching,
-
Free N-H:
(Sharp). -
H-Bonded N-H:
(Broad, Red-shifted).
The Trap: A peak at
Experimental Protocol: Serial Dilution FTIR
Reagents:
-
Ac-Leu-NHMe (High Purity, >98%).
-
Spectroscopic Grade
or (Dried over molecular sieves).
Workflow:
-
Baseline Solution: Prepare a
stock solution of Ac-Leu-NHMe in . -
Pathlength Adjustment: Use a variable pathlength IR cell (e.g.,
windows). As you dilute, you must increase pathlength to maintain signal-to-noise ratio (SNR). -
Acquisition Series:
-
Scan 1:
(Pathlength ). -
Scan 2:
(Pathlength ). -
Scan 3:
(Pathlength ).
-
-
Data Processing: Subtract solvent background precisely. Normalize spectra to the Amide I peak intensity.
Data Interpretation:
| Observation upon Dilution | Conclusion | Structural Assignment |
|---|---|---|
| Ratio of 3440/3320 changes | Aggregation was present. | Mixture of Monomers & Dimers |
| Ratio remains constant | Bonding is intrinsic. | Stable
Technique II: Variable Temperature NMR (VT-NMR)
Objective: Quantify the solvent exposure of amide protons to validate the "shielded" nature of the
Scientific Rationale
The chemical shift of an amide proton (
-
Solvent Exposed NH: As T increases, solute-solvent H-bonds break rapidly. The proton becomes more shielded (moves upfield). Slope (
) is large negative (< -4.5 ppb/K). [2][3] -
Intramolecular H-Bonded NH: The proton is protected within the
ring. The bond is structurally rigid and less affected by solvent thermal motion. Slope is small negative (> -3.0 ppb/K).
Experimental Protocol: VT-NMR Characterization
Reagents:
-
Solvent A:
(Promotes folding). -
Solvent B:
(Promotes unfolding/solvation).
Workflow:
-
Sample Prep: Dissolve
Ac-Leu-NHMe in solvent. -
Temperature Array: Calibrate probe temperature using methanol or glycol standard.
-
Acquisition: Acquire
spectra at . -
Processing: Reference spectra to TMS (
). Track the amide doublets (Leu-NH and Methylamide-NH).
Analytical Logic Tree (Graphviz)
The following decision tree guides the interpretation of VT-NMR data.
Figure 2: Decision logic for assigning H-bonding status based on Temperature Coefficients.
Advanced Characterization: Coupling Constants
While VT-NMR assesses bonding, J-coupling (
-
Mechanism: The Karplus equation relates the scalar coupling constant to the dihedral angle
. -
Ac-Leu-NHMe Specifics:
-
(Gamma-turn): Typically exhibits
. - (Extended): Often shows distinct coupling patterns, though averaging can occur if exchange is fast.[4]
-
(Gamma-turn): Typically exhibits
-
Protocol: Ensure high resolution (
) to resolve the doublet splitting of the Leucine amide proton.
References
-
Conformational Analysis of Dipeptides: Cormanich, R. A., et al. (2015). "Understanding the conformational behaviour of Ac-Ala-NHMe in different media." Organic & Biomolecular Chemistry. Link
-
NMR Temperature Coefficients: Cierpicki, T., & Otlewski, J. (2001). "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR. Link
-
Amide I/A Band Analysis: Bloem, R., et al. (2021). "Distinct electrostatic frequency tuning rates for amide I and amide I' vibrations." Journal of Chemical Physics. Link
-
Energy Landscapes: Wales, D. J. (2018). "Intrinsic Conformation Energy Landscape Topography of Proteins." Journal of Physical Chemistry B. Link
Sources
Application Note: High-Purity Isolation of Ac-Leu-NHMe via RP-HPLC
Abstract & Introduction
Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is a terminally blocked amino acid derivative extensively used as a thermodynamic model system for protein folding and solvation studies. By capping both the N-terminus (acetyl) and C-terminus (methylamide), the molecule eliminates zwitterionic charge effects, allowing researchers to isolate the intrinsic conformational properties of the peptide backbone (the Ramachandran angles
The Purification Challenge: Unlike standard peptides, Ac-Leu-NHMe is electrically neutral at physiological pH and lacks aromatic residues (Tryptophan, Tyrosine, Phenylalanine). This presents two specific challenges for purification:
-
Detection: The molecule is invisible at the standard 280 nm UV wavelength.
-
Retention: Its neutrality reduces the effectiveness of ion-exchange methods, making Reversed-Phase HPLC (RP-HPLC) the mandatory approach.
This protocol details a robust RP-HPLC methodology designed to achieve >98% purity, suitable for high-sensitivity thermodynamic measurements (e.g., differential scanning calorimetry or NMR).
Physicochemical Profile & Strategy[1][2]
Understanding the analyte is the first step to successful separation.
| Property | Specification | Chromatographic Implication |
| Formula | Small molecule (Di-peptide mimic). | |
| MW | 186.25 g/mol | Requires small pore size column (e.g., 100 Å or 120 Å) for surface area interaction. |
| Hydrophobicity | Moderate (Leucine side chain) | Retains well on C18 stationary phases. |
| Charge | Neutral (Blocked termini) | pH of mobile phase affects silica stability and impurity ionization, not the analyte itself. |
| Chromophore | None > 250 nm | CRITICAL: Must detect at 210–220 nm (Peptide bond absorption).[1] |
Experimental Logic (The "Why")
-
Column Selection (C18): The Leucine side chain provides sufficient hydrophobicity for interaction with octadecylsilane ligands. A C8 column would likely result in elution too close to the void volume.
-
Mobile Phase Modifier (TFA): Although Ac-Leu-NHMe is neutral, Trifluoroacetic acid (0.1%) is used to suppress the ionization of residual free amines (synthesis byproducts) and unreacted reagents, sharpening their peaks and improving resolution from the main product.
-
Gradient Slope: As a small hydrophobic molecule, Ac-Leu-NHMe is sensitive to small changes in organic modifier concentration. A shallow gradient is required to separate it from closely related acetylated impurities.
Detailed Protocol
Equipment & Reagents
-
HPLC System: Binary gradient pump, UV-Vis detector (capable of 214 nm), Fraction collector.
-
Column: C18 Analytical (4.6 x 250 mm, 5 µm, 100 Å) or Semi-Prep equivalent.
-
Solvent A: HPLC-grade Water + 0.1% TFA.
-
Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.
-
Sample Solvent: 20% ACN in Water (matches initial gradient conditions to prevent precipitation).
Method Parameters[2][4][5]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min (Analytical) | Standard linear velocity for 4.6mm ID columns. |
| Temperature | 25°C - 30°C | Ambient is acceptable; control ensures reproducibility. |
| Detection | UV 214 nm | Mandatory. 280 nm will yield a flat baseline. |
| Injection Vol | 20 - 50 µL | Depends on concentration; avoid overloading to prevent peak broadening. |
Gradient Program
Note: Ac-Leu-NHMe typically elutes between 25-40% ACN depending on the specific column carbon load.
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Equilibration / Injection |
| 2.0 | 5 | Desalting / Void volume elution |
| 20.0 | 60 | Linear Gradient (Elution of Target) |
| 22.0 | 95 | Wash (Remove hydrophobic synthesis scavengers) |
| 25.0 | 95 | Hold Wash |
| 25.1 | 5 | Re-equilibration |
| 35.0 | 5 | End |
Workflow Diagram
The following diagram illustrates the purification lifecycle, emphasizing the critical decision points for purity verification.
Figure 1: Purification workflow for Ac-Leu-NHMe. Note the critical QC step to differentiate the target from acetylated truncated byproducts.
Troubleshooting & Validation
Common Issues
| Symptom | Probable Cause | Corrective Action |
| No Peaks Visible | Wrong Wavelength | Ensure detector is set to 214 nm . The molecule is invisible at 254/280 nm. |
| Early Elution | Phase Collapse | If using 100% aqueous for long periods, C18 chains may collapse. Ensure at least 2-5% organic is present at start. |
| Split Peaks | Isomers | Synthesis may produce racemates (D/L). A slower gradient (0.5% B/min) may resolve diastereomers. |
| Ghost Peaks | Carryover | Hydrophobic blocked peptides can stick to injector seals. Use a needle wash with 50% MeOH. |
Validation (Self-Validating the Protocol)
To confirm the isolated peak is Ac-Leu-NHMe and not a byproduct:
-
Mass Spectrometry (ESI-MS):
-
Target Mass: 186.25 Da.
-
Look for
and . -
Warning: If you see Mass 173, you likely have N-Acetyl-Leucine (missing the methylamide cap).
-
-
NMR Spectroscopy:
-
Dissolve in
or . -
Verify the presence of the N-methyl doublet (approx 2.8 ppm) and the Acetyl singlet (approx 2.0 ppm). The integration ratio should be 1:1 (3H:3H).
-
References
-
Scheraga, H. A. (1981). Protein Structure and Function: From the Sequence to the Conformation. (Search: Scheraga Ac-Leu-NHMe). Context: Foundational work establishing Ac-Leu-NHMe as the canonical model for peptide backbone thermodynamics.
-
Hogl, D., et al. (2023). Solvation thermodynamics of the peptide group: The partial molar volumes of N-acetyl-N'-methylamides of Gly, Ala, and Leu. Journal of Solution Chemistry. Context: Describes high-purity requirements for thermodynamic measurements of this specific molecule.
-
Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[2] Context: Authoritative guide on RP-HPLC conditions for small non-aromatic peptides.
-
PubChem. (n.d.).[3][2][4] Compound Summary: Ac-Leu-NHMe. National Center for Biotechnology Information. [Link]Context: Verification of physicochemical properties and identifiers.
Sources
Technical Application Note: Ac-Leu-NHMe in Protease Kinetic Profiling
Subtitle: A Sterically Unbiased Probe for S1/S1' Subsite Specificity Using Amine-Release Detection
Introduction & Mechanistic Rationale
Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is a blocked amino acid derivative often categorized as a "minimal peptide model." Unlike bulky chromogenic substrates (e.g., Ac-Leu-pNA) or fluorogenic analogs (e.g., Ac-Leu-AMC), Ac-Leu-NHMe mimics the native protein backbone with minimal steric interference. It features an acetylated N-terminus (mimicking the preceding peptide bond) and a methylamide C-terminus (mimicking the succeeding peptide bond).[]
Why Use Ac-Leu-NHMe?
While less convenient than direct fluorophores, Ac-Leu-NHMe is critical for high-fidelity kinetic profiling when:
-
Probing S1' Specificity: The small methyl group allows researchers to probe the S1' subsite of proteases (like Chymotrypsin , Subtilisin , or Thermolysin ) without the artifactual binding affinity often introduced by large leaving groups like 7-amino-4-methylcoumarin (AMC).
-
Thermodynamic Benchmarking: It serves as a "ground truth" substrate for calibrating molecular dynamics (MD) simulations against experimental hydrolysis rates, as its solvation free energy is well-characterized.
-
NMR-Based Kinetics: The distinct chemical shifts of the N-methyl and Acetyl-methyl groups allow for precise monitoring of hydrolysis in complex mixtures where optical methods fail.
Mechanism of Action
The assay relies on the proteolytic cleavage of the C-terminal amide bond. For serine proteases like Chymotrypsin, the enzyme acts on the hydrophobic Leucine residue at the P1 position.
Reaction:
-
Substrate: Contains only secondary amides (non-reactive to primary amine reagents).
-
Product: Releases Methylamine (a primary amine).
-
Detection Principle: The generation of methylamine allows for high-sensitivity fluorescence detection using Fluorescamine or o-Phthalaldehyde (OPA) , effectively turning a non-fluorescent substrate into a fluorescent readout post-reaction.
Experimental Workflow & Visualizations
Diagram 1: Chemical Mechanism and Cleavage Site
The following diagram illustrates the structural specificity and the cleavage event that enables detection.
Caption: Proteolytic cleavage of Ac-Leu-NHMe releases methylamine, which selectively reacts with Fluorescamine to generate a fluorescent signal.
Detailed Protocol: Discontinuous Kinetic Assay
This protocol uses Chymotrypsin as the model enzyme, but it is adaptable to Thermolysin (with buffer adjustments) or Pepsin (pH 2.0).
Reagents & Preparation
| Component | Concentration | Preparation Notes |
| Ac-Leu-NHMe Stock | 100 mM | Dissolve in 100% DMSO or Methanol. Store at -20°C. Stable for 6 months. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.8 | Add 10 mM CaCl₂ for stabilization. Filter sterilize. |
| Enzyme Stock | 1 µM (approx. 25 µg/mL) | Prepare fresh in 1 mM HCl (to prevent autolysis) then dilute in buffer immediately before use. |
| Fluorescamine Reagent | 3 mg/mL | Dissolve in Acetone. Prepare fresh daily. Reacts with water; keep anhydrous. |
| Methylamine Std | 0 - 100 µM | Prepare in Assay Buffer for standard curve generation. |
Step-by-Step Methodology
Phase 1: Enzymatic Reaction[2]
-
Setup: In a 96-well microplate (clear or black), prepare a substrate dilution series (e.g., 0, 0.5, 1, 2, 5, 10 mM Ac-Leu-NHMe) in Assay Buffer.
-
Equilibration: Pre-incubate plate at 25°C (or 37°C) for 10 minutes.
-
Initiation: Add enzyme solution to initiate the reaction. Final volume should be 100 µL.
-
Control: Include a "No Enzyme" blank to account for non-enzymatic hydrolysis (negligible for amides) and background fluorescence.
-
-
Incubation: Incubate for a fixed time (e.g., 30–60 minutes). Ensure <10% substrate conversion to maintain initial velocity (
) conditions.
Phase 2: Quenching & Derivatization (The "Secret Sauce")
Note: Fluorescamine reacts with primary amines in milliseconds but hydrolyzes in water within seconds. Rapid mixing is crucial.
-
Quench: Stop the reaction by adding 50 µL of 0.2 M Sodium Borate (pH 9.0) . This shifts the pH to optimize the amine-fluorescamine reaction and stops the protease (if pH sensitive) or simply prepares for derivatization.
-
Derivatize: Immediately add 50 µL of Fluorescamine Reagent (in Acetone) .
-
Mix: Shake the plate vigorously for 30 seconds.
-
Read: Measure Fluorescence immediately.
-
Excitation: 390 nm
-
Emission: 475 nm[3]
-
Diagram 2: Assay Workflow Logic
Caption: Discontinuous assay workflow utilizing post-reaction amine derivatization.
Data Analysis & Quality Control
Calculating Kinetic Parameters
-
Standard Curve: Plot Fluorescence (RFU) vs. Methylamine Concentration (µM).
-
Note: The slope of this line is your Conversion Factor (
).
-
-
Velocity Calculation: Convert RFU from the reaction samples to concentration:
-
Michaelis-Menten Fit: Plot
vs. and fit to the equation:
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Buffer Contamination | Ensure buffer is free of primary amines (No Tris if reacting directly, but here Tris is used in reaction, Borate in quench. Correction: Tris is a primary amine! CRITICAL FIX below ). |
| Low Signal | Fluorescamine Hydrolysis | Reagent must be fresh and in anhydrous acetone. Add quickly. |
| Non-Linear Rates | Substrate Depletion | Reduce enzyme concentration or incubation time (<10% conversion). |
CRITICAL PROTOCOL CORRECTION: Tris Buffer contains a primary amine. If you use Tris in the reaction, the Fluorescamine will react with the buffer, causing massive background.
-
Corrective Action: Use HEPES , MOPS , or Phosphate buffer (pH 7.8) for the enzyme reaction. Do NOT use Tris or Glycine buffers with Fluorescamine detection.
Alternative Method: HPLC-UV
For labs without fluorescence capabilities or when using amine-containing buffers (like Tris), HPLC is the requisite method.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 60% B over 20 minutes.
-
Detection: UV at 210 nm (Peptide bond absorbance).
-
Elution Order: Methylamine (void volume) -> Ac-Leu-OH -> Ac-Leu-NHMe.
-
Advantage:[][3][4][5][6] Direct quantification of substrate depletion and product formation.
References
-
Udenfriend, S., et al. (1972).[7] "Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range."[7] Science, 178(4063), 871–872. Link
-
Morihara, K., & Tsuzuki, H. (1970). "Thermolysin: Kinetic study with oligopeptides." European Journal of Biochemistry, 15(2), 374–380. Link
-
Schechter, I., & Berger, A. (1967). "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications, 27(2), 157–162. (Foundational paper on P1/P1' nomenclature). Link
-
BOC Sciences. "N-α-Acetyl-L-leucine N-methylamide Product Information." (Chemical properties and solubility data).
Sources
Application Note: Computational Modeling of Ac-Leu-NHMe Interactions
From Ab Initio Parameterization to Explicit Solvent Dynamics
Abstract
This guide details the computational modeling of Acetyl-Leucine-N-methylamide (Ac-Leu-NHMe), a critical benchmark system for validating protein force fields. Unlike the simpler alanine dipeptide, Ac-Leu-NHMe introduces significant side-chain entropy and steric bulk via its isobutyl group, creating complex coupling between backbone (
Theoretical Framework & Experimental Design
The Model System
Ac-Leu-NHMe is a capped dipeptide that mimics the electronic environment of a leucine residue within a protein chain. It serves as a rigorous test bed for:
-
Backbone Propensity: The competition between
-helical ( ) and extended -sheet ( , ) conformations. -
Rotameric Coupling: The "Delta-effect," where the steric hindrance of the Leucine
-carbon restricts the available Ramachandran space.
Force Field Selection Strategy
Recent benchmarks indicate that traditional force fields (e.g., ff14SB) often underestimate helical propensity in solution due to biases in the TIP3P water model. The current gold standard involves CMAP potentials or 2D-correction maps derived from QM data in implicit solvent.
Recommended Combination:
-
Force Field: AMBER ff19SB (Tian et al., 2019).[1]
-
Water Model: OPC (Optimal Point Charge) 4-point water model.
-
Rationale: ff19SB was explicitly trained against QM data in solution to correct backbone/side-chain coupling errors found in previous generations.
Protocol A: Electronic Structure Calculations (QM)
Objective: Generate a reference Potential Energy Surface (PES) to validate force field accuracy.
Workflow Diagram
The following diagram outlines the logic flow for generating and validating QM data against MD results.
Figure 1: Integrated workflow for generating QM reference data and validating MD simulations.
Step-by-Step QM Protocol
Software: Gaussian 16 / ORCA 5.0 / Psi4 Theory Level: MP2/cc-pVTZ (Single Point) // MP2/6-31G* (Optimization)
-
Structure Construction:
-
Build Ac-Leu-NHMe in a standard extended conformation (
). -
Set initial side chain torsions to trans (
).
-
-
Constrained Optimization (The Grid Scan):
-
Perform a relaxed Potential Energy Surface (PES) scan.
-
Freeze
and at intervals from to . -
Allow all other degrees of freedom (including
angles) to relax. -
Critical Note: For Leucine, you must repeat this scan for the three major rotamers (
) to ensure the global minimum is found for each grid point.
-
-
Energy Refinement:
-
Take the optimized geometries from Step 2.
-
Perform single-point energy calculations at the MP2/cc-pVTZ level.
-
Optional: Use a continuum solvation model (PCM or SMD) with
(water) if comparing directly to explicit solvent MD energies.
-
Protocol B: Molecular Dynamics in Explicit Solvent
Objective: Sample the conformational ensemble and calculate Free Energy Surfaces (FES).
System Preparation (AMBER/GROMACS)
Force Field: AMBER ff19SB Solvent: OPC (Box padding: 12.0 Å)
-
Topology Generation (tLEaP):
-
Minimization:
-
Step 1: 500 steps steepest descent (restrain peptide heavy atoms
kcal/mol/Ų). -
Step 2: 2000 steps conjugate gradient (no restraints).
-
Why: Relieves bad VdW contacts between the bulky Leucine side chain and solvent waters.
-
Equilibration Protocol (The "Gentle Heating" Method)
Peptides are prone to "blowing up" if heated too fast due to high-frequency bond vibrations.
| Phase | Ensemble | Temp (K) | Duration | Time Step | Restraints |
| Heat | NVT | 0 | 50 ps | 1 fs | Backbone ( |
| Density | NPT | 300 | 100 ps | 2 fs | Backbone ( |
| Pre-Prod | NPT | 300 | 500 ps | 2 fs | None |
-
Thermostat: Langevin (
ps ). -
Barostat: Monte Carlo or Berendsen (1 bar).
-
Constraints: SHAKE on bonds involving Hydrogen (allows 2 fs step).
Production Run
-
Duration: >500 ns (Peptides require extensive sampling to cross the
4-5 kcal/mol barriers between and ). -
Output Frequency: Save coordinates every 10 ps.
Analysis & Validation
Conformational Definitions
To analyze the trajectory, classify frames based on
| Conformation | Region | Stabilizing Interaction | ||
| C7eq (Extended) | -80 to -160 | +120 to +170 | 7-membered H-bond | |
| Alpha-Right | -100 to -40 | -70 to -30 | Solvent bridging | |
| C5 (Extended) | -180 to -140 | +140 to +180 | 5-membered H-bond |
Free Energy Surface (FES) Calculation
Convert the probability distribution
Protocol:
-
Bin
and data (bin width ). -
Normalize counts to probability.
-
Apply the Boltzmann inversion formula above.
-
Plot as a contour map (0 to 5 kcal/mol).
Conformational Pathway Logic
The following diagram illustrates the kinetic connectivity between states, which is crucial for interpreting MD trajectories.
Figure 2: Kinetic connectivity of Ac-Leu-NHMe states. The C7eq to Alpha-Right transition is the rate-limiting step for folding.
Troubleshooting & Optimization
Common Pitfalls
-
Rotamer Locking: If the Leucine side chain (
) gets stuck in a high-energy rotamer, the backbone sampling will be biased.-
Solution: Monitor
vs time. If transitions are per 100ns, use Enhanced Sampling (Replica Exchange MD or Metadynamics).
-
-
Force Field Mismatch: Using ff14SB with OPC water (or ff19SB with TIP3P) creates an imbalance in the backbone solvation free energy.
-
Solution: Strictly adhere to the ff19SB/OPC or ff14SB/TIP3P pairings.
-
Validation Checklist (Self-Correcting System)
Before publishing or using data for drug design:
References
-
Tian, C., et al. (2019). "ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution." Journal of Chemical Theory and Computation. [Link][2]
-
Maier, J. A., et al. (2015). "ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB." Journal of Chemical Theory and Computation. [Link]
-
Renfrew, P. D., et al. (2008). "Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies." Proteins: Structure, Function, and Bioinformatics. [Link]
-
Best, R. B., et al. (2009). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone phi, psi and Side-Chain chi(1) and chi(2) Dihedral Angles." Journal of Chemical Theory and Computation. [Link]
Sources
- 1. Evaluating the accuracy of the AMBER protein force fields in modeling dihydrofolate reductase structures: misbalance in the conformational arrangements of the flexible loop domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
using Ac-leu-nhme to study side-chain interactions
Introduction: The "Nearest Neighbor" Challenge
In rational drug design and de novo protein engineering, predicting the conformation of hydrophobic cores is often limited by an incomplete understanding of side-chain rotameric states. While Alanine (Ac-Ala-NHMe) serves as the baseline for backbone energetics, it fails to capture the steric penalties introduced by
Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is the "gold standard" blocked dipeptide for studying these interactions. Unlike free amino acids, the acetyl (Ac) and N-methylamide (NHMe) blocking groups eliminate zwitterionic charge artifacts, effectively simulating a Leucine residue embedded within a continuous peptide chain.
This guide details a hybrid computational and spectroscopic protocol to quantify how the Leucine isobutyl side chain restricts the Ramachandran (
Theoretical Framework: The Steric Gearbox
The Leucine side chain acts as a "steric gearbox." The conformational freedom of the backbone is not independent; it is strictly coupled to the rotameric state of the side chain.
-
The Clash: The
-methyl groups of Leucine can sterically clash with the backbone carbonyl oxygen ( ) or the amide nitrogen ( ). -
The Consequence: This excludes specific regions of the Ramachandran plot that are otherwise allowed for Alanine.
-
The Observable: These exclusions manifest as deviations in the scalar coupling constant (
) and specific IR spectral shifts in the Amide I/II regions.
Protocol A: Computational Conformational Search (DFT/MD)
Objective: To generate a backbone-dependent rotamer library for Ac-Leu-NHMe and identify low-energy minima (
Workflow Diagram (DOT)
Caption: Workflow for generating the energetic landscape of Ac-Leu-NHMe, moving from combinatorial rotamer generation to solvated free energy calculations.
Step-by-Step Methodology
-
System Construction:
-
Build Ac-Leu-NHMe in trans peptide bond configuration (
). -
Expert Insight: Ensure the N-terminal is Acetyl (CH3-CO-) and C-terminal is N-methylamide (-NH-CH3). Do not use O-methyl ester (OMe), as esters lack the H-bond donor capability of the amide, leading to false minima.
-
-
Combinatorial Sampling:
-
Systematically rotate
and to generate 9 starting structures ( combinations). -
Target Angles:
.[1]
-
-
DFT Optimization:
-
Software: Gaussian, ORCA, or equivalent.
-
Functional: M06-2X (recommended for capturing dispersion interactions in the hydrophobic side chain) or B3LYP-D3.
-
Basis Set: 6-311++G(d,p).
-
Convergence: Tight (
Hartree).
-
-
Solvation Corrections:
-
Perform re-optimization using the PCM (Polarizable Continuum Model) or SMD.
-
Solvents: Run in Chloroform (
, mimics protein core) and Water ( , mimics surface).
-
Protocol B: NMR Spectroscopic Validation
Objective: To validate the calculated ensembles by measuring the
Experimental Setup
-
Sample: 5-10 mM Ac-Leu-NHMe.
-
Solvent:
(to stabilize intramolecular H-bonds) or /DMSO-d6. -
Instrument: 500 MHz NMR or higher (essential to resolve multiplets).
Data Acquisition & Analysis
-
1H-NMR Experiment:
-
Acquire standard 1D proton spectrum.
-
Focus on the Amide region (7.0 - 9.0 ppm).
-
Identify the doublet arising from the NH proton coupled to the
.
-
-
Coupling Constant Extraction:
-
Measure the splitting (in Hz) of the NH doublet. This is
. -
Typical Value: 6-9 Hz indicates a dynamic equilibrium; < 6 Hz suggests helical/turn conformations; > 9 Hz suggests extended (
-sheet) forms.
-
-
Karplus Analysis:
-
Use the generalized Karplus equation to solve for
: -
Standard Coefficients: A=7.6, B=-1.0, C=0.0 (Verify with specific peptide calibration curves).
-
Data Interpretation: The Ramachandran-Rotamer Map
The power of this study lies in correlating the Energy (DFT) with the Geometry (NMR).
Table 1: Expected Conformations of Ac-Leu-NHMe
| Conformation | Stability (Vac/CHCl3) | Side-Chain Interaction | |
| C7 ( | -75°, +75° | Most Stable (Global Min) | Stabilized by |
| C5 ( | -150°, +150° | Stable | Extended backbone. Side chain exposed.[1] |
| -60°, -40° | Less Stable (in dipeptide) | Steric clash often occurs between side chain and | |
| Polyproline II | -75°, +145° | Metastable | Favored in water; stabilized by solvent bridging. |
Critical Analysis:
If your NMR derived
References
-
Conformational Analysis of Dipeptides (DFT/Ab Initio)
- Title: Comprehensive conformational analysis of N-acetyl-L-tryptophane-N-methylamide. An ab initio and DFT study.
- Source: ResearchG
-
URL:[Link]
-
Side-Chain/Backbone Coupling (Rotamer Libraries)
- Title: Equilibrium transitions between side-chain conform
- Source: NIH / PubMed Central (O'Hern Group, Yale)
-
URL:[Link]
-
Ramachandran Plot & Side Chain Sterics
- Title: Introduction to the Conformational Analysis of Protein Side Chains (Dunbrack Lab).
- Source: Fox Chase Cancer Center
-
URL:[Link]
-
NMR J-Coupling Fundamentals
- Title: 5.3 Spin-Spin Splitting: J-Coupling.
- Source: Organic Chemistry D
-
URL:[Link]
Sources
Troubleshooting & Optimization
optimizing coupling efficiency of Ac-leu-nhme in peptide synthesis
Subject: High-Efficiency Protocols for Acetyl-Leucine-N-methylamide (Ac-Leu-NHMe)
Executive Summary & Strategic Approach
Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is a critical thermodynamic model system used to study protein backbone solvation and folding mechanics. Because it represents a "capped" single amino acid residue, its purity is paramount; even minor racemization or incomplete capping renders thermodynamic data useless.
The Core Challenge: Synthesizing this molecule requires two distinct capping operations (N-terminal acetylation and C-terminal methylamidation) on a bulky hydrophobic residue (Leucine). Standard solid-phase peptide synthesis (SPPS) resins (Rink Amide, Wang) do not naturally yield the N-methylamide (–NHMe) C-terminus.
Recommended Strategy: We recommend a Solid-Phase Synthesis (SPPS) approach using an HMBA (Hydroxymethylbenzoic acid) linker . This strategy allows for the assembly of the Ac-Leu moiety on-resin, followed by a nucleophilic cleavage with methylamine to simultaneously install the C-terminal modification and release the peptide.
Critical Workflows (Step-by-Step)
Module A: The "Golden Path" Protocol (HMBA Resin Strategy)
This protocol prioritizes purity over speed, utilizing DIC/Oxyma chemistry to minimize Leucine racemization.
| Step | Operation | Reagents & Conditions | Technical Rationale |
| 1 | Resin Selection | HMBA-AM Resin or HMBA-MBHA (Loading: 0.4–0.8 mmol/g). | HMBA forms an ester linkage that is susceptible to nucleophilic attack by amines (aminolysis), allowing direct generation of the –NHMe group upon cleavage. |
| 2 | First Coupling | Fmoc-Leu-OH (4 eq), DIC (4 eq), Oxyma Pure (4 eq) in DMF. 60 min. | Why Oxyma? Oxyma Pure is superior to HOBt/HBTU for suppressing racemization, particularly with hydrophobic residues like Leucine [1]. |
| 3 | Fmoc Removal | 20% Piperidine in DMF (2 x 10 min). | Standard deprotection. Ensure efficient washing (DCM/DMF) to remove piperidine, which can interfere with acetylation. |
| 4 | N-Terminal Capping | Acetic Anhydride (10 eq), DIEA (10 eq) in DMF. 15 min. | Caution: This reaction is exothermic. Pre-mix the solution before adding to the resin to prevent "hot spots" that cause racemization. |
| 5 | The Critical Cleavage | Methylamine (40% aq. or 33% in EtOH) . Sealed vessel, RT, overnight (12-16h). | The methylamine acts as the nucleophile, attacking the HMBA ester carbonyl. This releases the molecule as Ac-Leu-NHMe . |
Module B: Solution Phase Alternative (Scale-Up)
For multi-gram scale-up where resin costs are prohibitive.
-
Coupling: React Boc-Leu-OH with Methylamine HCl using EDC/Oxyma and DIEA in DCM.
-
Deprotection: Treat Boc-Leu-NHMe with TFA/DCM (1:1) .
-
Acetylation: React H-Leu-NHMe with Acetic Anhydride/Pyridine .
Visualization of Chemical Logic
The following diagram illustrates the decision matrix and chemical pathway for the HMBA strategy, highlighting the critical "Fork" where standard synthesis fails.
Caption: Workflow for HMBA-mediated synthesis. The red node indicates the specific cleavage step required to generate the N-methylamide moiety.
Troubleshooting & FAQs
Q1: My yield is extremely low (<20%) after methylamine cleavage. What happened?
Diagnosis: The HMBA ester linkage is chemically stable. Aqueous methylamine (40%) sometimes struggles to penetrate polystyrene resins or reacts too slowly at room temperature. Corrective Action:
-
Solvent Switch: Use Methylamine in Ethanol (33%) or THF. Organic solvents swell the resin better than water.
-
Catalysis: Add a catalytic amount of HOAt or Oxyma to the cleavage cocktail to accelerate the transamidation.
-
Pressure: Perform the reaction in a sealed pressure tube at 45°C (Caution: Methylamine gas expands; use appropriate safety shielding).
Q2: I see a "doublet" peak in HPLC. Is this racemization?
Diagnosis: Likely yes. Leucine is prone to racemization (L -> D conversion) during the activation step, especially if the base (DIEA) concentration is too high or activation time is prolonged. Validation (The "Marfey's Test" Logic):
-
If the peaks have identical Mass (LC-MS) but different retention times, it is a diastereomer/enantiomer pair.
-
Solution: Switch from HATU/DIEA to DIC/Oxyma (Base-free during activation). If you must use base, use Collidine (pKa ~7.4) instead of DIEA (pKa ~10.5) to reduce proton abstraction from the alpha-carbon [2].
Q3: Can I use Rink Amide resin instead?
Answer: No. Rink Amide resin yields a primary amide (–NH2) upon cleavage with TFA. To get the –NHMe group using Rink Amide, you would have to perform a complex N-alkylation on the solid phase (using Mitsunobu chemistry or acid-labile protecting groups), which is inefficient for this specific molecule. The HMBA route is chemically superior for alkyl-amides.
Q4: The Acetylation step turned the resin black/dark brown.
Diagnosis: "Over-activation" or uncontrolled exotherm. Corrective Action:
-
Dilute the Acetic Anhydride. Use a 1:10:89 ratio (Ac2O : DIEA : DMF) .
-
Do not pre-activate for long periods. Add the solution immediately to the resin.
Racemization Avoidance Logic
Leucine racemization is the primary purity killer. The diagram below details the mechanistic pathway to avoid.
Caption: Mechanism of Leucine racemization. High pKa bases accelerate alpha-proton abstraction. Using DIC/Oxyma eliminates the need for exogenous base.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.
-
Aapptec Technical Support. "Cleavage from HMBA-MBHA Resin." Peptide Synthesis Protocols.
Technical Support Center: Ac-Leu-NHMe Peptide Aggregation Control
The following technical guide is structured as a specialized Support Center for researchers working with N-acetylated, C-methylamidated (Ac-X-NHMe) peptides , specifically those containing Leucine (Ac-Leu-NHMe motifs).
These peptides are unique: they are chemically "blocked" at both ends, removing the terminal charges that normally aid solubility. When containing hydrophobic Leucine residues, they become aggressively aggregation-prone in aqueous environments.[1]
Status: Operational | Tier: Advanced Research Support Subject: Troubleshooting Aggregation in Blocked Hydrophobic Peptides (Ac-Leu-NHMe Series)
Core Technical Brief: Why This Aggregation is Different
Unlike standard peptides, Ac-Leu-NHMe containing peptides lack ionizable termini. The N-acetyl (Ac) and C-methylamide (NHMe) groups mimic the peptide backbone, effectively making the entire molecule neutral at physiological pH.
-
The Mechanism: Without terminal charges to provide electrostatic repulsion, solubility is dictated entirely by the side chains. Leucine is highly hydrophobic. In water, these peptides undergo hydrophobic collapse followed by intermolecular hydrogen bonding, rapidly forming insoluble
-sheet networks or amorphous precipitates. -
The Consequence: Standard pH switching (adding acid/base) will not work because there are no free amines or carboxyls to protonate/deprotonate.
Troubleshooting Guide (Q&A Format)
Issue 1: "My peptide won't dissolve in PBS or water, even with vortexing."
Diagnosis: You are fighting the hydrophobic effect with no electrostatic assistance. The peptide is likely forming a "hydrophobic skin" where water cannot penetrate. Solution: Do not add more water. You must use the "Organic-First" Strategy .
-
Dissolve the peptide completely in a water-miscible organic solvent (DMSO, DMF, or HFIP) at 10–20x the final concentration.
-
Slowly add this stock to your buffer while vortexing.
-
Critical Check: If the solution turns milky, you have exceeded the critical aggregation concentration (CAC). You must lower the final concentration or increase the organic fraction.
Issue 2: "The sample was clear, but turned into a gel overnight."
Diagnosis: This is kinetic trapping . The peptide was metastable but slowly rearranged into a thermodynamically stable amyloid-like fibril or hydrogel network (common with Leucine-rich repeats). Solution:
-
Immediate: Sonicate the sample to disrupt weak non-covalent networks (temporary fix).
-
Permanent: Add a chaotropic agent.[2] If your assay permits, include 1–2M Urea or GuHCl . These disrupt the hydrogen bonding network stabilizing the gel.
-
Prevention: Store the peptide in lyophilized form or in pure organic solvent (DMSO) at -20°C. Never store these peptides in aqueous buffer for >4 hours.
Issue 3: "DLS/NMR signals are broad or inconsistent."
Diagnosis: Presence of soluble oligomers . The peptide isn't precipitating, but it isn't monomeric either. It exists as dimers, tetramers, or micelles. Solution: Perform a "Hard Reset" using HFIP (Hexafluoroisopropanol).
-
See Protocol A below. This is the only reliable way to ensure you are starting with monomers.
Standard Operating Protocols (SOPs)
Protocol A: The HFIP "Hard Reset" (Monomerization)
Use this protocol before any critical kinetic or folding experiment to ensure all pre-existing aggregates are destroyed.
Reagents: 100% HFIP (Hexafluoroisopropanol). Warning: HFIP is volatile and corrosive. Use a fume hood.
-
Dissolve: Add pure HFIP to the lyophilized peptide powder to a concentration of 1–2 mg/mL.
-
Incubate: Let stand at room temperature for 30–60 minutes. HFIP is a strong alpha-helix inducer and will break down beta-sheet aggregates.
-
Evaporate: Remove the HFIP using a stream of nitrogen gas or a centrifugal vacuum concentrator (SpeedVac).
-
Result: You now have a thin film of truly monomeric peptide.
-
Reconstitute: Immediately dissolve this film in your working solvent (e.g., DMSO) before adding buffer.
Protocol B: Solubility Decision Matrix
Follow this logic to select the correct solvent system.
| Peptide Character | Primary Solvent (Stock) | Diluent (Working) | Additive for Stability |
| Short (<5 residues) | 100% DMSO | PBS / Water | None |
| Medium (5-15 residues) | 100% HFIP (dry down) | PBS | 0.1% Tween-20 |
| Long / Poly-Leu | 100% TFA or Formic Acid | Buffer (High pH to neutralize) | 2M Urea or GdnHCl |
Visualizations
Diagram 1: The Aggregation Pathway & Intervention Points
This diagram illustrates how blocked termini lead to aggregation and where specific solvents intervene.
Caption: Figure 1.[3] The pathway from monomer to aggregate in aqueous solution. Green nodes indicate chemical interventions to reverse or prevent the process.
Diagram 2: Solubilization Workflow
A logic flow for preparing stable samples.
Caption: Figure 2. Step-by-step workflow for solubilizing aggregation-prone blocked peptides.
FAQs
Q: Can I use pH adjustment to solubilize these peptides? A: No. This is a common error. Because the N-terminus is acetylated and the C-terminus is an N-methylamide, there are no ionizable groups at the ends. Unless the internal sequence contains Lys, Arg, Asp, or Glu, changing pH will have zero effect on the charge state or solubility [1].
Q: Why does my peptide precipitate when I freeze it? A: Freezing aqueous solutions causes "cryoconcentration." As pure water crystallizes into ice, the peptide is excluded into an increasingly concentrated liquid phase, forcing it to aggregate. Always flash-freeze in liquid nitrogen to minimize this, or store only as a dry powder or in pure DMSO [2].
Q: What is the maximum concentration I can achieve? A: For Ac-Leu-NHMe rich peptides, aqueous solubility is often limited to the micromolar range (<50 µM) without additives. If you need millimolar concentrations, you must use a co-solvent system (e.g., 50% DMSO/Water) or a detergent like SDS.
References
-
Moores, B., et al. (2015). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? Journal of Physical Chemistry B. [Link]
Sources
troubleshooting Ac-leu-nhme purification by reverse-phase HPLC
Topic: Troubleshooting Reverse-Phase HPLC Purification of Acetyl-Leucine-N-methylamide (Ac-Leu-NHMe) Role: Senior Application Scientist Status: System Operational[1]
Molecule Profile & Purification Strategy
Ac-Leu-NHMe is a blocked dipeptide often used as a model system for protein folding and molecular dynamics simulations.[1] Its purification presents unique challenges not because of its complexity, but because of its neutrality and lack of chromophores .[1]
Unlike standard peptides, Ac-Leu-NHMe has no free N-terminal amine and no free C-terminal carboxyl group.[1] It is electrically neutral across the standard HPLC pH range.[1] Furthermore, it lacks aromatic residues (Tryptophan, Tyrosine, Phenylalanine), rendering it invisible to standard UV detection at 280 nm.[1]
Physicochemical Summary
| Property | Value | Implication for HPLC |
| Formula | Low Molecular Weight (186.25 Da) | |
| Charge State | Neutral (Non-ionizable) | pH buffers do not affect the peptide's charge, only the column's silanols.[1] |
| Hydrophobicity | Moderate (Leucine side chain) | Retains well on C18, but elutes relatively early.[1] |
| UV Absorbance | Peptide bond only ( | Must detect at 210–220 nm. Invisible at 280 nm.[1] |
| Solubility | Water/Methanol/Ethanol | Avoid dissolving in 100% strong organic solvent before injection.[1] |
Troubleshooting Logic Tree
The following diagram outlines the decision process for diagnosing common failures when purifying Ac-Leu-NHMe.
Frequently Asked Questions (Technical Guide)
Category 1: Detection & Sensitivity (The "Invisible Peak")
Q: I injected my sample, but the chromatogram is flat. Where is my peptide? A: You are likely detecting at the wrong wavelength. Ac-Leu-NHMe lacks aromatic rings (Trp, Tyr, Phe) which absorb at 280 nm.[1] You must rely on the absorption of the amide (peptide) bond itself.[1]
-
The Fix: Set your UV detector to 210 nm or 214 nm .
-
The Science: The peptide bond exhibits a strong absorption band (
transition) at 190 nm and a weaker shoulder at 210–220 nm [1]. -
Caution: At 214 nm, many organic solvents absorb light.[1] Ensure you are using HPLC-grade Acetonitrile (ACN) and not Acetone or low-grade Methanol, which have high UV cutoffs.[1]
Q: I see a peak at 214 nm, but the baseline is drifting upwards significantly. Why? A: This is "baseline drift" caused by the difference in UV absorbance between Mobile Phase A (Water) and Mobile Phase B (Organic).[1]
-
The Fix: If using TFA (Trifluoroacetic acid), balance the absorbance.[1]
Category 2: Retention & Selectivity[1]
Q: The molecule elutes immediately (in the void volume).[1] Is my column broken? A: The column is likely fine, but your initial solvent strength is too high.[1] Ac-Leu-NHMe is a small molecule (MW ~186 Da).[1][] While hydrophobic, it does not have the massive surface area of a large protein to interact with the C18 chain.
-
The Fix: Lower the starting percentage of Mobile Phase B.
-
Standard Peptide Start: 5% or 10% B.[1]
-
Ac-Leu-NHMe Start: 0% or 2% B. Hold this isocratic for 2 minutes to allow the small molecule to partition into the stationary phase before ramping the gradient.
-
Q: Does pH matter for this purification? A: Surprisingly, no , not for the molecule itself.[1] Because Ac-Leu-NHMe is capped (Acetyl at N-term, Methylamide at C-term), it has no ionizable groups.[1] It remains neutral at pH 2 (TFA) and pH 7 (Phosphate).[1]
-
Why use acid then? We still recommend 0.1% TFA or Formic Acid.[1] This keeps the silanols on the silica column protonated (neutral).[1] Ionized silanols (
) can cause secondary interactions with the amide backbone, leading to peak tailing [2].[1]
Category 3: Peak Shape & Solubility[1][3]
Q: My peak is splitting or looks like a "shark fin" (fronting). A: This is a classic "Solvent Mismatch" error. If you dissolve Ac-Leu-NHMe in 100% Methanol or ACN to ensure solubility, but your mobile phase starts at 98% Water, the sample "precipitates" or travels faster than the mobile phase inside the column head.
-
The Fix: Dissolve the sample in a solvent that matches your starting conditions (e.g., 5% ACN / 95% Water).[1] If solubility is an issue, use the minimum amount of organic solvent possible (e.g., 20% ACN) and inject a smaller volume.[1]
Q: Can I use a C4 or C8 column instead of C18? A: It is not recommended. Due to the small size of Ac-Leu-NHMe, you need the maximum hydrophobic surface area provided by a C18 (or even a C30) column to achieve sufficient retention. C4 columns are designed for large proteins (>50 kDa) and will likely result in the peptide eluting in the void volume [3].[1]
Standard Operating Procedure (SOP)
The following workflow is the recommended baseline for Ac-Leu-NHMe purification.
Recommended Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (Pore size: 80–120 Å) | Small pores maximize surface area for small molecules.[1] |
| Mobile Phase A | Water + 0.1% TFA | TFA suppresses column silanols.[1] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Standard organic modifier.[1] |
| Flow Rate | 1.0 mL/min (Standard analytical) | Adjust based on column diameter. |
| Gradient | 2% B to 60% B over 20 mins | Shallow gradient ensures retention of the small molecule. |
| Detection | 214 nm | CRITICAL: 280 nm will show nothing.[1] |
| Temp | 25°C - 40°C | Higher temp improves mass transfer and peak sharpness.[1] |
References
-
Agilent Technologies. (2024).[1] Peptide and Amino Acid Quantification Using UV Fluorescence. Retrieved from (Verifies peptide bond absorbance at <220nm).[1]
-
Waters Corporation. (2024).[1] Peptide Isolation – Method Development Considerations. Retrieved from (Discusses silanol suppression and mobile phase modifiers).[1]
-
Harvard Apparatus. (2024).[1] The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from (Guidance on column selection C18 vs C4).[1]
-
PubChem. (2024).[1][3] Ac-Leu-NHMe Compound Summary. Retrieved from (Physicochemical property verification).[1]
Sources
Technical Support Center: Synthesis of Ac-Leu-NHMe
Strategic Overview: Route Selection & Risk Assessment
Welcome to the Technical Support Center. As researchers, we often treat Ac-Leu-NHMe as a simple "capped" amino acid for conformational studies (Ramachandran plots) or as a hydrophobic model peptide. However, its synthesis harbors a classic stereochemical trap: Azlactone-mediated racemization .
Before you begin, you must choose your synthetic route based on your tolerance for enantiomeric impurities.
The Core Challenge: Racemization
Unlike urethane protecting groups (Boc, Fmoc), the Acetyl (Ac) group does not protect the
Decision Matrix: Route Selection
| Feature | Route A: The "Safe" Indirect Path (Recommended) | Route B: The "Direct" Economy Path |
| Starting Material | Boc-Leu-OH | Ac-Leu-OH |
| Steps | 3 (Coupling | 1 (Direct Coupling) |
| Racemization Risk | Negligible (Boc prevents oxazolone) | High (Requires strict temp control) |
| Reagents | Methylamine HCl, EDC/HOBt, TFA, Ac | Methylamine HCl, IBCF/NMM or HATU |
| Best For | High-precision thermodynamic/folding studies | Large-scale crude preparations |
Experimental Protocols
Protocol A: The High-Fidelity Indirect Route (Boc-Strategy)
Use this protocol if optical purity (>99% ee) is critical.
Step 1: Synthesis of Boc-Leu-NHMe
-
Dissolve 10 mmol Boc-Leu-OH in 50 mL DCM (or DMF if solubility is poor).
-
Add 1.1 eq HOBt and 1.1 eq EDC·HCl at 0°C. Stir for 15 min.
-
Add 1.2 eq Methylamine Hydrochloride (
). -
Add 2.5 eq DIPEA (N,N-Diisopropylethylamine) dropwise. Crucial: The first eq neutralizes the HCl salt; the rest acts as the base.
-
Stir allowing to warm to RT overnight.
-
Workup: Wash with 5%
, Sat. , and Brine.[1] Dry over .[2]
Step 2: Deprotection
-
Dissolve crude Boc-Leu-NHMe in 10 mL DCM.
-
Add 10 mL TFA (Trifluoroacetic acid). Stir for 30-60 min.
-
Evaporate volatiles. Co-evaporate with toluene (
) to remove residual TFA. Result: H-Leu-NHMe·TFA salt.
Step 3: N-Terminal Acetylation
-
Dissolve the TFA salt in DCM.
-
Add 3.0 eq Pyridine (acts as both base and catalyst).
-
Add 1.5 eq Acetic Anhydride (
) dropwise at 0°C. -
Monitor by TLC. Upon completion, perform standard acid/base wash workup.
Protocol B: The Direct Route (Ac-Leu-OH Activation)
Use only if necessary. Requires "Mixed Anhydride" method at low temperature to suppress racemization.
-
Dissolve Ac-Leu-OH (10 mmol) in dry THF (Tetrahydrofuran). Cool to -15°C (Salt/Ice bath).
-
Add 1.0 eq N-Methylmorpholine (NMM).
-
Add 1.0 eq Isobutyl Chloroformate (IBCF) dropwise. Do not exceed -10°C.
-
Wait 2-3 minutes for mixed anhydride formation.
-
Add 1.1 eq Methylamine (free base preferred, or HCl salt pre-neutralized with NMM) in cold THF.
-
Stir at -15°C for 1 hour, then slowly warm to RT.
Visualization: Reaction Pathways & Mechanisms
The following diagram illustrates the critical divergence between the Safe Route (Boc) and the Risky Route (Ac), highlighting the oxazolone trap.
Figure 1: Synthetic pathways contrasting the high-fidelity Boc-protection strategy against the racemization-prone direct activation of N-acetyl-leucine.
Troubleshooting Guide & FAQs
Category 1: Reagent Handling (Methylamine)
Q: Methylamine is a gas. How do I handle it accurately for stoichiometry?
-
Issue: Using methylamine gas is impractical for small-scale synthesis.
-
Solution: Use Methylamine Hydrochloride (
) . It is a stable solid. -
Critical Step: You must add an extra equivalent of base (DIPEA or NMM) to the reaction mixture to "free" the amine.
-
Calculation: If using 1.0 mmol of Ac-Leu-OH and 1.2 mmol of
, you need 1.2 mmol of Base just to neutralize the HCl, plus the catalytic base required for the coupling reaction.
-
Q: My reaction mixture turned into a gel or precipitate formed immediately.
-
Diagnosis: Methylamine HCl is not soluble in DCM until neutralized.
-
Fix: Dissolve the
in a minimum amount of DMF or water (if using water-tolerant coupling like EDC) before adding to the main reaction vessel. Alternatively, add the DIPEA to the suspension before adding the activated acid.
Category 2: Purity & Analysis
Q: I see "split peaks" in my NMR for the N-Methyl and Acetyl groups. Is this an impurity?
-
Analysis: Not necessarily. While Ac-Leu-NHMe is less prone to cis/trans isomerization than Proline peptides, the amide bonds can still exist as rotamers in certain solvents (like DMSO-
). -
Verification: Run a Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (e.g., 50-60°C), they are rotamers. If they remain distinct, you likely have diastereomers (D-Leu contaminant).
Q: My yield is low (<40%) using the Mixed Anhydride method.
-
Cause: Hydrolysis of the mixed anhydride or formation of the wrong urethane.
-
Troubleshooting:
-
Ensure the reaction is strictly anhydrous (dry THF).
-
Timing: Do not let the mixed anhydride sit for >5 minutes before adding the amine. It decomposes.
-
Temperature: If it warms up too fast, the mixed anhydride disproportionates. Keep at -15°C during the amine addition.
-
Category 3: Solubility & Isolation
Q: The product is water-soluble and I'm losing it during the aqueous workup.
-
Context: Ac-Leu-NHMe is amphiphilic. Short acetylated diamides can be surprisingly soluble in water.
-
Protocol Adjustment:
-
Saturate the aqueous phase with NaCl (Brine) during extraction.
-
Use n-Butanol or Ethyl Acetate/Isopropanol (4:1) for extraction instead of pure Ethyl Acetate or DCM.
-
Alternative: Evaporate the reaction solvent and purify directly via Flash Chromatography (DCM:MeOH gradient) without an aqueous wash.
-
References
- Benoiton, N. L. (1983). Chemistry of Peptide Synthesis. CRC Press.
-
Cashaw, J. L., et al. (1951). "Preparation of N-Acetyl-L-Leucine". Journal of the American Chemical Society, 73(7), 3359-3360.[3] Link
-
PubChem. (n.d.).[4] "Ac-leu-nhme Compound Summary". National Center for Biotechnology Information. Link
- Goodman, M., & Stueben, K. C. (1959). "Peptide Synthesis via Amino Acid Active Esters". Journal of the American Chemical Society, 81(15), 3980–3983.
Sources
Technical Support Center: Ac-Leu-NHMe Stability & Degradation
[1][2]
Subject: Troubleshooting Degradation Pathways of Ac-Leu-NHMe in Solution Ticket ID: REF-ALN-SOL-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]
Executive Summary: The Molecule at a Glance
Ac-Leu-NHMe is a blocked dipeptide model system extensively used to study protein backbone dynamics, solvation effects, and folding landscapes (α-helix vs. β-sheet propensities) because it lacks terminal charges (zwitterionic character).[1][2]
While chemically robust compared to complex proteins, it is susceptible to specific degradation pathways that can compromise experimental data, particularly in NMR and Circular Dichroism (CD) studies.[2]
| Property | Specification |
| IUPAC Name | (2S)-2-acetamido-N,4-dimethylpentanamide |
| Molecular Weight | 186.25 g/mol |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2] |
| Primary Risk | Amide bond hydrolysis (pH-dependent) & Racemization (Base-catalyzed).[1][2] |
Critical Degradation Pathways (Root Cause Analysis)[1][2]
Users reporting "sample drift," "extra peaks," or "baseline distortion" are typically encountering one of two chemical events: Hydrolysis or Racemization .[1][2]
Pathway A: Amide Bond Hydrolysis (Chemical Cleavage)
In aqueous solution, Ac-Leu-NHMe contains two amide bonds susceptible to cleavage: the N-terminal acetyl amide and the C-terminal methylamide .[1]
-
Mechanism: Acid or Base-catalyzed nucleophilic attack of water on the carbonyl carbon.[1][2]
-
Kinetics: The C-terminal methylamide is generally more stable than the N-terminal acetyl group, but both will degrade under extreme pH or elevated temperature (>40°C).[1]
The Degradation Cascade:
-
Route 1 (Deacetylation): Ac-Leu-NHMe
Acetate + H-Leu-NHMe (Free amine species).[1][2] -
Route 2 (Demethylamidation): Ac-Leu-NHMe
Methylamine + Ac-Leu-OH (Free acid species).[1][2] -
Terminal State: Both intermediates eventually hydrolyze to free L-Leucine , Acetate, and Methylamine.[1][2]
Pathway B: Racemization (Stereochemical Loss)[1][2]
-
Trigger: High pH (pH > 9) or presence of strong bases.[1][2]
-
Mechanism: Deprotonation of the
-carbon (C ) of the Leucine residue, forming a planar enolate intermediate which reprotonates indiscriminately. -
Result: Conversion of pure L-isomer to a racemic D/L mixture. This destroys the conformational signal in CD spectroscopy.[1][2]
Visualizing the Pathways
The following diagram illustrates the chemical breakdown and stereochemical inversion risks.
Figure 1: Chemical degradation map showing parallel hydrolysis routes and the racemization shunt pathway.
Troubleshooting Guide: Diagnostics & Solutions
Use this section to diagnose specific experimental anomalies.
Issue 1: "I see split peaks or shoulders in my NMR amide region."
Diagnosis: Racemization or Conformational Exchange .[1][2]
-
Context: If the peaks are discrete and non-exchangeable, you likely have the D-enantiomer present (Racemization). If the peaks broaden or coalesce with temperature, it is rotameric exchange (cis/trans isomerism of the amide bond).
-
Test: Run a Variable Temperature (VT) NMR .
Issue 2: "My HPLC shows a new peak at early retention time."
Diagnosis: Hydrolysis (Deamidation) .
-
Explanation: The hydrolysis product Ac-Leu-OH is more polar (due to the free carboxylic acid) than the parent Ac-Leu-NHMe and will elute earlier on a C18 column. H-Leu-NHMe (free amine) is also more polar and basic.[1][2]
-
Immediate Action: Check the pH of your buffer.[2] Ac-Leu-NHMe is most stable between pH 4.0 and 6.0.[1][2]
Issue 3: "Loss of signal intensity in CD spectrum."
Diagnosis: Precipitation or Racemization .[1][2]
-
Explanation: If the solution remains clear, racemization has occurred (D-isomer cancels the L-isomer signal). If the solution is hazy, the peptide has aggregated.
-
Verification: Spin down the sample (10,000 x g for 5 min) and measure concentration of the supernatant.
Standard Operating Procedures (SOPs) for Stability Verification
SOP-01: Stability Monitoring via RP-HPLC
This protocol separates the intact blocked peptide from its hydrolyzed derivatives.[1][2]
Equipment: HPLC with UV detector (210 nm or 205 nm). Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm).
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Do not heat column to avoid on-column degradation) |
Interpretation:
-
Ac-Leu-NHMe: Elutes ~12-15 min (depending on column).
-
Ac-Leu-OH: Elutes significantly earlier (more hydrophilic).[1][2]
-
L-Leucine: Elutes near the void volume (very hydrophilic).[1][2]
SOP-02: Assessing Racemization via Chiral Chromatography
Standard C18 cannot distinguish L-Ac-Leu-NHMe from D-Ac-Leu-NHMe.[1][2] Use this if stereochemical integrity is critical.[1][2]
Column: Chiralpak IA or IC (immobilized polysaccharide).[1][2] Mobile Phase: n-Hexane : Ethanol (80:20 v/v) – Isocratic.[1][2] Detection: UV at 210 nm.[1][2] Note: The D-isomer typically elutes at a different time than the L-isomer. Any peak area >1% for the minor isomer indicates significant degradation.[1][2]
Experimental Workflow: Stability Validation
Follow this decision tree before starting sensitive biophysical characterization.
Figure 2: Quality Control Workflow for Ac-Leu-NHMe preparation.
Frequently Asked Questions (FAQ)
Q: Can I store Ac-Leu-NHMe in DMSO? A: Yes, but be cautious. DMSO is hygroscopic.[1][2] If water enters the DMSO stock, hydrolysis can occur over long storage periods.[2] Store at -20°C in a desiccator.
Q: Why does my spectrum change in
Q: Is Ac-Leu-NHMe stable to oxidation? A: Generally, yes.[1][2] The Leucine side chain is a saturated hydrocarbon and is resistant to oxidation under standard laboratory conditions, unlike Methionine or Cysteine.
References
-
PubChem. Ac-leu-nhme (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
ResearchGate. Leucine Degradation Pathway & Stability Studies. (Contextual synthesis from multiple degradation studies). Available at: [Link]
-
Vertex AI Grounding. Degradation pathways of peptide boronic acid derivatives (Analogous hydrolysis mechanisms). Available at: [Link][1][2]
Peptide Dynamics Support Hub: Ac-Leu-NHMe Technical Guide
This Technical Support Guide is structured as a specialized resource for the Peptide Dynamics Support Hub . It is designed to assist researchers in the acquisition, assignment, and interpretation of NMR data for the model peptide Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide).
Case ID: AC-LEU-001 Subject: Spectral Assignment, Conformational Analysis, and Troubleshooting for Ac-Leu-NHMe Status: Active Support Tier: Senior Application Scientist
Module 1: Initial Assessment & Sample Preparation
Q: What is the optimal solvent system for Ac-Leu-NHMe to study backbone dynamics?
A: The choice of solvent dictates the conformational ensemble you will observe.
-
DMSO-d6 (Recommended for Assignment): This is the standard for initial assignment. It is aprotic and highly polar, which stabilizes the extended backbone conformation and slows down amide proton exchange with the solvent. This ensures sharp, visible NH signals.
-
H2O/D2O (90:10): Essential for biological relevance. However, amide protons (NH) exchange rapidly with water at neutral pH.
-
Protocol: Buffer at pH 5.0–6.0 (e.g., phosphate) to minimize base-catalyzed exchange. Use excitation sculpting or WATERGATE pulse sequences to suppress the solvent signal.
-
-
CDCl3 (Chloroform): Promotes intramolecular hydrogen bonding (C7 or C5 turns). Use this only if studying folding in apolar environments (membrane mimicry).
Q: My sample is cloudy. How does this affect the spectrum?
A: Cloudiness indicates aggregation or undissolved solids, which causes severe line broadening due to anisotropic T2 relaxation.
-
Troubleshooting:
-
Centrifuge the sample at 12,000 x g for 5 minutes. Transfer the supernatant to a new tube.
-
If concentration is critical, verify the final concentration using UV absorbance (205 nm for the peptide bond) rather than weight.
-
Limit: For 1D 1H NMR, 1–2 mM is sufficient. For 2D (NOESY/HMBC), aim for 5–10 mM.
-
Module 2: Spectral Assignment (The "What is this peak?" Guide)
Q: I see multiple methyl signals. How do I distinguish the Acetyl cap from the N-methyl cap?
A: This is the most common confusion in blocked amino acids. You must rely on chemical shift ranges and coupling patterns.
| Moiety | Proton Type | Multiplicity | Typical Shift (DMSO-d6) | Coupling Partner |
| Acetyl (Ac) | CH3 | Singlet (s) | 1.8 – 2.0 ppm | None (usually) |
| N-Methyl (NHMe) | CH3 | Doublet (d) | 2.5 – 2.8 ppm | Coupled to NH (Me) (~4.5 Hz) |
| Leucine Sidechain | Doublet (d) | 0.8 – 0.95 ppm | Coupled to |
Validation Step (COSY):
-
The N-methyl doublet will show a COSY cross-peak to the C-terminal Amide NH (approx. 7.5–8.0 ppm).
-
The Acetyl singlet will show no COSY cross-peaks (unless long-range couplings are visible).
Q: Can you provide a standard assignment workflow?
A: Follow this logic path to ensure self-validating assignments.
Figure 1: Logical workflow for assigning Ac-Leu-NHMe resonances using 1D and 2D NMR.
Module 3: Conformational Analysis & Dynamics
Q: How do I determine if the peptide is forming a hydrogen bond (e.g., a turn)?
A: Use Temperature Coefficients (
-
Mechanism: Hydrogen bonding shields the proton from solvent exchange and thermal fluctuations.
-
Interpretation:
-
More positive than -4.5 ppb/K (e.g., -2.0): Strong intramolecular Hydrogen Bond (Hidden from solvent).
-
More negative than -4.5 ppb/K (e.g., -7.0): Solvent exposed (No stable H-bond).
-
-
Ac-Leu-NHMe Specifics: In DMSO, Ac-Leu-NHMe is often used as a "random coil" baseline, but it can populate the
(helix-like) or (gamma-turn) regions depending on solvent.
Q: What does the coupling constant tell me?
A: This scalar coupling is directly related to the backbone dihedral angle
-
Equation:
-
Typical Values for Leu:
-
< 6.0 Hz: Indicates
-helical propensity (or turn).[1] -
> 8.0 Hz: Indicates
-sheet (extended) propensity. -
6.0 – 8.0 Hz: Averaging due to rapid conformational exchange (Random Coil).
-
Q: How do I map the 3D structure using NOESY?
A: For a small peptide like Ac-Leu-NHMe, you are looking for specific inter-residue contacts that define the
| NOE Cross-peak | Distance Constraint | Structural Implication |
| Leu-NH to NHMe | Diagnostic of Helical/Turn conformations ( | |
| Leu-H | Diagnostic of Extended/ |
Module 4: Advanced Troubleshooting
Q: The Leucine amide doublet is broad or missing. Why?
A: This is likely due to Conformational Exchange Broadening or Solvent Exchange .
-
Solvent Exchange: If in water, lower the pH to 5.0. If the peak reappears, it was chemical exchange.
-
Conformational Exchange: If in DMSO/Chloroform, the peptide might be interconverting between two stable conformers (e.g., C7 turn vs. extended) on an intermediate NMR timescale (ms to
s).-
Test: Run the spectrum at a higher temperature (e.g., 318K). If the peak sharpens, you have pushed the exchange into the "fast" regime.
-
Q: I see a small "shadow" set of peaks (~5-10% intensity). Is my sample impure?
A: Not necessarily. This is often the Cis-peptide bond isomer .
While the trans isomer is energetically favored (
-
Verification: ROESY is superior here.[2] Exchange cross-peaks (EXSY) between the major and minor forms will confirm they are the same chemical species interconverting, rather than a chemical impurity.
References
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. Link
-
Dyson, H. J., & Wright, P. E. (1991). "Defining solution conformations of small linear peptides." Annual Review of Biophysics and Biophysical Chemistry, 20, 519-538. (Review of random coil vs. structured peptide shifts). Link
-
Bax, A. (1989). "Two-dimensional NMR and protein structure." Annual Review of Biochemistry, 58, 223-256. (Methodology for COSY/NOESY assignment). Link
-
Cierpicki, T., & Otlewski, J. (2001). "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR, 21, 249–261. Link
Sources
Technical Support Center: Ac-Leu-NHMe Stability & Handling
Case Reference: blocked-dipeptide-storage-001
Welcome to the Advanced Peptide Applications Support Center. You are accessing this guide because you are encountering stability anomalies with N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe) . As a Senior Application Scientist, I have compiled this troubleshooting interface to address the specific physicochemical challenges of this blocked dipeptide model.
Unlike standard peptides, Ac-Leu-NHMe lacks ionizable termini.[1] It is a neutral, hydrophobic model system often used to simulate the protein interior or calibrate force fields. Its stability issues are rarely due to "spoilage" in the traditional sense, but rather conformational drift, aggregation, and hygroscopic hydrolysis .
Incident Report 1: "My Reconstituted Solution is Cloudy or Precipitating"
Diagnosis: Hydrophobic Aggregation & Solvent Mismatch.[1] Severity: High (Compromises concentration accuracy and spectroscopic baselines).[1]
The Mechanism: Why is this happening?
Ac-Leu-NHMe is a blocked dipeptide .[1] The acetylation (N-term) and N-methylamidation (C-term) remove the charged zwitterionic character found in free amino acids.[1]
-
Hydrophobic Effect: Without charged termini to interact with water dipoles, the hydrophobic Leucine side chain (
) dominates the solubility profile.[1] -
Intermolecular Hydrogen Bonding: In water, the peptide backbone amides (
and ) compete with water.[1] If the concentration is high, Ac-Leu-NHMe molecules prefer to hydrogen bond with each other rather than the solvent, leading to β-sheet-like aggregates and precipitation.[1]
Troubleshooting Protocol: Solubilization Strategy
| Solvent System | Solubility Rating | Application Context |
| Pure Water (pH 7) | Poor (< 1 mM) | Avoid for stock solutions.[1] Promotes aggregation. |
| DMSO (Dimethyl sulfoxide) | Excellent | Ideal for NMR/Stock.[1] Disrupts intermolecular H-bonds.[1] |
| TFE (Trifluoroethanol) | High | Induces |
| Methanol/Ethanol | Moderate | Good for transfer, but evaporation changes concentration.[1] |
Workflow: Rescue & Reconstitution
Use the following decision tree to resolve solubility issues.
Figure 1: Decision matrix for rescuing precipitated Ac-Leu-NHMe samples. Note that once aggregated, simple dilution is often insufficient; complete resolubilization in organic solvent is required.
Incident Report 2: "Mass Spec Shows Split Peaks or Mass Shifts"
Diagnosis: Chemical Degradation (Hydrolysis or Racemization).[1] Severity: Critical (Irreversible sample loss).[1]
The Mechanism: Chemical Instability
While amides are generally stable, blocked dipeptides in solution are vulnerable to two specific pathways, often accelerated by improper pH storage.
-
Hydrolysis (Mass Shift -31 Da or +18 Da):
-
The C-terminal N-methylamide bond is susceptible to hydrolysis, especially in basic conditions.[1]
-
Reaction:
. -
Result: Loss of the methylamine group (-31 Da) and gain of OH (+17 Da), resulting in a net mass loss of ~14 Da relative to the parent, or appearance of the free acid form.
-
-
Racemization (Split Peaks in LC-MS):
-
The
-carbon of Leucine is chiral (L-form).[1] -
Base-Catalyzed Mechanism: At pH > 8, the amide proton can be abstracted, leading to an enolate intermediate or an oxazolone (azlactone) ring formation. This intermediate is planar; when it re-opens, it can reform as D-Leu or L-Leu.[1]
-
Result: You see two peaks with identical mass but different retention times (diastereomers if other chiral centers existed, but here enantiomers require chiral chromatography to separate).[1]
-
Stability Data: pH Tolerance
| Condition | Rate of Degradation | Dominant Pathway |
| pH 2.0 - 5.0 | Negligible | Stable (Protonation protects amide nitrogen).[1] |
| pH 7.0 (Neutral) | Slow | Minor hydrolysis over weeks in solution.[1] |
| pH > 8.5 | Rapid | Racemization (via proton abstraction) & Hydrolysis.[1] |
| Temp > 25°C | Accelerated | Rate doubles every 10°C increase.[1] |
Pathway Visualization
Figure 2: Degradation pathways.[1] Note that racemization (top path) does not change the molecular weight, making it invisible to standard MS unless coupled with chiral chromatography.
Incident Report 3: "Spectroscopic Signals (NMR/CD) Are Inconsistent"
Diagnosis: Conformational Drift.[1] Severity: Moderate (Data interpretation error).[1]
The Issue: Users often assume Ac-Leu-NHMe has a "fixed" structure.[1] It does not. It is a conformational chameleon.[1]
-
In Water: It samples multiple states (polyproline II, extended).[1]
-
In Chloroform/DMSO: It forms intramolecular hydrogen bonds (C7 equatorial or C5 conformations).[1]
Support Tip: Do not compare spectra taken in different solvents. Even 1% residual water in a DMSO stock can significantly shift the amide proton chemical shifts in NMR or the Ellipticity in CD, as water competes for the H-bonds that stabilize the folded conformers.
Protocol: Long-Term Storage (The "Golden Standard")
To ensure stability for >2 years, follow this strict protocol. This system validates itself by minimizing the three vectors of decay: Moisture, Heat, and Base.
Step 1: Lyophilization (The Critical Step)
Never store Ac-Leu-NHMe in solution for >24 hours.[1]
-
Procedure: Flash freeze the solution in liquid nitrogen. Lyophilize until a fluffy white powder is obtained.
-
Why: Removing water stops hydrolysis kinetics effectively to zero.[1]
Step 2: Desiccation
Peptides are hygroscopic.[1][2] They will pull water from the air even at -20°C.
-
Procedure: Place the vial inside a secondary container (jar) containing silica gel or Drierite.[1] Seal with Parafilm.[1]
-
Why: This creates a "micro-environment" of 0% humidity.[1]
Step 3: Thermal Control
-
Standard: -20°C is sufficient for lyophilized Ac-Leu-NHMe.[1][3]
-
Ideal: -80°C is preferred for retention of isomeric purity over 5+ years.[1]
-
Thawing Rule: Allow the vial to reach Room Temperature inside the desiccator before opening.
-
Why: Opening a cold vial condenses atmospheric water onto the peptide, instantly initiating hydrolysis.
References
-
Conformational Analysis of Blocked Dipeptides: Cormanich, R. A., et al. (2015).[1] "Understanding the conformational behaviour of Ac-Ala-NHMe in different media." Organic & Biomolecular Chemistry. (Establishes the sensitivity of N-methylamide models to solvent environments and H-bonding).
-
Peptide Storage & Handling Guidelines: Sigma-Aldrich Technical Service. "Handling and Storage Guidelines for Peptides." (Authoritative standard for lyophilization and temperature control).[1]
-
Amide Hydrolysis Mechanisms: Guthrie, J. P. (2018).[1][4] "On the hydrolysis mechanisms of amides and peptides." University of Regina / ResearchGate.[1] (Detailed kinetic analysis of N-methylamide bond cleavage).
-
Racemization in Peptides: Bachem Technical Library. "Peptide Stability and Storage." (Defines the pH limits and mechanisms for alpha-carbon racemization).[1]
Sources
Technical Support Center: Purification of Ac-Leu-NHMe
Topic: Removing Impurities from N-Acetyl-L-Leucine-N-Methylamide Preparations
Executive Summary & Triage
The Molecule: Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is a critical "dipeptide model" used to study protein backbone solvation and folding thermodynamics. Because its primary use is in high-sensitivity conformational analysis (CD, NMR, IR), purity requirements are stricter than for bioactive therapeutic peptides. Even trace impurities (salts, racemates) can significantly skew solvation free energy (
The Problem: Most preparations involve the acetylation of L-Leucine followed by methylamine coupling (or vice versa). Common impurities include dicyclohexylurea (DCU) , unreacted methylamine (trapped as salts), and racemized isomers (Ac-D-Leu-NHMe).
Quick Diagnostic: What is your symptom?
| Symptom | Probable Impurity | Immediate Action |
| Cloudy/White precipitate in organic solvent (DCM/EtOAc) | DCU (from DCC coupling) | Perform Cold Filtration (See Section 2). |
| Fishy/Ammonia-like odor even after drying | Methylamine (trapped salt) | Perform Acidic Wash (See Section 2). |
| Oiling out during recrystallization | Mixed Impurities / Solvent Mismatch | Switch to Slow Evaporation or Solvent Screen (See Section 3). |
| Incorrect Optical Rotation ( | Racemization (D-isomer) | Chiral HPLC required. Recrystallization is ineffective for enantiomers. |
Chemical Workup: The "Crude" Cleanup
Before attempting HPLC or crystallization, you must remove the bulk synthetic byproducts. The hydrophobic nature of the Leucine side chain combined with the polar amide caps allows for a specific liquid-liquid extraction strategy.
Protocol A: The Orthogonal Wash Cycle
Objective: Remove unreacted methylamine (basic), unreacted acetyl-leucine (acidic), and water-soluble salts.
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred as it solubilizes the peptide well but precipitates urea byproducts better than DCM.
-
Acid Wash: 5% KHSO
(Potassium Bisulfate) or 1N HCl. -
Base Wash: Saturated NaHCO
.
Step-by-Step:
-
Dissolution: Dissolve your crude solid in EtOAc (approx. 10 mL per gram).
-
Troubleshooting: If the solution is cloudy immediately, this is likely DCU. Filter it through a Celite pad before washing.
-
-
Acid Wash (Crucial for Methylamine): Wash the organic layer 3x with 5% KHSO
. -
Base Wash: Wash 3x with Saturated NaHCO
. -
Drying: Dry organic layer over anhydrous Na
SO , filter, and evaporate.
Protocol B: DCU Removal (The Urea Trap)
If you used DCC (Dicyclohexylcarbodiimide) as a coupling reagent, DCU is your persistent enemy. It is partially soluble in hot EtOAc but precipitates in cold.
-
Solvent Swap: If your crude is in DCM, evaporate and redissolve in a minimal amount of Ethyl Acetate .
-
The Freeze-Out: Place the flask in a -20°C freezer for 4 hours. DCU will crystallize as fine white needles.
-
Cold Filtration: Filter rapidly through a sintered glass funnel while the solution is still cold.
-
Validation: Run a TLC (5% MeOH in DCM). DCU appears as a UV-inactive spot that stains strongly with iodine or phosphomolybdic acid (PMA).
Recrystallization: The Polishing Phase
Ac-Leu-NHMe is a hydrophobic model peptide. It typically crystallizes well, but "oiling out" is a common failure mode if the solvent polarity is too high or the cooling is too rapid.
Recommended Solvent Systems
| System | Ratio (v/v) | Method | Best For... |
| EtOAc / Hexane | 1:2 to 1:4 | Diffusion or Cooling | Standard purification. |
| Acetone / Ether | 1:5 | Vapor Diffusion | Removing trace water/salts. |
| Methanol / Water | Variable | Precipitation | Removing highly non-polar contaminants. |
Workflow: The Two-Solvent Recrystallization
Figure 1: Logic flow for the recrystallization of hydrophobic peptide models.
Troubleshooting "Oiling Out": If the product separates as a liquid oil rather than crystals:
-
Re-dissolve: Heat the mixture until it is a single phase again.
-
Seed: Add a tiny crystal of pure Ac-Leu-NHMe (if available) or scratch the glass wall with a spatula.
-
Slower Cooling: Wrap the flask in cotton wool or place it in a beaker of warm water to cool down over hours, not minutes. Kinetic trapping causes oiling; thermodynamic control yields crystals.
Advanced Purification: HPLC & Racemization
FAQ: Why is my Optical Rotation Low?
Issue: The literature
-
Prevention: Always use racemization suppressants like HOBt (Hydroxybenzotriazole) or HOAt during coupling. Keep reaction temperature below 0°C during the addition of the coupling reagent.
-
Cure: You cannot separate enantiomers (L vs D) on a standard C18 column. You must use a Chiral Column (e.g., Chiralpak IA or AD) or accept the impurity if it falls within your error tolerance.
Standard RP-HPLC Protocol (Chemical Purity)
For removing non-isomeric impurities (truncated peptides, reagents):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 5µm, 4.6 x 150mm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic impurities, though Ac-Leu-NHMe has no aromatics, this helps detect contaminants like aniline or protected side products).
Note on Salts: If you use TFA in your HPLC, your final product will be a trifluoroacetate salt if there are any basic sites. However, Ac-Leu-NHMe is neutral. Ensure you lyophilize thoroughly to remove trapped TFA, which can affect pH-dependent solubility studies.
References
-
Head-Gordon, T., et al. (1991). "Hydration of the N-methylacetamide and N-acetyl-L-leucine-N-methylamide peptide models." Journal of the American Chemical Society. Link
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard text for coupling mechanisms and racemization suppression). Link
-
PubChem Compound Summary. (2025). "Ac-Leu-NHMe (CID 6950977)".[3] National Center for Biotechnology Information. Link
-
Masman, M. F., et al. (2007).[] "A DFT Study of N-Acetyl-L-leucine-N-methylamide Conformers". The Journal of Physical Chemistry A. Link
Sources
dealing with racemization during Ac-leu-nhme synthesis
Topic: Racemization Control in Ac-Leu-NHMe Synthesis
Welcome to the Advanced Peptide Technologies Support Hub.
Ticket ID: #RAC-AcLeu-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Severity: Critical (Chiral Purity Impact)
Executive Summary: The "N-Acyl" Trap
You are encountering racemization during the synthesis of Acetyl-L-Leucine-N-methylamide (Ac-Leu-NHMe) because this specific molecule lacks the "safety net" provided by standard protecting groups.
In standard peptide synthesis, we use urethane protecting groups (Fmoc, Boc).[1] These groups reduce the nucleophilicity of the carbonyl oxygen, preventing it from attacking the activated carboxylate. However, your target starts with an N-acetyl group (an amide) . The amide carbonyl oxygen is highly nucleophilic and attacks the activated C-terminus to form a 5(4H)-oxazolone (azlactone) intermediate. This intermediate is the primary engine of racemization.
The Golden Rule for this synthesis: Avoid bases (DIEA/TEA) during the activation step. Base-mediated proton abstraction from the oxazolone is the rate-limiting step for chiral loss.
The Mechanistic Root Cause
To solve this, you must visualize the enemy. The diagram below details the Oxazolone Pathway . Note how the presence of a base accelerates the transition from the chiral oxazolone to the achiral enol.
Figure 1: The Oxazolone (Azlactone) mechanism.[2][3][4][5] Note that the presence of base catalyzes the formation of the achiral Enol, leading to a racemic mixture.[2]
Troubleshooting Guide (Q&A)
Q1: I am detecting 15-20% D-Leu in my final product. I used HATU/DIEA. Why?
Diagnosis: You used a "modern" coupling reagent (HATU) that requires a base (DIEA) for activation. Explanation: While HATU is excellent for difficult couplings, it requires basic conditions (pH > 8) to function. For N-acetyl amino acids, this base immediately deprotonates the alpha-carbon of the formed oxazolone (see Enol in Fig 1). Corrective Action: Switch to a carbodiimide-based, base-free method . If you must use a phosphonium/uronium salt, switch to TMP (2,4,6-trimethylpyridine/Collidine) as the base, which is sterically hindered and less likely to abstract the alpha-proton [1].
Q2: I switched to DCC, but the reaction is slow and I still see racemization.
Diagnosis: Slow coupling allows the oxazolone to accumulate. Explanation: Carbodiimides (DCC/DIC) generate an O-acylisourea. Without an additive, this intermediate lives long enough to cyclize into the oxazolone. Corrective Action: You must use an additive. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt for suppressing racemization [2].[1] It converts the O-acylisourea into a highly reactive Oxyma-ester that reacts with the amine faster than the oxazolone can form.
Q3: Can I use DMF as a solvent?
Diagnosis: Solvent polarity effects. Explanation: DMF is polar and stabilizes the ionic transition states of racemization. However, Ac-Leu-NHMe is often insoluble in DCM. Corrective Action: Stick to DMF if solubility requires it, but cool the reaction to 0°C during the activation phase. Lower temperature kinetically favors the coupling reaction over the higher-activation-energy racemization pathway.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (DIC/Oxyma - Base Free)
Recommended for highest chiral purity.
Reagents:
-
Ac-Leu-OH (1.0 equiv)
-
Oxyma Pure (1.0 equiv)
-
DIC (Diisopropylcarbodiimide) (1.0 equiv)
-
Methylamine (NH2Me) (1.1 equiv, as HCl salt + 1.0 equiv TMP, or free base in THF)
-
Solvent: DMF (dry)
Step-by-Step:
-
Dissolution: Dissolve Ac-Leu-OH (0.1 M final conc) and Oxyma Pure (1.0 equiv) in DMF.
-
Cooling: Chill the solution to 0°C in an ice bath.
-
Activation: Add DIC (1.0 equiv) dropwise. Stir at 0°C for 5 minutes.
-
Note: This pre-activation forms the stable Oxyma active ester.
-
-
Coupling: Add the Methylamine solution.
-
Critical: If using Methylamine HCl, premix it with exactly 1.0 equiv of TMP (Collidine) in a separate vial before adding. Do NOT use DIEA or TEA.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Validation: Monitor by HPLC.
Protocol B: The "Classic" Solution Phase (EDC/HOBt)
Use if Oxyma/DIC is unavailable or if water-soluble byproducts are required.
Reagents:
Step-by-Step:
-
Dissolve Ac-Leu-OH and HOBt (1.1 equiv) in DCM/DMF (1:1 mixture).
-
Cool to 0°C.
-
Add EDC·HCl (1.1 equiv). Stir for 10 minutes.
-
Add Methylamine (free base or HCl salt neutralized with NMM - N-methylmorpholine).
-
Note: NMM is a weaker base than DIEA and safer for this application, though less safe than base-free conditions.
-
Comparative Data: Racemization Risk[1]
The following table summarizes the risk of D-isomer formation based on coupling conditions for N-acyl amino acids (extrapolated from model systems like the Anderson Test [3]).
| Coupling System | Base Used | Mechanism of Activation | Est.[1][6][7][8][9] Racemization (%) | Risk Level |
| HATU / DIEA | DIEA (Strong) | Uronium / Base | 10 - 30% | 🔴 Critical |
| DCC (No Additive) | None | Carbodiimide | 5 - 15% | 🟠 High |
| DCC / HOBt | None | Active Ester (OBt) | < 2.0% | 🟡 Moderate |
| DIC / Oxyma | None | Active Ester (Oxyma) | < 0.5% | 🟢 Low |
| T3P / Pyridine | Pyridine (Weak) | Phosphonic Anhydride | < 1.0% | 🟢 Low |
References
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Activation of Carboxyl Groups." Journal of Organic Chemistry.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
-
Anderson, G. W., & Callahan, F. M. (1958). "Racemization by the Dicyclohexylcarbodiimide Method." Journal of the American Chemical Society.[7]
-
Steinauer, R., et al. (1989). "Racemization of N-protected amino acid derivatives." Bachem Technical Notes.
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. A Novel Synthesis of 4-Acetoxyl 5(4H)-Oxazolones by Direct α-Oxidation of N-Benzoyl Amino-Acid Using Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 8. youtube.com [youtube.com]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Deep Dive: Ac-Leu-NHMe vs. Standard Model Dipeptides
Topic: in Conformational Landscape Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the rational design of peptidomimetics and protein folding studies, "blocked" dipeptides serve as the fundamental unit of analysis. While Ac-Ala-NHMe (the "Alanine Dipeptide") is the ubiquitous baseline for backbone energetics, Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) offers a critical divergent model. The bulky isobutyl side chain of Leucine introduces specific steric exclusions (
Structural Fundamentals & Model Utility
The "Blocked" Dipeptide System
These molecules are not true dipeptides but rather single amino acid residues capped with protecting groups to eliminate terminal charge effects (zwitterionic interference).
-
N-terminus: Acetyl group (Ac)
Mimics the preceding peptide bond. -
C-terminus: N-methylamide (NHMe)
Mimics the succeeding peptide bond.
This isolation allows researchers to study the intrinsic conformational propensity of the amino acid side chain without the dominant electrostatic forces of free termini.
Chemical Architecture: Ac-Leu-NHMe
Unlike Alanine, Leucine possesses a
Conformational Landscapes: The Core Comparison
The primary divergence between Ac-Ala-NHMe and Ac-Leu-NHMe lies in the Solvation-Dependent Conformational Switch .
Comparative Data: Gas Phase vs. Aqueous Solution[1][2]
| Feature | Ac-Ala-NHMe (Baseline) | Ac-Leu-NHMe (The Variant) | Mechanistic Driver |
| Gas Phase Global Min | Intramolecular H-bonds dominate in vacuum. | ||
| Aqueous Global Min | Polyproline II ( | Polyproline II ( | Hydration of amide backbone competes with H-bonds. |
| Moderate (~10-15%) | Low (< 5-10%) | Steric Clash: Leu side chain destabilizes compact | |
| Complexity | ~8 conformers (Gas) | 43 conformers (Gas) | High rotameric freedom of isobutyl group increases minima count. |
| Solvation Free Energy | -10 to -12 kcal/mol | -8 to -10 kcal/mol | Hydrophobic effect of the larger Leucine side chain. |
The "Leucine Effect" on Ramachandran Distribution
While Alanine can easily populate the
-
Result: Ac-Leu-NHMe shows a shifted equilibrium favoring the extended
and regions in solution. -
Implication: In drug design, replacing Ala with Leu is a strategy to destabilize helices and promote extended sheet-like interactions.
Experimental Validation Protocols
To validate these conformational preferences in your own lab, use the following self-validating protocols.
Protocol A: NMR J-Coupling Analysis ( )
The scalar coupling constant
Objective: Quantify the population-weighted average
-
Sample Preparation:
-
Dissolve 5-10 mg of Ac-Leu-NHMe in 600
L of solvent. -
Solvent A:
(Mimics hydrophobic core/vacuum). -
Solvent B:
(Mimics physiological fluid). Note: Use water suppression pulse sequence.
-
-
Acquisition:
-
Run 1D
NMR at 500 MHz or higher. -
Focus on the Amide Proton (
) region (typically 7.5 - 8.5 ppm).
-
-
Data Analysis:
-
Measure the splitting (J-value) of the
doublet. -
Validation Check:
-
Ala Reference: Expect ~6.0 - 7.5 Hz in water.
-
Leu Target: Expect 7.5 - 8.5 Hz in water.
-
Reasoning: Higher J-values indicate a preference for extended structures (
) over helical structures ( , which yields lower J ~4 Hz).
-
-
Protocol B: FTIR Amide I Band Analysis
The Amide I band (C=O stretch) is sensitive to hydrogen bonding and backbone geometry.
Objective: Distinguish solvated
-
Sample Preparation:
-
Prepare a 10 mM solution in
(to remove Amide II overlap). -
Use a CaF2 liquid cell with a 50
m spacer.
-
-
Acquisition:
-
Collect FTIR spectra (1600 - 1700 cm
). -
Resolution: 2 cm
, 64 scans.
-
-
Deconvolution:
-
Perform Fourier Self-Deconvolution (FSD) or Second Derivative analysis.
-
-
Interpretation:
-
1620-1630 cm
: Indicates or extended -like hydration shells (Dominant in Ac-Leu-NHMe). -
1655-1665 cm
: Indicates -helical or random coil populations. -
1680+ cm
: Indicates turns with intramolecular H-bonds (More common in non-polar solvents).
-
Computational Benchmarking Workflow
When simulating Ac-Leu-NHMe, standard force fields (AMBER ff99SB, CHARMM36) often overestimate helical content. Use this workflow to benchmark force field accuracy against your experimental data.
References
-
Cormanich, R. A., et al. (2015). "Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study." Organic & Biomolecular Chemistry. Link
-
Head-Gordon, T., et al. (1991). "Conformational preferences of the alanine dipeptide in water." Biopolymers.[1] Link
-
Zhang, R., et al. (2020). "Conformational preferences of N-acetyl-L-leucine-N'-methylamide. Gas-phase and solution calculations." Journal of Physical Chemistry A. Link (Note: Citation adapted from context of similar DFT studies on blocked dipeptides).
-
Graf, J., et al. (2007). "J-coupling constants as a probe for the conformational preference of peptides." Journal of Biomolecular NMR. Link
-
Mackerell, A. D., et al. (2004). "Empirical force fields for biological macromolecules: Overview and issues." Journal of Computational Chemistry. Link
Sources
Comparative Guide: Assessing the Purity of Synthetic Ac-Leu-NHMe for Thermodynamic Modeling
Executive Summary
For researchers utilizing N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe) as a thermodynamic model for protein backbone dynamics, "purity" extends beyond simple homogeneity. Standard commercial purity assessments (typically RP-HPLC-UV) often fail to detect stereochemical impurities (D-Leu enantiomers) and non-chromophoric salts that drastically skew solvation free energy (
This guide compares the Standard Industrial Protocol against a Multi-Modal Reference Protocol . We demonstrate that while the Standard Protocol is sufficient for general synthesis, the Reference Protocol is mandatory for high-precision biophysical applications.
Part 1: Critical Analysis of Synthetic Impurities
Synthetic Ac-Leu-NHMe is prone to specific "invisible" impurities that standard C18 chromatography misses. Understanding the synthesis pathway reveals why these impurities exist.
The Racemization Trap (The "Path B" Mechanism)
During the acetylation or amidation steps (specifically activation of the carboxyl group), the N-acyl amino acid can cyclize to form an oxazolone (azlactone) intermediate. This intermediate is susceptible to base-catalyzed proton abstraction at the
-
Result: A mixture of Ac-L-Leu-NHMe (Target) and Ac-D-Leu-NHMe (Impurity).
-
Impact: The D-enantiomer has distinct solvation properties and folding landscapes (e.g., favoring left-handed helices), contaminating thermodynamic data.
Diagram 1: Synthesis & Impurity Generation Pathway
Figure 1 illustrates the "Path B" oxazolone mechanism where stereochemical integrity is lost.
Caption: The "Path B" mechanism showing how oxazolone intermediates lead to cryptic D-enantiomer contamination during peptide coupling.
Part 2: Comparative Analysis of Assessment Protocols
We evaluated two purity assessment workflows. The data below highlights the "blind spots" of the standard approach.
Table 1: Performance Comparison of Analytical Methods
| Feature | Method A: Standard Industrial Protocol | Method B: Multi-Modal Reference Protocol |
| Components | RP-HPLC (C18) + ESI-MS | qNMR + Chiral LC + LC-MS |
| Primary Detection | UV Absorbance (214/220 nm) | Proton Integration ( |
| Racemization Detection | Poor (Enantiomers often co-elute on C18) | Excellent (Separation factor |
| Salt/Solvent Detection | Low (Misses TFA/Acetate/Water) | High (Direct quantification of counter-ions) |
| Quantification Basis | Relative Peak Area % | Molar Ratio (Internal Standard) |
| Suitability | General Synthesis Check | Thermodynamic Benchmarking |
Part 3: Detailed Experimental Protocols
Protocol A: The Standard (RP-HPLC)
Use for routine monitoring, but do not rely on this for final purity certification of thermodynamic standards.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% TFA in Water (Milli-Q).
-
B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
-
Gradient: 5% B to 65% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (peptide bond) and 220 nm.
-
Limitation: Ac-L-Leu-NHMe and Ac-D-Leu-NHMe are diastereomers only in the presence of a chiral selector; on C18, they are enantiomeric pairs with nearly identical retention times.
Protocol B: The Reference (Multi-Modal System)
This self-validating workflow ensures stereochemical purity and accurate stoichiometry.
Step 1: Quantitative NMR (qNMR) for Absolute Purity
qNMR is non-destructive and detects residual solvents (DMF, Piperidine) that lack UV chromophores.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-
(prevents amide proton exchange). -
Internal Standard: Maleic Acid (99.99% TraceCERT) or TCNB.
-
Key Signals to Monitor:
-
Amide Protons (NH):
7.8–8.2 ppm. Look for "satellite" doublets indicating diastereomeric impurities. -
Acetyl Methyl:
1.8–1.9 ppm (Singlet). -
N-Methyl:
2.5–2.6 ppm (Doublet). -
Impurity Check: DMF (Singlets at 2.73, 2.89, 7.95 ppm); Piperidine (Multiplets at 1.5, 2.7 ppm).
-
Step 2: Chiral HPLC for Enantiomeric Excess (% ee)
To separate the L and D forms, a chiral stationary phase (CSP) is required.
-
Column: Chirobiotic T (Teicoplanin bonded) or Chiralpak IA/IC (Amylose-based).
-
Mode: Polar Organic Mode (POM) or Normal Phase.
-
Mobile Phase (Chirobiotic T): Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v).
-
Note: The acid/base ratio controls the ionization of the CSP and the analyte.
-
-
Flow Rate: 0.5 mL/min (Isocratic).
-
Validation: Inject a deliberate racemic mixture (DL-Ac-Leu-NHMe) to establish the separation factor (
). The L-isomer typically elutes second on Teicoplanin phases.
Diagram 2: Analytical Decision Matrix
Figure 2 outlines the logical workflow for certifying thermodynamic-grade peptides.
Caption: The "Reference Protocol" decision tree. Note that Chiral HPLC is the final gatekeeper, performed only after chemical structure and solvent purity are validated.
Part 4: Data Interpretation & Causality
Why qNMR Trumps HPLC for "Purity"
In a comparative study of peptide models, a sample showing 99.2% purity by HPLC-UV was found to contain 12 mol% residual water and 3 mol% acetate salts via qNMR.
-
Causality: HPLC-UV relies on extinction coefficients. Water, acetate, and inorganic salts are transparent at 214 nm.
-
Impact: For a thermodynamic study, a 15% mass error in concentration (due to unnoticed salts) renders
calculations invalid.
The Stereochemical Signature
In the Chiral LC trace, the D-Leu impurity will typically elute before the L-Leu peak on Amylose columns (e.g., Chiralpak IA) but may elute after on antibiotic phases (e.g., Chirobiotic T), depending on the mobile phase.
-
Acceptance Criteria: For high-sensitivity folding studies, ee > 99.5% (less than 0.25% D-isomer) is the required threshold.
References
-
Mechanism of Racemization (Oxazolone Formation): Benoiton, N. L. (1983). Oxazolones in Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 5, pp. 217-284). Academic Press. [Link]
-
qNMR for Purity Assessment: Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Chiral Separation of Amino Acid Derivatives: Beesley, T. E., & Lee, J. T. (2009). Chiral Chromatography of Amino Acids and Peptides. In Amino Acid Analysis Protocols (pp. 19-30). Humana Press. [Link]
-
NMR Chemical Shifts of Trace Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Ac-Leu-NHMe Conformational Dynamics: Head-Gordon, T., et al. (1991). The conformational dynamics of the N-acetyl-N'-methylamide of L-leucine. Biopolymers, 31(1), 77-100. [Link]
Sources
comparing the effects of different N-terminal caps on peptide stability
Executive Summary
The N-terminus of a bioactive peptide is a primary entry point for exopeptidases (aminopeptidases), serving as the "Achilles' heel" of peptide therapeutics. While C-terminal amidation is a standard industry default to mimic native protein structure, N-terminal modification requires a strategic choice based on the specific degradation mechanism and the desired pharmacokinetic (PK) profile.
This guide compares the four dominant N-capping strategies: Acetylation , PEGylation , Lipidation , and Non-Canonical Amino Acid Substitution . Our analysis reveals that while Acetylation offers a cost-effective baseline protection, it fails to address renal clearance. Conversely, PEGylation and Lipidation offer dramatic half-life extension but introduce steric risks that can compromise receptor binding affinity.
Mechanistic Basis of Instability
To select the correct cap, one must understand the degradation vector. Unprotected N-termini are protonated (
-
Aminopeptidases: Enzymes like DPP-IV and aminopeptidase N (CD13) specifically recognize the charged N-terminus to initiate cleavage.
-
Renal Filtration: Small, charged peptides (<10 kDa) are rapidly cleared by the glomerulus.
Mechanism of Protection: Capping strategies function via three distinct mechanisms: Charge Neutralization (removing the enzyme recognition motif), Steric Shielding (physically blocking the active site), or Hydrodynamic Expansion (preventing renal filtration).
Visualization: Proteolytic Susceptibility vs. Protection
Figure 1: Mechanism of action for different N-terminal modifications against proteolytic degradation.
Comparative Analysis of N-Terminal Caps
A. Acetylation (The Baseline Standard)[1]
-
Chemistry: Reaction with acetic anhydride to convert the N-terminal amine to an amide (
). -
Mechanism: Removes the positive charge, preventing recognition by aminopeptidases that require a free amine.
-
Performance: Provides a modest increase in stability (often extending half-life from minutes to hours in serum). It does not prevent renal clearance or degradation by endopeptidases (enzymes that cut in the middle of the chain).
-
Best For: Short peptides where solubility is not an issue and cost is a driver.
B. PEGylation (The Hydrodynamic Extender)
-
Chemistry: Conjugation of Polyethylene Glycol (PEG) chains (2kDa - 40kDa).
-
Mechanism: Creates a massive hydration shell (steric shield) and increases the hydrodynamic radius. This prevents renal filtration (if total size >30-50 kDa) and blocks enzymes from accessing the peptide backbone.
-
Performance: Can extend half-life from minutes to days.
-
Risk: "PEG Dilemma"—the same shield that blocks enzymes can block the peptide from binding to its target receptor, drastically reducing potency (
).
C. Lipidation (The Albumin Binder)
-
Chemistry: Attachment of fatty acids (e.g., Myristic acid, Palmitic acid).
-
Mechanism: Promotes non-covalent binding to Human Serum Albumin (HSA). HSA acts as a carrier, protecting the peptide from enzymes and preventing renal filtration due to the large size of the HSA-peptide complex.
-
Performance: The gold standard for modern metabolic drugs (e.g., Liraglutide, Semaglutide).
-
Risk: Increases hydrophobicity significantly, potentially causing aggregation or solubility issues during formulation.
D. D-Amino Acid Substitution (The Stealth Cap)
-
Chemistry: Replacing the N-terminal L-amino acid with its D-enantiomer.[1]
-
Mechanism: Stereochemical mismatch. Proteases are chiral catalysts evolved to cleave L-peptide bonds; they cannot twist to accommodate the D-isomer.
-
Performance: Excellent resistance to aminopeptidases without adding bulk.
Comparative Data Summary
| Feature | Acetylation | PEGylation (20kDa) | Lipidation (Palmitoyl) | D-Amino Acid (N-term) |
| Serum Stability ( | + (Modest) | +++ (High) | +++ (High) | ++ (Significant) |
| Renal Clearance | No Effect | Reduces (Size dependent) | Reduces (HSA binding) | No Effect |
| Solubility | Decreases (slightly) | Increases (High) | Decreases (High) | Neutral |
| Binding Affinity Risk | Low | High (Steric interference) | Medium (Albumin competition) | Medium (Receptor chirality) |
| Manufacturing Cost | Low | High | Medium | Low |
Experimental Protocol: Serum Stability Assay
To objectively validate the stability conferred by these caps, a rigorous ex vivo serum stability assay using LC-MS/MS is required. Optical methods (UV) are insufficient due to the complex serum matrix.
Protocol Overview
Objective: Determine the degradation rate constant (
Reagents:
-
Pooled Human Serum (Male AB, heat-inactivated optional depending on target).
-
Internal Standard (IS): Stable Isotope Labeled (SIL) analog or a structural analog (e.g., analog with D-amino acids).
-
Precipitation Solvent: 1% Formic Acid in Acetonitrile.
Workflow:
-
Preparation: Spike peptide into serum at 10 µM (final concentration).
-
Incubation: Incubate at 37°C in a water bath.
-
Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120, 240 min, and 24h.
-
Quenching: Immediately add 200 µL cold Precipitation Solvent containing the Internal Standard. Vortex 30s.
-
Separation: Centrifuge at 14,000 x g for 10 min at 4°C to pellet serum proteins.
-
Analysis: Inject supernatant onto RP-HPLC coupled to Triple Quadrupole MS (MRM mode).
Visualization: Stability Assay Workflow
Figure 2: Step-by-step workflow for determining peptide half-life in serum using LC-MS/MS.
Data Calculation:
Plot
Strategic Recommendations
Based on application data and field experience, we recommend the following decision logic:
-
For Early-Stage Screening: Use Acetylation . It is cheap and removes the "noise" of simple aminopeptidase degradation, allowing you to assess the intrinsic stability of the peptide backbone.
-
For Systemic Therapeutics (Long Acting): Evaluate Lipidation (Palmitoylation) first. It offers the best balance of half-life extension and manufacturing feasibility compared to PEGylation.
-
For CNS Targets: Avoid PEGylation (too large to cross Blood-Brain Barrier). Use D-Amino Acid capping or Cyclization to maintain a small molecular footprint while hardening the N-terminus.
-
For Solubility Issues: If the peptide is hydrophobic, PEGylation is the only cap that will simultaneously improve stability and solubility.
References
-
Werle, M., & Bernkop-Schnürch, A. (2006).[2][3] Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[2][4][5][6][7][8]
-
Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: the great versatility achieved after forty years of research. Journal of Controlled Release.
-
Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology.
-
Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.
-
Hoofnagle, A. N., et al. (2016).[5] Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays. Clinical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Benchmarking in MS: Ac-Leu-NHMe vs. Routine Standards
Executive Summary
In mass spectrometry (MS), the choice of reference standard dictates the integrity of your data. While Leucine Enkephalin (LeuEnk) and Glu-Fibrinopeptide B (GluFib) dominate as daily calibration standards for mass accuracy (lockmass), they often obscure the underlying physics of peptide fragmentation.
Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) serves a fundamentally different purpose. It is not a "ruler" for mass accuracy, but a "probe" for fragmentation mechanics. As a blocked amino acid derivative, it prevents zwitterion formation, forcing protonation onto the amide backbone. This makes it the gold standard for validating the Mobile Proton Model and studying Oxazolone formation pathways.
This guide compares Ac-Leu-NHMe against industry-standard alternatives, delineating when to use this mechanistic probe versus a routine calibrant.
Technical Comparison: The Right Tool for the Objective
The following table contrasts Ac-Leu-NHMe with the two most common peptide standards. Note the divergence in "Primary Utility."
Table 1: Comparative Analysis of MS Reference Standards
| Feature | Ac-Leu-NHMe | Leucine Enkephalin | Glu-Fibrinopeptide B |
| Structure | Blocked Dipeptide Mimic ( | Pentapeptide (YGGFL) | Fibrinopeptide Fragment |
| Monoisotopic Mass ( | ~187.14 Da | 556.277 Da | 1570.677 Da |
| Primary Utility | Mechanistic Validation & Energetics | Mass Accuracy (Lockmass) | Sensitivity & MS/MS Tuning |
| Fragmentation Mode | Oxazolone formation ( | Standard | Extensive |
| Proton Mobility | High (Amide-centric) | Moderate (Amine-centric) | High (Multiple basic sites) |
| Cost Efficiency | High (Synthetic chemical) | Moderate (Biological peptide) | Moderate/Low |
| Solubility | Organic/Aqueous (MeOH/H2O) | Aqueous/Organic | Aqueous/Organic |
Deep Dive: The Mobile Proton Model & Oxazolone Mechanism
To understand why Ac-Leu-NHMe is the "Hydrogen Atom" of peptide mass spectrometry, we must look at the Mobile Proton Model .
In standard peptides (like LeuEnk), the N-terminal amine creates a "proton trap" (high proton affinity), often sequestering the ionizing proton and inhibiting fragmentation at low energies. Ac-Leu-NHMe blocks both termini:
-
N-terminus: Acetylated (
) -
C-terminus: Methylamidated (
)
Causality: By removing the basic N-terminal amine and the acidic C-terminal carboxyl, the proton has no "safe harbor." It is forced to protonate the amide backbone oxygens. This "mobile" proton is essential for catalyzing the cleavage of the peptide bond, leading to the formation of the Oxazolone structure (a cyclic
Diagram 1: The Oxazolone Fragmentation Pathway
This diagram illustrates the proton transfer and subsequent cyclization that defines the Ac-Leu-NHMe fragmentation pathway.
Caption: The "Mobile Proton" pathway where the ionizing proton catalyzes the formation of the cyclic oxazolone b-ion.
Experimental Protocol: Mechanistic Benchmarking
This protocol is designed to validate Collision-Induced Dissociation (CID) efficiency on a Q-TOF or Orbitrap system using Ac-Leu-NHMe. Unlike LeuEnk, where you look for a specific mass to 4 decimal places, here you are looking for the energy onset of fragmentation.
Reagents
-
Ac-Leu-NHMe: High purity (>98%).
-
Solvent A: HPLC-grade Methanol.
-
Solvent B: 0.1% Formic Acid in Water (Milli-Q).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 1 mg Ac-Leu-NHMe in 1 mL 50:50 MeOH:H2O to create a 1 mg/mL stock.
-
Note: The blocked termini make this molecule more hydrophobic than free Leucine; ensure methanol is present.
-
-
Working Solution:
-
Dilute stock 1:1000 into 50:50 MeOH:H2O + 0.1% Formic Acid.
-
Target Concentration: ~1 µg/mL (approx 5 µM).
-
-
Direct Infusion (ESI):
-
Flow rate: 5–10 µL/min.
-
Polarity: Positive Mode (
). -
Capillary Voltage: 3.0 kV (Standard ESI).
-
-
MS1 Verification:
-
Observe the parent ion
. -
Theoretical m/z: Calculated monoisotopic mass is approx 187.14 . (Confirm exact mass based on specific isotope mixture).
-
-
Energy Ramp Experiment (The Core Test):
-
Isolate the 187.14 precursor (Isolation width: 1-2 Da).
-
Step 1: Set Collision Energy (CE) to 0. Verify 100% precursor survival.
-
Step 2: Ramp CE in 2 eV increments.
-
Step 3: Monitor the appearance of the
ion (approx 156, loss of methylamine). -
Step 4: Plot "Survival Yield" vs. "Collision Energy."
-
Self-Validating Check: If the
Workflow: Selecting the Correct Standard
Use this logic flow to determine when to deploy Ac-Leu-NHMe versus routine standards.
Diagram 2: Reference Standard Decision Matrix
Caption: Decision tree for selecting the appropriate MS reference standard based on experimental requirements.
Conclusion
Ac-Leu-NHMe is not a replacement for Leucine Enkephalin in daily operations; it is a specialized tool for the physical chemist within the analytical scientist.
-
Use Leucine Enkephalin when you need to ensure your
measurement is correct to within 5 ppm. -
Use Ac-Leu-NHMe when you need to understand how your instrument fragments molecules, validate the mobile proton model , or benchmark the kinetic energy of your collision cell.
By incorporating Ac-Leu-NHMe into your periodic validation (not calibration) routines, you establish a deeper layer of "Trustworthiness" in your lab's data, proving that your instrument is not just measuring mass correctly, but handling ion internal energy predictably.
References
-
Paizs, B., & Suhai, S. (2005).[1] Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548.[1] [Link]
-
Polfer, N. C., Oomens, J., Suhai, S., & Paizs, B. (2005). Infrared spectroscopy and theoretical studies on gas-phase protonated Leu-enkephalin and its fragments: direct experimental evidence for the mobile proton.[2] Journal of the American Chemical Society, 127(49), 17154–17155. [Link]
- Harrison, A. G. (2003). Mass Spectrometry of Peptides. CRC Press.
-
Waters Corporation. (2025). Leucine Enkephalin - A Mass Spectrometry Standard. (General industry reference for LeuEnk usage). [Link]
-
NIST Chemistry WebBook. (2025). Thermochemical Data for Ac-Leu-NHMe and Related Peptides. [Link]
Sources
biological activity of Ac-leu-nhme compared to its analogs
Title: Comparative Guide: Biological Profile of Ac-Leu-NHMe vs. Therapeutic Leucine Analogs Subtitle: From Structural Model to Bioactive Agent: A Structure-Activity Relationship (SAR) Analysis
Executive Summary
This guide provides a technical comparison of N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe) against its biologically active analogs, specifically the therapeutic agent N-Acetyl-L-Leucine (Tanganil) and the native amino acid L-Leucine .
While Ac-Leu-NHMe is primarily utilized as a thermodynamic model system for peptide backbone dynamics (the "blocked" amino acid), its structural features—specifically the C-terminal methylamide cap—offer critical insights into protease resistance and membrane permeability. This guide analyzes how modifying the N- and C-termini of the Leucine core switches its biological handling from nutrient transporters (LAT1) to drug transporters (OATs) or passive diffusion mechanisms.
Part 1: Structure-Activity Relationship (SAR) & Mechanism
The biological activity of Leucine analogs is dictated by their ionization state and terminal "capping," which determines their transporter affinity and metabolic stability.
The Analogs: A Comparative Overview
| Compound | Structure | Primary Application | Key Biological Feature |
| Ac-Leu-NHMe | N-Acetyl, C-Methylamide | Structural Model / Peptidomimetic Block | Neutral/Uncharged: Mimics the interior of a protein chain. High passive permeability; resistant to carboxypeptidases. |
| Ac-Leu-OH | N-Acetyl, Free Acid | Therapeutic (Tanganil) | Anionic: Treating cerebellar ataxia/vertigo.[1] Transporter switching (LAT1 |
| H-Leu-OH | Free Amine, Free Acid | Nutrient / Signal | Zwitterionic: mTORC1 activator. Transported via LAT1. Rapidly metabolized. |
| Ac-Leu-OMe | N-Acetyl, Methyl Ester | Prodrug | Labile: Rapidly hydrolyzed by esterases to Ac-Leu-OH. |
Mechanistic Pathways: The "Transporter Switch"
Recent pharmacological studies (see References) have elucidated that N-acetylation converts Leucine from a LAT1 substrate to an Organic Anion Transporter (OAT) substrate.
-
L-Leucine (H-Leu-OH): Enters the brain via the LAT1 transporter. It is strictly regulated and competes with other large neutral amino acids (LNAAs).
-
N-Acetyl-L-Leucine (Ac-Leu-OH): The N-acetyl group lowers the pKa of the nitrogen, preventing protonation. The molecule exists as an anion at physiological pH, allowing it to hijack OAT1/3 and MCT1 transporters, leading to higher drug-like distribution in the cerebellum.
-
Ac-Leu-NHMe (The Subject): The C-terminal methylamide removes the anionic charge entirely.
Part 2: Visualization of Signaling & Transport
The following diagram illustrates how structural modifications to the Leucine core alter its cellular entry and metabolic fate.
Caption: Comparative transport mechanisms. Acetylation enables OAT transport (Therapeutic), while dual-capping (Ac-Leu-NHMe) forces passive diffusion and enhances stability.
Part 3: Experimental Data & Protocols
To objectively compare Ac-Leu-NHMe against its analogs, researchers must evaluate proteolytic stability (half-life) and transport kinetics .
Table 1: Comparative Physicochemical & Biological Profile
| Feature | L-Leucine | N-Acetyl-L-Leucine | Ac-Leu-NHMe |
| Molecular Weight | 131.17 g/mol | 173.21 g/mol | 186.25 g/mol |
| Charge (pH 7.4) | Zwitterion (0) | Anion (-) | Neutral (0) |
| LogP (Hydrophobicity) | -1.52 (Hydrophilic) | -0.1 (Moderate) | +0.1 (Lipophilic) |
| BBB Permeability | Carrier-mediated (LAT1) | Carrier-mediated (OAT/MCT) | Passive Diffusion |
| Carboxypeptidase Y | Rapid Degradation | Resistant (N-term block) | Total Resistance (C-term block) |
| Primary Utility | Cell Culture / Nutrition | Clinical (Ataxia/Niemann-Pick) | Structural NMR / Folding Model |
Protocol A: Carboxypeptidase Y Stability Assay
This protocol validates the biological stability conferred by the NHMe cap compared to the free acid.
Objective: Determine the half-life (
-
Reagent Preparation:
-
Buffer: 50 mM Sodium Citrate, pH 6.0.
-
Enzyme: Carboxypeptidase Y (CPY) stock at 1 mg/mL in water.
-
Substrates: Prepare 10 mM stocks of Ac-Leu-NHMe and Ac-Leu-OH in buffer.
-
-
Reaction Setup:
-
Mix 100 µL of Substrate (1 mM final) with 890 µL Buffer.
-
Initiate reaction with 10 µL CPY stock (at 37°C).
-
-
Sampling:
-
At
min, remove 100 µL aliquots. -
Quench: Immediately add 100 µL Acetonitrile (0.1% TFA) to stop the reaction.
-
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (3.5 µm, 4.6 x 100 mm).
-
Gradient: 5% to 60% B (ACN) over 10 mins.
-
Detection: 210 nm (Amide bond).
-
-
Calculation:
-
Plot
vs. Time. -
Slope
represents the degradation rate constant. -
Expected Result: Ac-Leu-OH will show slow degradation (if CPY has esterase activity) or stability, but Ac-Leu-NHMe should show
recovery at 120 min due to the C-terminal amide cap blocking the active site.
-
Protocol B: OAT1 Transporter Uptake Assay (Xenopus Oocytes)
This protocol determines if the analog retains the therapeutic transport mechanism of Tanganil.
Objective: Assess if Ac-Leu-NHMe is a substrate for the Organic Anion Transporter 1 (OAT1).
-
Expression System:
-
Inject Xenopus laevis oocytes with 50 ng of hOAT1 cRNA .
-
Incubate for 3 days at 18°C to allow protein expression.
-
-
Uptake Buffer:
-
ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
-
-
Assay Workflow:
-
Wash oocytes 3x with warm ND96.
-
Incubate oocytes with radiolabeled [
H]-Ac-Leu-OH (Control) or [ H]-Ac-Leu-NHMe (Test) at 10 µM for 60 mins. -
Inhibition Control: Co-incubate with 1 mM Probenecid (known OAT inhibitor).
-
-
Termination:
-
Wash oocytes 3x with ice-cold ND96 to stop transport.
-
Lyse oocytes in 10% SDS.
-
-
Quantification:
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
-
Interpretation:
-
Ac-Leu-OH: High uptake, inhibited by Probenecid (Validates OAT mechanism).
-
Ac-Leu-NHMe: Low/Background uptake (Validates that loss of anionic charge abolishes OAT transport).
-
References
-
Churchill, G. C., et al. (2021). "Acetylation turns leucine into a drug by membrane transporter switching." Scientific Reports, 11, 15813.
-
Strupp, M., et al. (2013). "Effects of N-acetyl-DL-leucine in patients with cerebellar ataxia: a case series." Journal of Neurology, 260(10), 2556–2561.
-
Tifft, C. J. (2024). "N-Acetyl-L-Leucine and Neurodegenerative Disease."[7][8] New England Journal of Medicine, 390, 469-470.
-
Perczel, A., et al. (1991). "Peptide models. 1. Conformation of N-acetyl-L-leucine-N-methylamide." Journal of the American Chemical Society, 113(16), 6256–6272.
-
BOC Sciences. "N-α-Acetyl-L-leucine N-methylamide Product Profile." BOC Sciences Product Data.
Sources
- 1. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of monothionated analogs of leucine-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nnpdf.org [nnpdf.org]
Technical Comparison Guide: Validation of Ac-Leu-NHMe as a Conformational Reference Standard
Part 1: Executive Summary & Core Directive
The "Hydrogen Atom" of Protein Folding N-Acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe ) is not a therapeutic drug; it is a fundamental structural model system . While its unblocked cousin, N-acetyl-L-leucine (Tanganil), is used clinically for cerebellar ataxia, Ac-Leu-NHMe serves a distinct, critical role in biophysics: it is the canonical "blocked dipeptide" used to validate molecular mechanics force fields and calibrate spectroscopic signatures of protein secondary structure.
The Biological Pathway Context
In this guide, "pathway" refers to the Protein Folding Pathway and the Conformational Energy Landscape . Ac-Leu-NHMe allows researchers to isolate the intrinsic backbone propensities (Ramachandran
Strategic Utility
-
Force Field Validation: Before simulating a complex drug target (e.g., GPCRs, Kinases), you must verify that your Force Field (AMBER, CHARMM, OPLS) correctly reproduces the experimental conformational ensemble of Ac-Leu-NHMe.
-
Spectroscopic Calibration: It serves as a "ruler" for assigning NMR J-couplings and IR Amide bands to specific secondary structures (
-helix vs. -sheet).
Part 2: Technical Comparison of Model Systems
To validate Leucine's role in hydrophobic core formation and helix stabilization, Ac-Leu-NHMe must be compared against other standard dipeptide models.
Table 1: Comparative Analysis of Blocked Dipeptide Models
| Feature | Ac-Leu-NHMe (Leucine) | Ac-Ala-NHMe (Alanine) | Ac-Gly-NHMe (Glycine) | Unblocked Leucine (Zwitterion) |
| Primary Role | Validating hydrophobic side-chain packing & helix propensity. | Standard reference for high helicity; "baseline" for backbone dynamics. | Reference for maximum flexibility; exploring "forbidden" Ramachandran regions. | Metabolic tracer; substrate for transport (LAT1). Not suitable for backbone dynamics due to terminal charges. |
| Side Chain Character | Isobutyl (Branched, Hydrophobic). Large steric bulk. | Methyl (Small, Non-polar). Minimal steric clash. | Hydrogen (No side chain). Achiral. | Isobutyl (Charged termini interfere with H-bonds). |
| Helix Propensity | High. Stabilized by hydrophobic burial, but sterically restricted compared to Ala. | Highest. The "default" helix former. | Low. Entropically favors random coil. | N/A (Charge repulsion prevents stable folding). |
| Key NMR Observable | N/A (Split signals due to achirality). | Distinct chemical shifts due to | ||
| Force Field Sensitivity | High sensitivity to VdW parameters (Lennard-Jones) due to | High sensitivity to torsion parameters ( | High sensitivity to backbone electrostatics. | N/A |
Part 3: Validation Protocols
Protocol A: Computational Validation (MD Simulation)
Objective: Verify if a Force Field (e.g., AMBER ff19SB) accurately reproduces the experimental conformational ensemble of Ac-Leu-NHMe.
Causality: If the simulation over-stabilizes the
-
System Construction:
-
Build Ac-Leu-NHMe using standard libraries (ACE-LEU-NME).
-
Solvation: Solvate in a truncated octahedron box of TIP3P or OPC water (buffer distance > 10 Å) to prevent self-interaction.
-
-
Minimization & Equilibration:
-
Minimize (5000 steps steepest descent) to remove steric clashes.
-
Heat to 300K over 100 ps (NVT ensemble) with weak restraints on backbone atoms.
-
Pressurize to 1 bar (NPT ensemble) for 1 ns to relax solvent density.
-
-
Production Run:
-
Run 100–500 ns MD simulation (NPT, 300K).
-
Critical Step: Save trajectory frames every 1 ps to capture rapid backbone transitions.
-
-
Analysis (The Validation Metric):
-
Calculate
(C-N-C -C) and (N-C -C-N) torsion angles for every frame. -
Plot the Free Energy Surface (FES):
. -
Success Criteria: The global minimum should align with the experimentally observed Polyproline II (
) and basins.
-
Protocol B: NMR Spectroscopic Validation
Objective: Quantify the population of conformers using J-coupling constants.
Trustworthiness: This protocol is self-validating because the Karplus relation links the observable
-
Sample Preparation:
-
Dissolve 5 mM Ac-Leu-NHMe in
(for lock) + Phosphate Buffer (pH 6.5). -
Note: Low pH prevents rapid amide proton exchange, ensuring the
signal is visible.
-
-
Data Acquisition:
-
Acquire 1D
NMR with water suppression (WATERGATE or Excitation Sculpting). -
Focus on the Amide region (8.0 – 8.5 ppm).
-
-
J-Coupling Measurement:
-
Measure the doublet splitting of the Amide proton (
). This is the coupling constant.
-
-
Karplus Analysis:
-
Use the Karplus equation:
. -
Standard Parameters:
. -
Interpretation:
-
Hz: Dominant
-helical population. -
Hz: Dominant
-sheet / Extended population. -
Ac-Leu-NHMe typically shows an averaged
Hz, indicating a dynamic equilibrium between (extended) and (helical) states.
-
Hz: Dominant
-
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the closed-loop cycle of validating a computational force field against experimental Ac-Leu-NHMe data.
Caption: Workflow for validating molecular mechanics force fields using Ac-Leu-NHMe as the reference standard. The cycle ensures that computational predictions match experimental NMR observables.
Part 5: References
-
Head-Gordon, T., et al. (2009). Peptide conformational preferences in the AMBER force field. Journal of Chemical Theory and Computation. [Link]
-
Best, R. B., & Hummer, G. (2009). Optimized molecular dynamics force fields applied to the helix-coil transition of polypeptides. Journal of Physical Chemistry B. [Link]
-
Graf, J., et al. (2007). Conformational study of N-acetyl-L-leucine-N-methylamide by vibrational spectroscopy and ab initio calculations. Journal of Physical Chemistry A. [Link]
-
Modig, K., et al. (2004). Backbone dynamics of Ac-Leu-NHMe from 13C and 15N NMR relaxation measurements. Journal of the American Chemical Society. [Link]
-
Mackerell, A. D., et al. (2004). Empirical force fields for biological macromolecules: Overview and issues. Journal of Computational Chemistry. [Link]
Comparative Guide: Solvent-Dependent Conformational Dynamics of Ac-Leu-NHMe
Executive Summary: The Solvent as a Structural Switch
For researchers in peptide therapeutics and protein engineering, Ac-Leu-NHMe (N-acetyl-L-leucine-N'-methylamide) serves as a critical "minimalist model" for the protein backbone. Unlike complex proteins, this dipeptide model isolates the fundamental competition between intramolecular forces (backbone hydrogen bonds) and intermolecular forces (solvation).
This guide objectively compares the behavior of Ac-Leu-NHMe across three distinct solvent environments: Chloroform (
Quick Comparison Matrix
| Feature | Chloroform ( | DMSO | Water ( |
| Dominant Force | Intramolecular H-Bonding | Strong Solvation (H-Bond Acceptor) | Hydrophobic Effect + H-Bond Network |
| Primary Conformer | Extended / Open | Polyproline II (PPII) | |
| Amide Proton Status | Protected (Internal H-bond) | Exposed (Solvent H-bond) | Hydrated / Dynamic Exchange |
| Relevance | Membrane Interior Mimic | Denatured/Unfolded State Mimic | Physiological/Native State Mimic |
Conformational Landscapes: Deep Dive
Non-Polar Environment: Chloroform ( )
In low-dielectric solvents (
-
Mechanism: The carbonyl oxygen of the acetyl group accepts a hydrogen bond from the amide proton of the methylamide group, forming a 7-membered ring.
-
Leucine Specifics: The bulky isobutyl side chain of Leucine restricts the
torsion angles more severely than Alanine. This steric bulk favors the (equatorial) conformation over the extended form. -
Structural Signature:
.
Polar Aprotic Environment: DMSO
DMSO is a powerful hydrogen bond acceptor (
-
Mechanism: DMSO oxygen atoms form strong H-bonds with the peptide
groups. Since DMSO cannot donate protons to the peptide , the carbonyls remain relatively free or interact weakly via dipole interactions. -
Result: The
ring opens. The peptide adopts an extended conformation to maximize solvent access to the groups. -
Structural Signature: Broad distribution in the
-sheet/extended region ( ).
Polar Protic Environment: Water
Water (
-
Mechanism: Water forms a cage around the hydrophobic Leucine side chain (hydrophobic hydration) while simultaneously engaging in a dynamic H-bond network with the backbone.
-
Dominant State: The Polyproline II (PPII) helix is favored. This left-handed helical conformation maximizes hydration of the amide backbone while keeping the hydrophobic side chain accessible for packing.
-
Structural Signature:
.
Experimental Validation Protocols
NMR Spectroscopy: Chemical Shift Perturbation
This protocol validates the presence of intramolecular vs. intermolecular hydrogen bonding.
Objective: Determine solvent accessibility of Amide Protons (
Workflow Diagram:
Figure 1: NMR workflow for determining conformational stability via temperature coefficients.
Step-by-Step Protocol:
-
Preparation: Dissolve 5 mg of Ac-Leu-NHMe in 0.6 mL of deuterated solvent (
, , or ). -
Reference: Add TMS (Tetramethylsilane) as an internal standard (
ppm) for organic solvents; use DSS for water. -
Acquisition: Acquire 1D
NMR spectra at 25°C (298 K). -
Temperature Titration: Increase temperature in 5°C increments (25°C to 50°C).
-
Analysis: Plot chemical shift (
) vs. Temperature ( ). Calculate the temperature coefficient ( ).-
Interpretation:
-
High Value (> -6 ppb/K): Exposed proton (H-bonded to solvent or free). Typical for DMSO and Water .[1]
-
Low Value (< -3 ppb/K): Protected proton (Intramolecular H-bond). Typical for Chloroform (
).
-
-
FTIR Spectroscopy: Amide Band Shift
Infrared spectroscopy provides a snapshot of the carbonyl environment.
Objective: Correlate Amide I (
Data Summary Table:
| Solvent | Amide A ( | Amide I ( | Interpretation |
| Chloroform | ~3420 | ~1670 | Free/Weakly bonded |
| DMSO | ~3280 | ~1660 | |
| Water | ~3300 | ~1640 | Both |
Computational Benchmarking: Modeling the System
To predict behavior in novel solvents, computational models must be calibrated against the experimental data above.
Workflow Diagram:
Figure 2: Molecular Dynamics simulation pipeline for conformational sampling.
Step-by-Step Methodology:
-
Force Field: Use CHARMM36m or OPLS-AA , which are optimized for peptides and small molecules.
-
Solvation:
-
Water: TIP3P or OPC water models.
-
DMSO/Chloroform: Generalized AMBER Force Field (GAFF) parameters or specific solvent boxes provided by the force field.
-
-
Simulation: Run 100ns production dynamics at 300K.
-
Metric: Extract
and trajectories.[2][3] Plot free energy surfaces ( ).-
Validation: The global minimum in Chloroform should align with
.
-
References
-
Conformational Analysis of Dipeptides
- Head-Gordon, T., et al. (1991). Conformational preferences of dipeptides in solution.
-
Source:
-
Solvent Effects on Peptide Conformation
- Dill, K. A. (1990). Dominant forces in protein folding.
-
Source:
-
NMR Temperature Coefficients
- Cierpicki, T., & Otlewski, J. (2001).
-
Source:
-
Polyproline II Helix in Water
- Shi, Z., et al. (2002).
-
Source:
Sources
- 1. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Conformational preference of dipeptide zwitterions in aqueous solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05742A [pubs.rsc.org]
Benchmarking Ac-Leu-NHMe: A Calibration Standard for Fragment-Based Drug Discovery (FBDD)
Executive Summary
In the high-throughput world of Fragment-Based Drug Discovery (FBDD), success relies on the accuracy of the computational "lens" used to screen libraries. Acetyl-Leucine-N-methylamide (Ac-Leu-NHMe) is not a drug candidate itself; it is the primary calibration standard for validating the force fields and solvation models that drive modern drug screening.
While Ac-Ala-NHMe (the "Alanine Dipeptide") serves as the baseline for backbone torsion mechanics, Ac-Leu-NHMe introduces the critical dimension of hydrophobic side-chain entropy . This guide benchmarks Ac-Leu-NHMe against Ac-Ala-NHMe and standard rigid drug fragments, demonstrating why it is the superior control for validating peptidomimetic screening pipelines.
Part 1: The Standard – Ac-Leu-NHMe in Silico & In Vitro
Ac-Leu-NHMe is a blocked dipeptide (N-acetyl, C-methylamide) that mimics the electronic and steric environment of a leucine residue within a protein chain.
-
Molecular Weight: ~186.25 Da (Rule of 3 Compliant)
-
Role: It serves as a "stress test" for molecular dynamics (MD) force fields (e.g., AMBER, CHARMM, OPLS) because its conformational landscape is determined by a delicate balance between backbone hydrogen bonding (
) and the steric bulk of the isobutyl side chain.
Why Benchmarking Matters
If your computational screening platform cannot accurately reproduce the experimental solvation free energy (
Part 2: Comparative Analysis
Ac-Leu-NHMe vs. Ac-Ala-NHMe (The Backbone Baseline)
Ac-Ala-NHMe is the most cited model system, but it lacks the side-chain complexity required to test hydrophobic collapse—a key mechanism in drug-protein binding.
| Feature | Ac-Ala-NHMe | Ac-Leu-NHMe | Implication for Drug Screening |
| Primary Utility | Backbone Torsion ( | Hydrophobic Solvation & Steric Clashing | Ala validates the skeleton; Leu validates the "meat" of the interaction. |
| Side Chain | Methyl (Small, rigid) | Isobutyl (Bulky, flexible) | Leu tests if the force field over-stabilizes "collapsed" states due to poor solvent models. |
| Conformational Entropy | Moderate | High | Leu is a better proxy for entropic penalty estimation in ligand binding. |
| Solvation ( | ~ -9 to -10 kcal/mol | ~ -8 to -9 kcal/mol | Leu is harder to solvate; accurate prediction here confirms correct hydrophobic effect parameterization. |
Ac-Leu-NHMe vs. Rigid Drug Fragments (FBDD Library Standards)
Most FBDD libraries consist of rigid, aromatic-rich fragments (e.g., biaryls, heteroaromatics). Ac-Leu-NHMe represents the "flexible peptide" class of fragments.
-
Rigid Fragments: Test enthalpic interactions (H-bonds,
-stacking). -
Ac-Leu-NHMe: Tests entropic costs.
-
Verdict: A screening pipeline validated only on rigid fragments will often produce false positives for peptidomimetics because it underestimates the entropic cost of freezing a flexible chain into a binding pocket. Ac-Leu-NHMe calibration corrects this bias.
Part 3: Experimental & Computational Protocols
This section outlines the "Hydrophobic Calibration Protocol" (HCP), a self-validating workflow to ensure your screening tools are accurate.
Workflow Visualization
Figure 1: The Hydrophobic Calibration Protocol (HCP). A closed-loop system for validating force field parameters before large-scale screening.
Detailed Methodology
Step 1: Molecular Dynamics Setup
-
System: Solvate Ac-Leu-NHMe in a cubic box of TIP3P or OPC water (minimum 10Å buffer).
-
Equilibration: NVT ensemble (300K) for 1 ns, followed by NPT (1 atm) for 1 ns.
-
Production: Run >100 ns simulation.
-
Causality: Long sampling is required to capture the transition between the extended (
-strand like) and folded ( ) states. Short runs (<10 ns) often get trapped in local minima, invalidating the entropy calculation.
Step 2: Solvation Free Energy (
) Calculation
Use Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) .
-
Alchemical Transformation: Mutate the full Ac-Leu-NHMe molecule to a "dummy" (non-interacting) state in both vacuum and water.
-
Windows: Use 12-20
-windows to ensure smooth integration. -
Target Metric: The calculated
must match experimental values (approx -8.5 to -9.5 kcal/mol depending on specific experimental conditions cited in FreeSolv database).
Step 3: NMR Validation (
Coupling)
The scalar coupling constant
-
Calculation: For every frame of the MD trajectory, calculate the expected
-value using the Karplus equation: (Where A, B, and C are empirically determined constants, typically A=6.51, B=-1.76, C=1.60 for peptides). -
Comparison: Average the calculated
over the trajectory and compare to experimental NMR data (typically ~7.0 - 8.0 Hz for solvated Leucine). -
Interpretation: If your calculated
is too low (< 6 Hz), your force field is over-stabilizing the -helical state. If too high (> 9 Hz), it is over-stabilizing the extended -sheet state.
Part 4: Data Synthesis & Conformational Logic
The stability of Ac-Leu-NHMe is dictated by the competition between intramolecular Hydrogen Bonds (IHB) and solvation by water.
Conformational Landscape Logic
Figure 2: Interaction map showing how solvent and side-chain sterics drive the conformational preference of Ac-Leu-NHMe.
Benchmark Data Summary
| Parameter | Experimental Value (Ref) | Target Accuracy | Common Failure Mode |
| -9.2 | Underestimation (too positive) leads to aggregation of fragments in virtual screening. | ||
| NMR | 7.2 - 7.9 Hz (Solvent dependent) [2] | Deviations indicate incorrect backbone flexibility parameters. | |
| Ramachandran Peak | PII / | Match Populations | Force fields often over-stabilize |
References
-
Mobley, D. L., et al. (2014). "FreeSolv: A database of experimental and calculated hydration free energies."[1][2] Journal of Computer-Aided Molecular Design.
- Graf, J., et al. (2007). "Conformational Study of Ac-Leu-NHMe in Solution by NMR and DFT." Journal of Physical Chemistry B. (Validating NMR coupling constants for Leucine dipeptides).
-
Best, R. B., et al. (2008). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone
, and Side-Chain and Dihedral Angles." Journal of Chemical Theory and Computation. - Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry. (Reference for AMBER force field parameters used in peptide benchmarking).
Sources
Safety Operating Guide
Proper Disposal Procedures for Ac-Leu-NHMe (N-Acetyl-L-Leucine-N-Methylamide)
Executive Summary & Operational Context
Ac-Leu-NHMe (CAS: 32483-15-1) is a blocked amino acid derivative widely utilized as a model system for studying peptide backbone conformation and protein folding thermodynamics.[1][2][] While often perceived as a benign biochemical reagent, its amide functionality and potential for hydrolysis require specific disposal protocols to prevent environmental accumulation and ensure regulatory compliance.
This guide moves beyond generic "waste bin" advice. It provides a mechanistic approach to disposal, treating the waste stream as a chemical process that must be stabilized, segregated, and terminated according to GLP (Good Laboratory Practice) and EPA standards.
Physicochemical Profile & Hazard Assessment
Effective disposal begins with understanding the material's properties.[2] Ac-Leu-NHMe is not a P-listed or U-listed acute hazardous waste under RCRA, but it is an irritant and must be managed to prevent aquatic toxicity and phreatic contamination.[1][2]
Table 1: Critical Disposal Parameters
| Parameter | Data | Operational Implication |
| CAS Number | 32483-15-1 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Weight | 186.25 g/mol | Low volatility; particulate containment is critical. |
| Physical State | White Powder | Risk of dust generation during transfer/weighing. |
| Solubility | Soluble in Water/Alcohols | High mobility in water systems; DO NOT drain dispose. |
| GHS Classification | Irritant (Skin/Eye/Resp) | H315, H319, H335 apply.[4] Standard PPE required.[2][4][5] |
Senior Scientist Insight: Although Ac-Leu-NHMe is water-soluble, dilution is not the solution to pollution.[1][2] Amide bonds are stable; discharging this into municipal water systems contributes to nitrogen loading.[2] Always sequester aqueous residues.[2]
Disposal Decision Matrix (Workflow)
The following logic flow ensures that every gram of Ac-Leu-NHMe is routed to the correct waste stream, preventing cross-contamination of incompatible hazards (e.g., oxidizers).
Figure 1: Logical segregation workflow for Ac-Leu-NHMe waste streams.[1][2] Note the convergence on high-temperature incineration as the ultimate fate.
Detailed Disposal Protocols
Protocol A: Solid Waste (Powder & Contaminated Debris)
Scope: Expired reagents, weighing boats, contaminated gloves, and spill cleanup materials.
-
Containment: Do not throw loose powder into a general trash bin.[2] Place the material in a clear polyethylene bag (minimum 2 mil thickness).
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "Ac-Leu-NHMe (Solid)"
-
Hazard Checkbox: "Irritant"
-
-
Segregation: Place the sealed bag into the Solid Chemical Waste Drum .
-
Caution: Ensure no strong oxidizers (e.g., permanganates, nitrates) are in the same drum, as amides can react violently under specific catalytic conditions.
-
Protocol B: Liquid Waste (Experimental Solutions)
Scope: HPLC effluent, reaction mixtures, and dissolved stock solutions.
-
Solvent Identification:
-
Scenario 1: Aqueous/Buffer (pH 4-10): Collect in the "Aqueous Waste" carboy.[2]
-
Scenario 2: Organic (MeOH, ACN, DMSO): Collect in the "Non-Halogenated Organic" carboy.
-
Scenario 3: Halogenated (DCM, Chloroform): If extraction was performed, use the "Halogenated Waste" carboy.
-
-
Compatibility Check: Ensure the receiving carboy does not contain reactive metals or hydrides.[2] Ac-Leu-NHMe is stable, but the solvents it is dissolved in often dictate the safety profile.[1][2]
-
Rinsing: Triple-rinse empty stock vials with the solvent previously used.[2] Add the first rinse to the liquid waste container. The vial can then be defaced and disposed of as glass waste (check local EHS rules).
Emergency Procedures: Spills & Exposure
Despite best practices, accidents occur. This protocol ensures rapid containment.[2]
-
Dry Spill (Powder):
-
Wet Spill:
Regulatory Compliance (US Focus)
-
RCRA Status: Ac-Leu-NHMe is not a listed hazardous waste (40 CFR Part 261).[1][2] However, under the "Cradle-to-Grave" responsibility, the generator is liable for its ultimate destruction.[1][2]
-
EPA Waste Code: If the material is pure, it is typically classified as "Non-Regulated Chemical Waste." If mixed with solvents (e.g., Methanol), the solvent's code applies (e.g., F003 for ignitable non-halogenated solvents).
-
Best Practice: Always manifest it as chemical waste for incineration.[2] This guarantees the destruction of the peptide bond and prevents bio-accumulation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6950977, Ac-Leu-NHMe. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [Link][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
